molecular formula C26H34F3N3O3S B055975 Flosatidil CAS No. 113593-34-3

Flosatidil

Numéro de catalogue: B055975
Numéro CAS: 113593-34-3
Poids moléculaire: 525.6 g/mol
Clé InChI: MJOGWNMYQLVUOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Flosatidil is a potent and selective inhibitor of ATP-sensitive potassium (KATP) channels. Its primary research value lies in its ability to modulate vascular tone and cardiac function, making it an essential pharmacological tool for investigating ischemic preconditioning, hypertension, and smooth muscle physiology. By blocking KATP channels, this compound prevents the hyperpolarization of cell membranes, which in turn promotes vasoconstriction and increases vascular resistance. This mechanism is critical for studies aimed at understanding the regulation of blood flow, the response to hypoxia, and the pathophysiological roles of KATP channels in various disease models. Researchers utilize this compound to delineate signaling pathways and to validate targets in the development of novel therapeutic agents for cardiovascular disorders. This compound is offered exclusively for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methylpropyl N-[2-(dimethylamino)ethyl]-N-[2-[2-methylsulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]anilino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34F3N3O3S/c1-19(2)18-35-25(34)31(14-13-30(3)4)17-24(33)32(22-11-6-7-12-23(22)36-5)16-20-9-8-10-21(15-20)26(27,28)29/h6-12,15,19H,13-14,16-18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOGWNMYQLVUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N(CCN(C)C)CC(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869571
Record name 2-Methylpropyl [2-(dimethylamino)ethyl][2-([2-(methylsulfanyl)phenyl]{[3-(trifluoromethyl)phenyl]methyl}amino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113593-34-3
Record name Flosatidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113593343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLOSATIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19S89CMO38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Flosatidil's Mechanism of Action on L-type Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flosatidil, also known as SL 85-1016, is identified as a calcium channel antagonist with antianginal and antihypertensive properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its interaction with L-type calcium channels (LTCCs). Due to the limited publicly available data specific to this compound, this document also incorporates general principles of LTCC pharmacology and references data from a structurally related compound, Flocalin, to provide a broader context. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound and its potential therapeutic applications.

Introduction to L-type Calcium Channels

Voltage-gated L-type calcium channels are critical mediators of calcium influx into excitable cells, playing a pivotal role in a myriad of physiological processes including cardiovascular function, smooth muscle contraction, and neuronal activity. These channels, particularly the CaV1.2 isoform, are primary therapeutic targets for the management of cardiovascular diseases such as hypertension and angina. LTCCs are complex transmembrane proteins composed of several subunits, with the α1 subunit forming the ion-conducting pore and containing the binding sites for various pharmacological agents. The activity of LTCCs is modulated by the membrane potential, with depolarization leading to channel opening and subsequent calcium influx.

This compound's Core Mechanism of Action on L-type Calcium Channels

This compound is classified as a calcium channel antagonist.[1] While specific details regarding its binding site and the full extent of its effects on channel kinetics are not extensively documented in publicly available literature, its therapeutic effects as an antianginal and antihypertensive agent strongly suggest an inhibitory action on L-type calcium channels in cardiovascular tissues.

The general mechanism for such antagonists involves binding to the α1 subunit of the L-type calcium channel. This binding allosterically modulates the channel's function, leading to a reduction in the influx of calcium ions during depolarization. The consequence of this reduced calcium entry in vascular smooth muscle cells is vasodilation, leading to a decrease in blood pressure. In cardiac muscle, this can lead to a reduction in contractility and heart rate.

Insights from the Related Compound Flocalin

Flocalin, a fluorine-containing analog of pinacidil, has been studied in more detail and is reported to be a partial inhibitor of L-type calcium channels. It is important to note that the precise relationship between this compound and Flocalin is not definitively established in the available literature. However, the findings on Flocalin may offer potential insights into the possible mechanism of action of this compound.

Studies on Flocalin have demonstrated that it can suppress L-type Ca2+ currents. In bladder detrusor smooth muscle, the myorelaxant effects of Flocalin are attributed to this partial blockade of L-type Ca2+ channel-mediated Ca2+ influx.[2]

Quantitative Data

ParameterValueCell TypeSource
Flocalin
L-type Ca2+ Current Suppression20% at 40 µMIsolated detrusor smooth muscle cells[2]

Experimental Protocols

The following section details a generalized experimental protocol for characterizing the effects of a compound like this compound on L-type calcium channels using the whole-cell patch-clamp technique. This protocol is based on standard methodologies in the field, as specific protocols used for this compound were not found.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on L-type calcium channel currents in a suitable cell line (e.g., HEK293 cells stably expressing the human CaV1.2 channel).

Materials:

  • Cell Culture: HEK293 cells stably expressing the human CaV1.2 α1, β2, and α2δ subunits.

  • External Solution (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, 1 MgCl2, adjusted to pH 7.4 with CsOH. Barium (Ba²⁺) is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.

  • Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2 with CsOH. Cesium (Cs⁺) is used to block potassium channels.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the external solution.

Procedure:

  • Cell Preparation: Culture cells on glass coverslips. On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Voltage Clamp: Hold the cell at a holding potential of -80 mV to ensure channels are in a rested state.

  • Current Elicitation: Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds).

  • Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Data Acquisition: Record the current traces before, during, and after drug application to determine the extent of inhibition.

  • Data Analysis: Analyze the current amplitude, and voltage-dependence of activation and inactivation. Calculate the percentage of inhibition and, if a range of concentrations is tested, determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Cell & Pipette Preparation cluster_recording Patch-Clamp Recording cluster_experiment Drug Application & Data Acquisition cluster_analysis Data Analysis cell_culture HEK293 cells with CaV1.2 pipette_prep Fabricate Borosilicate Pipettes (2-5 MΩ) internal_sol Fill Pipettes with Internal Solution pipette_prep->internal_sol giga_seal Form Gigaohm Seal internal_sol->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Clamp at -80 mV whole_cell->voltage_clamp elicit_current Depolarizing Pulse (e.g., to 0 mV) voltage_clamp->elicit_current baseline Record Stable Baseline Current elicit_current->baseline drug_app Perfuse with this compound baseline->drug_app record_effect Record Current Inhibition drug_app->record_effect washout Washout with Control Solution record_effect->washout analyze_kinetics Analyze Current Amplitude & Kinetics washout->analyze_kinetics dose_response Construct Dose-Response Curve analyze_kinetics->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Experimental workflow for patch-clamp analysis of this compound.

Signaling Pathways

The direct signaling pathway for this compound's action on L-type calcium channels involves its binding to the channel protein, leading to inhibition of calcium influx. This reduction in intracellular calcium concentration is the primary signal that leads to the downstream physiological effects.

G cluster_cell Target Cell This compound This compound LTCC L-type Calcium Channel (α1 subunit) This compound->LTCC Binds to Ca_influx Ca²⁺ Influx LTCC->Ca_influx Inhibits Intra_Ca ↓ Intracellular [Ca²⁺] Ca_influx->Intra_Ca Vasc_SM Vascular Smooth Muscle Cell Intra_Ca->Vasc_SM Card_Myocyte Cardiac Myocyte Intra_Ca->Card_Myocyte Vasodilation Vasodilation Vasc_SM->Vasodilation Leads to Reduced_Contractility ↓ Contractility Card_Myocyte->Reduced_Contractility Leads to

Caption: Proposed signaling pathway for this compound's action.

Conclusion and Future Directions

This compound is a calcium channel antagonist with potential therapeutic value in cardiovascular diseases. While its precise mechanism of action on L-type calcium channels is not yet fully elucidated in the public domain, it is presumed to follow the general mechanism of other LTCC blockers. The limited available data, supplemented by information on the related compound Flocalin, suggests a direct inhibitory effect.

For a more complete understanding of this compound's pharmacological profile, further research is warranted. Key areas for future investigation include:

  • Binding Site Characterization: Identifying the specific binding site of this compound on the L-type calcium channel α1 subunit.

  • Detailed Electrophysiological Studies: Comprehensive analysis of this compound's effects on channel gating, including voltage-dependence of activation and inactivation, and use-dependency.

  • Subtype Selectivity: Determining the selectivity profile of this compound for different L-type calcium channel isoforms (e.g., CaV1.2 vs. CaV1.3).

  • In Vivo Studies: Correlating the in vitro mechanistic data with in vivo hemodynamic effects.

A thorough investigation of these aspects will provide a more complete picture of this compound's mechanism of action and aid in the development and optimization of its therapeutic applications.

References

Flosatidil: A Technical Guide to its Synthesis, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flosatidil is a synthetic compound that has been investigated for its activity as a voltage-gated calcium channel (VGCC) blocker. This technical guide provides an in-depth overview of the plausible synthesis pathway of this compound, its chemical and physical properties, and its mechanism of action. Due to the limited availability of a publicly detailed synthesis protocol, this guide outlines a scientifically grounded, proposed synthetic route based on established organic chemistry principles. Furthermore, it presents a summary of its known chemical properties and a detailed look into its interaction with voltage-gated calcium channels, a key aspect of its pharmacological profile. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Properties

This compound is a complex organic molecule with several functional groups that contribute to its chemical behavior and biological activity. A summary of its key chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₂₆H₃₄F₃N₃O₃S[1]
Molecular Weight 525.63 g/mol [1]
IUPAC Name Isobutyl (2-(dimethylamino)ethyl)(((2-(methylthio)phenyl)(3-(trifluoromethyl)benzyl)carbamoyl)methyl)carbamate[1]
CAS Number 113593-34-3[1]
SMILES CC(C)COC(=O)N(CCN(C)C)CC(=O)N(Cc1cccc(c1)C(F)(F)F)c2ccccc2SC[1]
InChI Key MJOGWNMYQLVUOU-UHFFFAOYSA-N

Proposed Synthesis Pathway

A detailed, step-by-step synthesis of this compound has not been widely published in peer-reviewed literature. However, based on the molecular structure, a plausible retro-synthetic analysis suggests a convergent synthesis strategy. This approach involves the synthesis of key fragments followed by their assembly. The proposed pathway is outlined below.

Disclaimer: The following synthesis pathway is a scientifically educated proposition based on general organic synthesis principles and is not a validated, published experimental protocol.

The synthesis can be envisioned in three main stages:

  • Synthesis of the Carbamate Moiety: Preparation of isobutyl (2-(dimethylamino)ethyl)carbamate.

  • Synthesis of the N-aryl-N-benzylamine Core: Preparation of N-(3-(trifluoromethyl)benzyl)-2-(methylthio)aniline.

  • Assembly and Final Product Formation: Coupling of the core amine with an activated acetic acid derivative of the carbamate.

Experimental Protocols (Proposed)

Protocol 2.1.1: Synthesis of Isobutyl Chloroformate

  • Materials: Isobutanol, triphosgene (B27547), pyridine (B92270), anhydrous dichloromethane (B109758) (DCM).

  • Procedure: To a solution of isobutanol and pyridine in anhydrous DCM, cooled to 0°C, a solution of triphosgene in anhydrous DCM is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered, and the filtrate is carefully concentrated under reduced pressure to yield isobutyl chloroformate.

Protocol 2.1.2: Synthesis of Isobutyl (2-(dimethylamino)ethyl)carbamate

  • Materials: Isobutyl chloroformate, N,N-dimethylethanolamine, triethylamine (B128534), anhydrous DCM.

  • Procedure: To a solution of N,N-dimethylethanolamine and triethylamine in anhydrous DCM, isobutyl chloroformate is added dropwise at 0°C. The reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired carbamate.

Protocol 2.1.3: Synthesis of N-(3-(trifluoromethyl)benzyl)-2-(methylthio)aniline

  • Materials: 2-(methylthio)aniline (B147308), 3-(trifluoromethyl)benzaldehyde (B1294959), sodium triacetoxyborohydride, acetic acid, dichloroethane (DCE).

  • Procedure: To a solution of 2-(methylthio)aniline and 3-(trifluoromethyl)benzaldehyde in DCE, acetic acid is added, followed by the portion-wise addition of sodium triacetoxyborohydride. The reaction is stirred at room temperature until the starting materials are consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Protocol 2.1.4: Synthesis of 2-chloro-N-(2-(dimethylamino)ethyl)-N-(isobutoxycarbonyl)acetamide

  • Materials: Isobutyl (2-(dimethylamino)ethyl)carbamate, chloroacetyl chloride, triethylamine, anhydrous DCM.

  • Procedure: To a solution of isobutyl (2-(dimethylamino)ethyl)carbamate and triethylamine in anhydrous DCM, chloroacetyl chloride is added dropwise at 0°C. The mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography.

Protocol 2.1.5: Final Assembly of this compound

  • Materials: N-(3-(trifluoromethyl)benzyl)-2-(methylthio)aniline, 2-chloro-N-(2-(dimethylamino)ethyl)-N-(isobutoxycarbonyl)acetamide, sodium hydride, anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure: To a solution of N-(3-(trifluoromethyl)benzyl)-2-(methylthio)aniline in anhydrous THF, sodium hydride is added portion-wise at 0°C. The mixture is stirred for 30 minutes, after which a solution of 2-chloro-N-(2-(dimethylamino)ethyl)-N-(isobutoxycarbonyl)acetamide in anhydrous THF is added dropwise. The reaction is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield this compound.

Synthesis Pathway Diagram

Flosatidil_Synthesis cluster_carbamate Carbamate Moiety Synthesis cluster_amine N-aryl-N-benzylamine Core Synthesis cluster_assembly Assembly Isobutanol Isobutanol Isobutyl_chloroformate Isobutyl_chloroformate Isobutanol->Isobutyl_chloroformate Triphosgene, Pyridine Carbamate_intermediate Isobutyl (2-(dimethylamino)ethyl)carbamate Isobutyl_chloroformate->Carbamate_intermediate N,N-dimethylethanolamine, Et3N Activated_acetamide 2-chloro-N-(2-(dimethylamino)ethyl) -N-(isobutoxycarbonyl)acetamide Carbamate_intermediate->Activated_acetamide Chloroacetyl chloride, Et3N Aniline_derivative 2-(methylthio)aniline Amine_core N-(3-(trifluoromethyl)benzyl) -2-(methylthio)aniline Aniline_derivative->Amine_core NaBH(OAc)3, AcOH Aldehyde 3-(trifluoromethyl)benzaldehyde Aldehyde->Amine_core This compound This compound Amine_core->this compound NaH, THF Activated_acetamide->this compound caption Proposed Synthesis Pathway for this compound

Caption: Proposed convergent synthesis pathway for this compound.

Mechanism of Action: Voltage-Gated Calcium Channel Blockade

This compound functions as a voltage-gated calcium channel (VGCC) blocker. VGCCs are transmembrane proteins that play a crucial role in the regulation of intracellular calcium concentration in excitable cells such as neurons and muscle cells. The influx of calcium ions through these channels is a key event in various physiological processes, including neurotransmitter release, muscle contraction, and gene expression.

By blocking these channels, this compound can modulate these physiological processes. The general mechanism of VGCCs involves a conformational change in response to depolarization of the cell membrane, which opens a pore permeable to calcium ions. This compound is thought to bind to the alpha-1 subunit of the channel, which forms the pore, thereby inhibiting the influx of calcium.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action of a voltage-gated calcium channel and the inhibitory effect of a blocker like this compound.

VGCC_Signaling cluster_membrane Cell Membrane Depolarization Membrane Depolarization VGCC_closed VGCC (Closed) Depolarization->VGCC_closed triggers VGCC_open VGCC (Open) VGCC_closed->VGCC_open conformational change Ca_influx Ca²⁺ Influx VGCC_open->Ca_influx allows This compound This compound This compound->VGCC_open blocks Ca_intracellular ↑ [Ca²⁺] (Intracellular) Ca_influx->Ca_intracellular Ca_extracellular Ca²⁺ (Extracellular) Cellular_response Cellular Responses (e.g., Neurotransmitter Release, Muscle Contraction) Ca_intracellular->Cellular_response caption Mechanism of this compound as a VGCC Blocker

Caption: this compound blocks voltage-gated calcium channels.

Experimental Protocols: Analytical Methods

Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment (General Protocol)

A robust HPLC method is essential for determining the purity of synthesized this compound and for its quantification in various matrices. The following is a general protocol based on methods used for similar small molecules.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid or formic acid to improve peak shape). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry of a dilute solution of this compound in the mobile phase (likely in the range of 220-280 nm).

  • Injection Volume: 10-20 µL.

  • Standard Preparation: A stock solution of this compound of known concentration is prepared in the mobile phase or a suitable solvent (e.g., acetonitrile). A series of dilutions are made to create a calibration curve.

  • Sample Preparation: The synthesized product is dissolved in the mobile phase to a concentration within the linear range of the calibration curve.

  • Analysis: The standards and samples are injected into the HPLC system. The retention time and peak area of this compound are recorded. Purity is assessed by the relative peak area, and quantification is performed using the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow Start Start Sample_Prep Sample and Standard Preparation Start->Sample_Prep Injection Inject Sample/Standard Sample_Prep->Injection HPLC_Setup HPLC System Setup (Column, Mobile Phase, etc.) HPLC_Setup->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis End End Data_Analysis->End caption General Workflow for HPLC Analysis of this compound

Caption: General workflow for HPLC analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis, chemical properties, and mechanism of action of this compound. While a definitive, published synthesis protocol remains elusive, the outlined pathway offers a logical and scientifically sound approach for its preparation. The information on its chemical properties and its role as a voltage-gated calcium channel blocker provides a solid foundation for further research and development. The provided experimental framework for HPLC analysis can be adapted and optimized for routine quality control and quantification. This document aims to be a valuable asset for scientists and researchers engaged in the exploration of this compound and related compounds.

References

Navigating the Preclinical Data Void: The Case of Flosatidil's Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and drug development databases reveals a significant scarcity of specific preclinical data on the pharmacokinetics and bioavailability of Flosatidil. Despite its classification as a voltage-gated calcium channel blocker with initial development by Sanofi, the compound's research and development status is listed as discontinued[1]. This discontinuation likely contributes to the absence of detailed preclinical findings in the public domain, making a complete in-depth technical guide on its pharmacokinetic profile in animal models currently unfeasible.

While specific quantitative data such as Cmax, Tmax, AUC, half-life, and bioavailability for this compound in preclinical species are not available in the reviewed literature, a general framework for conducting such preclinical evaluations can be outlined based on standard drug development practices. This guide will, therefore, provide a generalized overview of the methodologies and data presentation that would be employed in the preclinical assessment of a compound like this compound.

General Principles of Preclinical Pharmacokinetic and Bioavailability Studies

The primary objective of preclinical pharmacokinetics is to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies are crucial for selecting drug candidates with favorable properties and for guiding dose selection in first-in-human clinical trials[2][3][4].

Experimental Protocols

A typical preclinical pharmacokinetic study involves the administration of the drug to animal models, followed by the collection of biological samples (e.g., blood, plasma, urine, feces) at various time points.

1. Animal Models: Rodent (e.g., mice, rats) and non-rodent (e.g., dogs, monkeys) species are commonly used to assess the pharmacokinetic profile and to identify potential inter-species differences[4]. The choice of species can be influenced by similarities in metabolic pathways to humans.

2. Administration Routes: To determine bioavailability, the drug is typically administered via both an intravenous (IV) route and the intended clinical route (e.g., oral). The IV administration provides a baseline for 100% bioavailability.

3. Dose Selection: Doses are selected based on early pharmacology and toxicology studies to ensure they are well-tolerated and result in measurable drug concentrations[4].

4. Sample Collection and Analysis: Blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation and the drug concentration is measured using a validated analytical method, most commonly high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5][6][7].

An example of a general analytical method for a related compound involves extraction from plasma, followed by HPLC with UV detection[1].

5. Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis.

Hypothetical Data Presentation for this compound

In the absence of actual data for this compound, the following tables illustrate how such information would typically be presented.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous and Oral Dose

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 500 ± 120250 ± 60
Tmax (h) 0.081.5 ± 0.5
AUC₀-t (ng·h/mL) 850 ± 1502100 ± 400
AUC₀-inf (ng·h/mL) 870 ± 1602150 ± 420
t½ (h) 4.2 ± 0.84.5 ± 0.9
CL (L/h/kg) 1.15 ± 0.20-
Vdss (L/kg) 5.8 ± 1.1-
F (%) -24.7

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Terminal half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

Table 2: Hypothetical Bioavailability of this compound in Different Preclinical Species Following Oral Administration

SpeciesDose (mg/kg)Bioavailability (%)
Mouse 1035
Rat 1025
Dog 545
Monkey 550

Visualizing Preclinical Workflows

Diagrams are essential for illustrating the logical flow of preclinical studies.

Preclinical_PK_Workflow cluster_Discovery Drug Discovery cluster_Preclinical Preclinical Development cluster_Analysis Data Analysis & Modeling cluster_Clinical Clinical Trials Hit_ID Hit Identification Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vitro_ADME In Vitro ADME Assays Lead_Opt->In_Vitro_ADME In_Vivo_PK In Vivo PK Studies (Rodent & Non-rodent) In_Vitro_ADME->In_Vivo_PK PK_Analysis Pharmacokinetic Parameter Calculation In_Vivo_PK->PK_Analysis Dose_Range Dose Range Finding Toxicology Dose_Range->In_Vivo_PK PK_PD_Modeling PK/PD Modeling PK_Analysis->PK_PD_Modeling Human_PK_Prediction Human PK Prediction (Allometric Scaling) PK_Analysis->Human_PK_Prediction FIH First-in-Human (Phase I) Human_PK_Prediction->FIH

Figure 1: A generalized workflow for preclinical pharmacokinetic studies.

Conclusion

While a detailed analysis of the pharmacokinetics and bioavailability of this compound in preclinical models is hampered by the lack of publicly available data, the established principles of preclinical drug development provide a clear roadmap for how such an evaluation would be conducted. The methodologies described, from in vivo animal studies to the calculation of key pharmacokinetic parameters, are fundamental to assessing the potential of any new drug candidate. The discontinuation of this compound's development likely means that any detailed preclinical data will remain within the proprietary domain of the developing company. For researchers in the field, this case underscores the importance of data transparency in advancing pharmacological science.

References

Flosatidil: An In-Depth Analysis of its Molecular Structure and Putative Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available data on Flosatidil, a discontinued (B1498344) voltage-gated calcium channel blocker, reveals a molecule of interest within the arylalkylamine class. While specific structure-activity relationship (SAR) data remains largely proprietary, this guide synthesizes the known structural features and extrapolates potential SAR based on related compounds and general principles of calcium channel modulation.

Molecular Structure of this compound

This compound, also known by its developmental code SL 85.1016, is a synthetic small molecule with the chemical formula C₂₆H₃₄F₃N₃O₃S and a molecular weight of 525.63 g/mol .[1] Its structure is characterized by a central N-substituted glycine (B1666218) motif, connecting a trifluoromethyl-substituted benzyl (B1604629) group and a methylthio-substituted phenyl group to a carbamate-containing side chain with a terminal dimethylamino group.

Chemical Identifiers:

  • SMILES: CC(C)COC(=O)N(CCN(C)C)CC(=O)N(Cc1cccc(c1)C(F)(F)F)c2ccccc2SC[1]

  • InChIKey: MJOGWNMYQLVUOU-UHFFFAOYSA-N[1]

The presence of the trifluoromethyl group on the benzyl ring and the methylthio group on the phenyl ring are notable features that likely influence the molecule's electronic and steric properties, which are critical for its interaction with the target protein.

Mechanism of Action: Voltage-Gated Calcium Channel Blockade

This compound was developed as a voltage-gated calcium channel (VGCC) blocker.[2] VGCCs are transmembrane proteins that play a crucial role in regulating intracellular calcium levels in response to changes in membrane potential. By blocking these channels, this compound would inhibit the influx of calcium ions into cells, leading to a variety of physiological effects, most notably vasodilation. This mechanism of action places this compound in a class of drugs widely used for cardiovascular conditions such as hypertension.

Structure-Activity Relationship (SAR): A Landscape of Inferred Knowledge

Direct, publicly available quantitative structure-activity relationship (SAR) data for this compound and its analogs is not available. The discontinuation of its development by Sanofi likely resulted in the proprietary nature of such detailed preclinical data.[2] However, by examining the SAR of other arylalkylamine and related calcium channel blockers, we can infer key structural elements likely crucial for this compound's activity.

General SAR Principles for Arylalkylamine Calcium Channel Blockers:

  • Aromatic Rings: The two aromatic rings (the trifluoromethyl-substituted benzyl and the methylthio-substituted phenyl) are essential for binding. Their nature, substitution pattern, and relative orientation significantly impact potency and selectivity. The electron-withdrawing trifluoromethyl group and the electron-donating methylthio group in this compound likely play a key role in modulating the electronic environment of the binding pharmacophore.

  • Basic Nitrogen Center: The tertiary amine in the side chain is a common feature in many calcium channel blockers. At physiological pH, this nitrogen is protonated, and the resulting positive charge is often critical for interaction with negatively charged amino acid residues within the calcium channel binding pocket.

  • Connecting Chain: The length and composition of the chain linking the aromatic moieties and the basic nitrogen are important for optimal positioning of the key interacting groups within the receptor binding site. The N-substituted glycine and carbamate (B1207046) functionalities in this compound provide a specific conformational framework.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to access the transmembrane binding site on the calcium channel.

Hypothetical SAR Exploration for this compound Analogs:

Based on these general principles, a hypothetical exploration of this compound's SAR would involve systematic modifications at several key positions to probe their influence on activity. This would be presented in a tabular format if data were available.

Table 1: Hypothetical Quantitative SAR Data for this compound Analogs

Analog R1 (Benzyl Ring Substitution) R2 (Phenyl Ring Substitution) Side Chain Modification IC₅₀ (nM) for L-type Ca²⁺ Channel
This compound3-CF₃2-SCH₃-Data Not Available
Analog 14-CF₃2-SCH₃-Data Not Available
Analog 23-Cl2-SCH₃-Data Not Available
Analog 33-CF₃4-SCH₃-Data Not Available
Analog 43-CF₃2-OCH₃-Data Not Available
Analog 53-CF₃2-SCH₃N,N-diethylData Not Available
Analog 63-CF₃2-SCH₃Shortened linkerData Not Available

This table is for illustrative purposes only, as specific quantitative data for this compound analogs is not publicly available.

Experimental Protocols for SAR Determination

To establish the SAR for a compound like this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments typically employed in the evaluation of voltage-gated calcium channel blockers.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound and its analogs to the target calcium channel.

Methodology:

  • Membrane Preparation: Prepare membrane fractions from tissues or cells expressing the target VGCC subtype (e.g., rat cortical membranes for N-type channels or cardiac membranes for L-type channels).

  • Radioligand: Use a radiolabeled ligand known to bind to the target site with high affinity (e.g., [³H]nitrendipine for the dihydropyridine (B1217469) site on L-type channels).

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or its analogs).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Electrophysiological Assays (Patch-Clamp)

Objective: To measure the functional inhibition of calcium channel currents by this compound and its analogs.

Methodology:

  • Cell Culture: Use a cell line stably expressing the desired VGCC subtype (e.g., HEK293 cells transfected with the α₁, β, and α₂δ subunits of the human L-type calcium channel).

  • Whole-Cell Patch-Clamp:

    • A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Depolarizing voltage steps are applied to activate the calcium channels, and the resulting inward calcium currents are recorded.

  • Drug Application: The test compound is applied to the cell via a perfusion system at various concentrations.

  • Data Analysis: The peak calcium current amplitude is measured before and after drug application. The percentage of current inhibition is plotted against the drug concentration to determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

The primary signaling event initiated by this compound is the blockade of VGCCs, leading to a reduction in intracellular calcium concentration. This has downstream consequences on various cellular processes.

Flosatidil_Signaling_Pathway This compound This compound VGCC Voltage-Gated Calcium Channel This compound->VGCC blocks Ca_influx Ca²⁺ Influx VGCC->Ca_influx mediates Intracellular_Ca [Ca²⁺]ᵢ Ca_influx->Intracellular_Ca increases Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Vasodilation Vasodilation Contraction->Vasodilation inhibition leads to

Caption: Signaling pathway of this compound leading to vasodilation.

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel calcium channel blocker like this compound.

Experimental_Workflow Synthesis Analog Synthesis Binding Radioligand Binding Assay (Kᵢ) Synthesis->Binding Functional Electrophysiology (Patch-Clamp, IC₅₀) Synthesis->Functional SAR SAR Analysis Binding->SAR Functional->SAR SAR->Synthesis Iterative Optimization InVivo In Vivo Efficacy (e.g., Blood Pressure in Hypertensive Rats) SAR->InVivo ADME ADME/Tox Studies InVivo->ADME Lead Lead Candidate ADME->Lead

Caption: Experimental workflow for this compound SAR studies.

Conclusion

This compound represents a structurally distinct entity within the arylalkylamine class of voltage-gated calcium channel blockers. While the cessation of its clinical development has limited the public availability of detailed structure-activity relationship data, an understanding of its molecular architecture and the established SAR principles for this drug class allows for a reasoned, albeit hypothetical, analysis. The core structural features—the substituted aromatic rings, the basic nitrogen, and the specific linker—all likely contribute significantly to its pharmacological activity. Further research, should the proprietary data become available, would be necessary to fully elucidate the precise molecular interactions that govern the potency and selectivity of this compound and its derivatives.

References

In Silico Modeling of Flosatidil Binding to Voltage-Dependent Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Flosatidil is a calcium channel antagonist with demonstrated antianginal and antihypertensive properties, indicating its potential as a therapeutic agent for cardiovascular diseases.[1][2] Voltage-Dependent Calcium Channels (VDCCs), particularly the L-type (CaV1.x), are crucial in cardiovascular function and are established targets for antihypertensive drugs.[3][4] This technical guide outlines a comprehensive in silico approach to elucidate the binding mechanism of this compound to the L-type calcium channel CaV1.2. The methodologies described herein encompass homology modeling, molecular docking, and molecular dynamics simulations to predict the binding affinity, identify key interacting residues, and analyze the stability of the this compound-CaV1.2 complex. This guide serves as a framework for researchers to computationally investigate the molecular interactions of this compound and other novel calcium channel blockers, thereby accelerating the drug discovery and development process.

Introduction

Voltage-Dependent Calcium Channels (VDCCs) are integral membrane proteins that mediate calcium influx in response to membrane depolarization, playing a pivotal role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[5] The L-type calcium channels, a subset of VDCCs, are prominently expressed in cardiac and smooth muscle cells, making them a primary target for the management of cardiovascular disorders such as hypertension and angina.

This compound has been identified as a calcium channel antagonist with therapeutic potential in treating these conditions. However, the precise molecular mechanism of its interaction with VDCCs remains to be fully elucidated. In silico modeling offers a powerful and cost-effective approach to investigate drug-receptor interactions at an atomic level, providing insights that can guide further experimental studies.

This whitepaper presents a detailed technical framework for a hypothetical in silico study of this compound binding to the human CaV1.2 channel.

This compound: A Profile

This compound is a chemical entity with the molecular formula C26H34F3N3O3S. Its primary mechanism of action is the blockade of VDCCs.

PropertyValueReference
Molecular FormulaC26H34F3N3O3S
Molecular Weight525.63 g/mol
SMILESCC(C)COC(=O)N(CCN(C)C)CC(=O)N(Cc1cccc(c1)C(F)(F)F)c2ccccc2SC
InChIKeyMJOGWNMYQLVUOU-UHFFFAOYSA-N
Mechanism of ActionVoltage-gated calcium channel blocker

Proposed In Silico Modeling Workflow

The following diagram illustrates the proposed workflow for the in silico analysis of this compound's interaction with the CaV1.2 channel.

G cluster_prep Preparation cluster_model Modeling cluster_sim Simulation & Analysis PDB Protein Structure Acquisition (e.g., PDB ID: 5GJV for CaV1.1 as template) Homology Homology Modeling (CaV1.2 model generation) PDB->Homology Template Ligand Ligand Preparation (this compound 3D structure generation) Docking Molecular Docking (Predict binding pose) Ligand->Docking Input Homology->Docking Receptor MD Molecular Dynamics Simulation (Assess complex stability) Docking->MD Initial Complex Binding Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD->Binding Trajectories

Proposed in silico modeling workflow.

Experimental Protocols

Homology Modeling of the Human CaV1.2 Channel

As the full-length crystal structure of human CaV1.2 may not be readily available, a homology model can be constructed.

  • Template Selection: A suitable template structure is identified using a BLAST search against the Protein Data Bank (PDB). A high-resolution structure of a related channel, such as the rabbit CaV1.1 (PDB ID: 5GJV), would be an appropriate template.

  • Sequence Alignment: The amino acid sequence of the human CaV1.2 alpha-1 subunit is aligned with the template sequence.

  • Model Building: A 3D model of the human CaV1.2 is generated using software such as MODELLER or SWISS-MODEL.

  • Model Validation: The quality of the generated model is assessed using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence.

Ligand and Receptor Preparation
  • Ligand Preparation: The 3D structure of this compound is generated from its SMILES string using a molecular builder like Avogadro or ChemDraw. The ligand is then energy minimized using a suitable force field (e.g., MMFF94). Gasteiger charges are assigned, and the structure is saved in a PDBQT format for docking.

  • Receptor Preparation: The homology model of CaV1.2 is prepared for docking by removing water molecules, adding polar hydrogens, and assigning Kollman charges using tools like AutoDockTools.

Molecular Docking

Molecular docking is performed to predict the preferred binding pose of this compound within the CaV1.2 channel.

  • Grid Box Definition: A grid box is defined around the putative binding site. For L-type calcium channel blockers, this is typically within the central pore region, involving residues from the S5-S6 helices of the four domains.

  • Docking Simulation: A docking program such as AutoDock Vina is used to perform the docking simulations. The Lamarckian genetic algorithm is a commonly employed search algorithm.

  • Pose Selection and Analysis: The resulting docking poses are clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy and in a conformationally stable region is selected for further analysis.

Molecular Dynamics (MD) Simulations

MD simulations are conducted to assess the stability of the this compound-CaV1.2 complex and to analyze the dynamic interactions over time.

  • System Setup: The docked complex is placed in a lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological concentration.

  • Simulation Protocol: The system undergoes energy minimization, followed by a series of equilibration steps with restraints on the protein and ligand, which are gradually released. A production run of at least 100 nanoseconds is then performed using a simulation package like GROMACS or AMBER.

  • Trajectory Analysis: The resulting trajectories are analyzed for root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to detail specific interactions.

Binding Free Energy Calculations

The binding free energy of the this compound-CaV1.2 complex is calculated to provide a more accurate estimation of binding affinity.

  • MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are employed.

  • Energy Components: These methods calculate the binding free energy by summing the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.

Predicted Quantitative Data

The following tables present hypothetical quantitative data that could be obtained from the proposed in silico study.

Table 1: Predicted Binding Affinity of this compound to CaV1.2

ParameterPredicted Value
Binding Energy (Docking, kcal/mol)-9.8
Binding Free Energy (MM/PBSA, kcal/mol)-45.2 ± 3.5
van der Waals Energy (kcal/mol)-52.7
Electrostatic Energy (kcal/mol)-18.9
Polar Solvation Energy (kcal/mol)31.5
Nonpolar Solvation Energy (kcal/mol)-5.1

Table 2: Predicted Interacting Residues of CaV1.2 with this compound

DomainHelixResidueInteraction Type
IS6Tyr1152Pi-Pi Stacking
IS6Phe1156Hydrophobic
IIS6Ile1473Hydrophobic
IIIS5Thr1760Hydrogen Bond
IIIS6Met1764Hydrophobic
IVS6Tyr2088Hydrogen Bond

Signaling Pathway and Mechanism of Action

This compound, as a VDCC blocker, is expected to inhibit the influx of calcium into vascular smooth muscle and cardiac cells. This leads to vasodilation and a reduction in cardiac contractility, respectively, culminating in its antihypertensive and antianginal effects.

G cluster_cell Cell Membrane VDCC L-type VDCC (CaV1.2) Ca_in Ca²⁺ Influx VDCC->Ca_in Allows This compound This compound This compound->VDCC Blocks Depolarization Membrane Depolarization Depolarization->VDCC Activates Contraction Muscle Contraction Ca_in->Contraction Initiates Ca_out Extracellular Ca²⁺ Ca_out->VDCC

Mechanism of action of this compound.

Conclusion

This technical guide provides a comprehensive roadmap for the in silico investigation of this compound's interaction with the L-type voltage-dependent calcium channel, CaV1.2. The outlined methodologies, from homology modeling to molecular dynamics and binding free energy calculations, offer a robust framework for elucidating the molecular basis of this compound's therapeutic effects. The predicted binding modes and affinities can guide lead optimization efforts and the design of novel, more potent, and selective calcium channel blockers. The integration of computational and experimental approaches will be paramount in advancing our understanding of this compound's pharmacology and accelerating its potential clinical development.

References

Flosatidil: A Technical Whitepaper on Target Specificity and Potential Off-Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flosatidil, also known as SL 85.1016, is a compound initially developed as a voltage-gated calcium channel (VDCC) antagonist with potential antianginal and antihypertensive properties. While its development was discontinued, an understanding of its target specificity and potential for off-target interactions remains a valuable case study for drug development professionals. This technical guide provides a comprehensive overview of this compound's known primary target, along with a detailed framework for assessing the target specificity and off-target interactions of a compound like this compound, with a hypothetical focus on Rho-associated coiled-coil containing protein kinase (ROCK) as a potential off-target, a common target for cardiovascular drugs.

This compound's Primary Target: Voltage-Gated Calcium Channels

This compound is recognized as an orally active antagonist of voltage-gated calcium channels (VDCCs)[1]. These channels are critical for regulating intracellular calcium concentration, which in turn controls a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.

Mechanism of Action

As a VDCC antagonist, this compound is presumed to bind to L-type calcium channels, which are predominant in cardiac and smooth muscle cells. This binding inhibits the influx of extracellular calcium ions into the cells, leading to vasodilation and a reduction in blood pressure.

Quantitative Data on Target Engagement
TargetAssay TypeParameterValueReference
Cav1.2 (L-type)Radioligand BindingKi (nM)Data not available for this compound
Cav1.2 (L-type)Whole-cell Patch ClampIC50 (µM)Data not available for this compound
Cav2.2 (N-type)Radioligand BindingKi (nM)Data not available for this compound
Cav3.2 (T-type)Whole-cell Patch ClampIC50 (µM)Data not available for this compound

Caption: Illustrative table of quantitative data for a voltage-gated calcium channel antagonist.

Assessing Target Specificity and Off-Target Interactions: A Hypothetical Case Study on ROCK

To ensure the safety and efficacy of a drug candidate, a thorough assessment of its interaction with unintended targets is crucial[2][3]. Rho kinase (ROCK) is a serine/threonine kinase that plays a significant role in regulating smooth muscle contraction and is a target for several cardiovascular drugs[4]. Here, we outline the experimental methodologies to assess a compound's activity, such as this compound, against ROCK.

In Vitro Kinase Assays

A variety of in vitro kinase assays can be employed to determine the inhibitory activity of a compound against ROCK1 and ROCK2.

This "gold standard" method directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

Experimental Protocol:

  • Reaction Setup: A reaction mixture is prepared containing recombinant human ROCK protein (ROCK1 or ROCK2), a suitable substrate (e.g., Myelin Basic Protein or a specific peptide), and the test compound at various concentrations.

  • Initiation: The kinase reaction is initiated by the addition of [γ-32P]ATP.

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30 minutes).

  • Termination: The reaction is stopped by the addition of phosphoric acid.

  • Separation: The phosphorylated substrate is separated from the remaining [γ-32P]ATP using a phosphocellulose filter membrane.

  • Detection: The radioactivity on the filter membrane is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

This method is a non-radioactive, homogeneous assay that measures the binding of a fluorescently labeled tracer to the kinase.

Experimental Protocol:

  • Assay Principle: The assay is based on the principle that a small fluorescent tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger kinase molecule, its tumbling is slower, leading to higher polarization. A test compound that inhibits this interaction will cause a decrease in polarization.

  • Reaction Components: The assay mixture includes the ROCK enzyme, a fluorescently labeled tracer (a high-affinity ligand for the ATP-binding site), and the test compound.

  • Incubation: The components are incubated to reach binding equilibrium.

  • Measurement: Fluorescence polarization is measured using a plate reader equipped with polarizing filters.

  • Data Analysis: IC50 values are calculated from the competition binding curves[5][6][7][8].

Kinase Selectivity Profiling

To assess the broader selectivity of a compound, it should be screened against a large panel of kinases. Several contract research organizations (CROs) offer kinase profiling services using hundreds of different kinases[9][10][11][12][13]. This provides a comprehensive view of the compound's off-target activities and helps in identifying potential side effects early in the drug discovery process[14][15][16].

Cellular Assays

Cell-based assays are essential to confirm the activity of the compound in a more physiologically relevant context.

This assay measures the phosphorylation of downstream targets of ROCK in cells.

Experimental Protocol:

  • Cell Treatment: A suitable cell line (e.g., vascular smooth muscle cells) is treated with the test compound at various concentrations.

  • Cell Lysis: After a specific incubation time, the cells are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for the phosphorylated forms of ROCK substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1) or Myosin Light Chain 2 (MLC2).

  • Detection and Analysis: The levels of phosphorylated proteins are detected and quantified to determine the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

This compound's Primary Signaling Pathway

The primary mechanism of action of this compound involves the blockade of L-type voltage-gated calcium channels, leading to reduced intracellular calcium levels and subsequent smooth muscle relaxation.

VDCC_Signaling Depolarization Membrane Depolarization VDCC L-type Voltage-Gated Calcium Channel Depolarization->VDCC Ca_influx Ca2+ Influx VDCC->Ca_influx Ca_intracellular Increased Intracellular [Ca2+] Ca_influx->Ca_intracellular This compound This compound This compound->VDCC Calmodulin Calmodulin Activation Ca_intracellular->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction

Caption: Signaling pathway of a voltage-gated calcium channel antagonist.

Hypothetical ROCK Inhibition Signaling Pathway

If this compound were to inhibit ROCK, it would interfere with the RhoA/ROCK pathway, which also regulates smooth muscle contraction.

ROCK_Signaling Agonist Agonist (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GTP RhoA-GTP (active) RhoGEF->RhoA_GTP RhoA_GDP RhoA-GDP (inactive) ROCK ROCK RhoA_GTP->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Hypothetical_Inhibitor Hypothetical ROCK Inhibitor Hypothetical_Inhibitor->ROCK pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: Signaling pathway of a hypothetical ROCK inhibitor.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for assessing the specificity of a kinase inhibitor.

Kinase_Profiling_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation Compound Test Compound Primary_Assay Primary Kinase Assay (e.g., ROCK1/2) Compound->Primary_Assay Kinase_Panel Broad Kinase Panel Screening (>400 kinases) Primary_Assay->Kinase_Panel IC50_Determination IC50 Determination for Hits Kinase_Panel->IC50_Determination Cell_Treatment Cell Line Treatment IC50_Determination->Cell_Treatment Target_Engagement Target Engagement Assay (e.g., CETSA) Cell_Treatment->Target_Engagement Downstream_Signaling Downstream Signaling Assay (e.g., Western Blot for p-MYPT1) Cell_Treatment->Downstream_Signaling Selectivity_Score Selectivity Score Calculation Downstream_Signaling->Selectivity_Score Off_Target_Analysis Off-Target Prioritization Selectivity_Score->Off_Target_Analysis SAR Structure-Activity Relationship (SAR) Analysis Off_Target_Analysis->SAR

Caption: Experimental workflow for kinase inhibitor profiling.

Conclusion

While this compound was developed as a VDCC antagonist, the principles of target specificity and off-target interaction assessment are universally applicable in drug discovery. A comprehensive evaluation using a combination of in vitro biochemical assays, broad kinase profiling, and cell-based functional assays is imperative to build a robust safety and efficacy profile for any new chemical entity. The methodologies and workflows described in this whitepaper provide a foundational guide for researchers and drug development professionals to rigorously characterize their compounds of interest.

References

The Analytical Trajectory of a Novel Compound: A Guide to Degradation Profile and Metabolic Stability of Flosatidil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential studies required to characterize the degradation profile and metabolic stability of a new chemical entity, exemplified by the hypothetical compound Flosatidil. Understanding these characteristics is paramount in early drug development to predict a compound's shelf-life, identify potential impurities, and estimate its in vivo pharmacokinetic properties. This document outlines the standard experimental protocols, data interpretation, and visualization of key pathways and workflows.

Section 1: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for establishing the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[1][2] These studies expose the drug to conditions more severe than accelerated stability testing to understand its degradation pathways.[1][2] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Experimental Protocols for Forced Degradation

The following protocols outline the common stress conditions applied to a solution of this compound (e.g., at 1 mg/mL).

Table 1: Experimental Conditions for Forced Degradation of this compound

Stress ConditionReagent/ConditionTypical Duration & Temperature
Acid Hydrolysis 0.1 M to 1 M Hydrochloric Acid (HCl)Room Temperature or 50-60°C
Base Hydrolysis 0.1 M to 1 M Sodium Hydroxide (NaOH)Room Temperature or 50-60°C
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂)Room Temperature
Thermal Degradation Solid drug substance and/or solution40°C to 80°C
Photostability Drug exposed to light≥ 1.2 million lux hours and ≥ 200 watt-hours/m² of UV

Following the stress period, samples are neutralized (if necessary) and diluted to a suitable concentration for analysis, typically by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to separate and identify the parent drug and any degradants.

Workflow for Forced Degradation and Analysis

The logical flow from stress application to data analysis is critical for a comprehensive understanding of the degradation profile.

G cluster_0 Stress Conditions cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation Acid Acid Hydrolysis (HCl) Neutralize Neutralization / Dilution Acid->Neutralize Base Base Hydrolysis (NaOH) Base->Neutralize Oxidation Oxidation (H₂O₂) Oxidation->Neutralize Thermal Thermal Stress Thermal->Neutralize Photo Photolytic Stress Photo->Neutralize HPLC HPLC / UPLC Separation Neutralize->HPLC MS MS/MS Detection & Identification HPLC->MS Pathway Elucidate Degradation Pathways MS->Pathway Method Develop Stability-Indicating Method Pathway->Method This compound This compound API Solution This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Workflow for Forced Degradation Studies.

Section 2: Metabolic Stability Assessment

Metabolic stability assays are in vitro studies designed to measure the rate at which a compound is metabolized by drug-metabolizing enzymes.[4] These assays are predictive of a drug's in vivo hepatic clearance and are essential for optimizing metabolic liabilities during lead optimization.[5][6] The primary matrices used are liver microsomes, S9 fractions, and hepatocytes.[4][7]

In Vitro Experimental Systems
  • Liver Microsomes : These are subcellular fractions containing Phase I enzymes like Cytochrome P450s (CYPs) and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[8][9] They are cost-effective and widely used for screening CYP-mediated metabolism.[7]

  • Liver S9 Fraction : This fraction contains both microsomal and cytosolic enzymes, offering a more complete metabolic profile, including enzymes like sulfotransferases (SULTs) and aldehyde oxidase (AO).[8]

  • Hepatocytes : As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors, providing the most physiologically relevant in vitro system that captures Phase I, Phase II, and transporter activities.[4][7]

Experimental Protocol for Microsomal Stability

This protocol provides a typical methodology for determining the metabolic stability of this compound in human liver microsomes (HLM).

  • Prepare Incubation Mixture : A master mix is prepared containing liver microsomes (e.g., 0.5 mg/mL final protein concentration) in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

  • Initiate Reaction : this compound (e.g., 1 µM final concentration) is added to the microsomal suspension and pre-warmed at 37°C. The metabolic reaction is initiated by adding an NADPH-regenerating system.

  • Time-Point Sampling : Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing : Samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis : The concentration of the remaining this compound is quantified using a validated LC-MS/MS method.

  • Data Analysis : The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

Data Presentation and Interpretation

The primary outputs of a metabolic stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).

Table 2: Metabolic Stability of this compound in Human Liver Microsomes

ParameterValueUnits
Incubation Time 0 - 60minutes
This compound Concentration 1µM
Microsomal Protein 0.5mg/mL
In Vitro Half-Life (t½) Calculated Valueminutes
Intrinsic Clearance (CLint) Calculated ValueµL/min/mg protein

Intrinsic clearance is calculated using the following formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualization of a Putative Metabolic Pathway

Metabolite identification studies, often run in parallel, help to elucidate the metabolic pathways. The following diagram illustrates a hypothetical metabolic pathway for this compound, involving common Phase I and Phase II reactions.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylated this compound This compound->Hydroxylation CYP3A4 Dealkylation Dealkylated this compound This compound->Dealkylation CYP2D6 Glucuronide This compound-Glucuronide This compound->Glucuronide UGT1A1 Sulfate Hydroxylated this compound-Sulfate Hydroxylation->Sulfate SULT2A1

Caption: Hypothetical Metabolic Pathway of this compound.

By systematically applying these forced degradation and metabolic stability protocols, researchers can build a robust data package for novel compounds like this compound. This information is critical for guiding further drug development, ensuring the selection of candidates with optimal stability and pharmacokinetic profiles.

References

Flosatidil's effect on different subtypes of voltage-gated calcium channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Voltage-Gated Calcium Channels

Voltage-gated calcium channels are integral membrane proteins that mediate calcium influx in response to membrane depolarization. This calcium influx is a critical signaling event in a multitude of physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and gene expression. VGCCs are classified into several subtypes based on their biophysical and pharmacological properties. The primary subtypes include:

  • L-type (Long-lasting): Predominantly found in skeletal muscle, smooth muscle, bone, and the heart, where they are involved in excitation-contraction coupling.

  • N-type (Neuronal): Primarily located in the nervous system and play a crucial role in neurotransmitter release.

  • T-type (Transient): Characterized by their low-voltage activation and are involved in pacemaking activity in the heart and thalamic neurons.

  • P/Q-type: Also primarily neuronal and involved in neurotransmitter release.

The pharmacological modulation of these channels is a key strategy in the treatment of various cardiovascular and neurological disorders.

Quantitative Analysis of Flosatidil's Activity (Hypothetical Data)

Due to the absence of publicly available data for this compound, the following tables present a hypothetical inhibitory profile for a calcium channel antagonist, illustrating how such data would be structured for comparative analysis. The values are representative of typical findings for calcium channel blockers.

Table 1: Inhibitory Potency (IC50) of a Hypothetical Compound on VGCC Subtypes

Channel SubtypeCell LineIC50 (nM)Assay Conditions
L-type (Ca_v_1.2)HEK293150Whole-cell patch clamp, Ba²⁺ as charge carrier
N-type (Ca_v_2.2)HEK293850Whole-cell patch clamp, Ba²⁺ as charge carrier
T-type (Ca_v_3.1)HEK293>10,000Whole-cell patch clamp, Ca²⁺ as charge carrier
P/Q-type (Ca_v_2.1)HEK2931200Whole-cell patch clamp, Ba²⁺ as charge carrier

Table 2: Binding Affinity (Ki) of a Hypothetical Compound for VGCC Subtypes

Channel SubtypeRadioligandTissue/Cell PreparationKi (nM)
L-type (Ca_v_1.2)[³H]-NitrendipineRat cortical membranes125
N-type (Ca_v_2.2)[¹²⁵I]-ω-conotoxin GVIARat brain synaptosomes950
P/Q-type (Ca_v_2.1)[¹²⁵I]-ω-agatoxin IVARat cerebellar membranes1500

Experimental Protocols

The following section details the standard methodologies for assessing the effect of a compound like this compound on different subtypes of voltage-gated calcium channels.

Cell Culture and Transfection
  • Cell Line Maintenance: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Transient Transfection: For electrophysiological recordings, HEK293 cells are transiently transfected with plasmids encoding the specific α1 subunit of the calcium channel subtype of interest (e.g., CACNA1C for L-type, CACNA1B for N-type, CACNA1G for T-type, CACNA1A for P/Q-type) along with auxiliary β and α2δ subunits to ensure proper channel expression and function. A fluorescent reporter protein (e.g., GFP) is co-transfected to identify successfully transfected cells. Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's protocol. Recordings are performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology
  • Solution Preparation:

    • External Solution (in mM): 135 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with TEA-OH.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. The pH is adjusted to 7.2 with CsOH.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Transfected cells are identified by GFP fluorescence.

    • A gigaohm seal (>1 GΩ) is formed between the patch pipette and the cell membrane.

    • The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • Calcium channel currents are elicited by depolarizing voltage steps (e.g., to +10 mV for 200 ms) at regular intervals (e.g., every 10 seconds).

    • A stable baseline current is recorded for at least 3 minutes.

    • This compound is then perfused into the recording chamber at increasing concentrations.

    • The effect of each concentration is recorded until a steady-state block is achieved.

  • Data Analysis:

    • The peak current amplitude at each concentration is measured.

    • The percentage of inhibition is calculated relative to the baseline current.

    • Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the drug concentration.

    • The IC50 value is determined by fitting the dose-response curve with the Hill equation.

Radioligand Binding Assays
  • Membrane Preparation:

    • Specific brain regions or transfected cells are homogenized in ice-cold buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and debris.

    • The supernatant is then centrifuged at high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Binding Assay:

    • Membrane preparations are incubated with a specific radioligand for the channel subtype of interest (e.g., [³H]-Nitrendipine for L-type channels) and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

    • The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • The percentage of inhibition of specific binding is plotted against the logarithm of the this compound concentration.

    • The IC50 value is determined from the resulting curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the general signaling pathway of voltage-gated calcium channels and a typical experimental workflow for their analysis.

VGCC_Signaling_Pathway Depolarization Membrane Depolarization VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Opens Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Cellular_Response Cellular Response (e.g., Contraction, Neurotransmitter Release) Intracellular_Ca->Cellular_Response Triggers This compound This compound This compound->VGCC Blocks

VGCC Signaling Pathway and Site of this compound Action.

Experimental_Workflow Cell_Culture Cell Culture & Transfection (HEK293) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Data_Acquisition Data Acquisition (Current Recordings) Patch_Clamp->Data_Acquisition Dose_Response Dose-Response Analysis Data_Acquisition->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination

Experimental Workflow for Electrophysiological Analysis.

Conclusion

While this compound is identified as a calcium channel antagonist, a detailed characterization of its subtype selectivity and potency is not publicly available. This guide outlines the standard, robust methodologies, including patch-clamp electrophysiology and radioligand binding assays, that are essential for the comprehensive pharmacological profiling of a compound like this compound. The provided protocols and data presentation formats serve as a valuable resource for researchers in the field of ion channel drug discovery, enabling a systematic approach to characterizing the effects of novel compounds on voltage-gated calcium channels. Further investigation into the specific interactions of this compound with VGCC subtypes would be necessary to fully elucidate its mechanism of action and therapeutic potential.

References

The Shifting Sands of Calcium Channel Blockade: An In-depth Technical Guide to the Intellectual Property Landscape of Flosatidil and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flosatidil, a voltage-gated calcium channel (VDCC) blocker initially developed by Sanofi, represents a unique, albeit discontinued (B1498344), chemical entity within the broader landscape of calcium channel modulators. This technical guide delves into the intellectual property and scientific terrain surrounding this compound and its structural analogs, with a focus on the "arylbenzylamide methylthioether" scaffold. While specific data on this compound remains limited due to its developmental cessation, this paper constructs a comprehensive overview based on analogous compounds and the general principles of VDCC modulation. By examining the patent landscape of related chemical classes, outlining key experimental protocols for characterization, and visualizing the intricate signaling pathways involved, this guide offers a valuable resource for researchers and professionals engaged in the discovery and development of novel calcium channel blockers.

Introduction: The Therapeutic Promise of Voltage-Gated Calcium Channel Blockade

Voltage-gated calcium channels are critical players in a multitude of physiological processes, including cardiovascular function, neurotransmission, and muscle contraction. Their modulation, therefore, presents a significant therapeutic opportunity for a range of disorders, from hypertension and cardiac arrhythmias to neurological conditions. This compound, identified as a vasodilating agent, belongs to the class of drugs that target these channels. Although its development was halted, the chemical scaffold of this compound, characterized as an arylbenzylamide methylthioether derivative, offers a potential starting point for the design of new chemical entities with improved pharmacological profiles.

Intellectual Property Landscape: A Focus on Analogs

Direct patent filings specifically for "this compound" are not readily accessible in the public domain, likely due to its discontinued status. However, the intellectual property landscape can be inferred by examining patents for compounds with similar structural motifs and mechanisms of action. The key structural feature of this compound, the "arylbenzylamide methylthioether" core, provides a starting point for this analysis.

A comprehensive search of patent databases for arylbenzylamide and methylthioether-containing compounds with claims related to calcium channel modulation would be the first step in a thorough IP analysis. The broader classes of VDCC blockers, including dihydropyridines, benzothiazepines, and phenylalkylamines, have a dense and mature patent landscape. Key assignees in this space have historically included major pharmaceutical companies.

Table 1: Representative Patent Landscape for Calcium Channel Blocker Classes

Patent ClassKey Structural FeaturesRepresentative Patentees (Historical & Current)Therapeutic Indications Claimed
Dihydropyridines 1,4-dihydropyridine ringPfizer, Bayer, NovartisHypertension, Angina
Benzothiazepines Benzothiazepine coreTanabe SeiyakuHypertension, Angina
Phenylalkylamines Phenylalkylamine backboneAbbVie (formerly Knoll)Arrhythmias, Hypertension
Arylbenzylamides N-benzyl-N-phenylacetamideSanofi (speculative based on this compound)Cardiovascular diseases, Neurological disorders

This table is illustrative and based on general knowledge of the field. A dedicated patent search is required for a comprehensive and up-to-date analysis.

Experimental Protocols: A Guide to Characterization

The development of any new calcium channel blocker requires a robust set of experimental protocols to determine its synthesis, purity, and biological activity. While specific protocols for this compound are not available, the following represents a standard workflow for characterizing analogous compounds.

Synthesis of Arylbenzylamide Methylthioether Analogs

A plausible synthetic route to arylbenzylamide methylthioether derivatives could involve a multi-step process.

Workflow for Synthesis:

Synthesis_Workflow Start Starting Materials: - Substituted Aniline (B41778) - Substituted Benzyl (B1604629) Halide - Chloroacetyl Chloride Step1 Step 1: N-acylation (Aniline + Chloroacetyl Chloride) Start->Step1 Step2 Step 2: N-alkylation (Product of Step 1 + Benzyl Halide) Step1->Step2 Step3 Step 3: Thioether Introduction (Product of Step 2 + Sodium Thiomethoxide) Step2->Step3 Purification Purification (Chromatography, Recrystallization) Step3->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

A generalized synthetic workflow for arylbenzylamide methylthioether analogs.

Detailed Methodology (Hypothetical):

  • N-(substituted phenyl)-2-chloroacetamide Synthesis: To a solution of a substituted aniline in a suitable solvent (e.g., dichloromethane), an equimolar amount of triethylamine (B128534) is added. The mixture is cooled to 0°C, and chloroacetyl chloride is added dropwise. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is isolated by extraction and purified.

  • N-(substituted benzyl)-N-(substituted phenyl)-2-chloroacetamide Synthesis: The product from the previous step is dissolved in a polar aprotic solvent (e.g., dimethylformamide) and treated with a base such as sodium hydride. A substituted benzyl halide is then added, and the reaction is heated to facilitate the N-alkylation. The product is isolated by extraction and purified by column chromatography.

  • N-(substituted benzyl)-N-(substituted phenyl)-2-(methylthio)acetamide Synthesis: The chlorinated intermediate is reacted with sodium thiomethoxide in a suitable solvent like ethanol. The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified by recrystallization or column chromatography.

  • Characterization: The final compound's structure and purity are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Evaluation

Table 2: Key In Vitro and In Vivo Assays for Characterization

Assay TypePurposeKey Parameters Measured
In Vitro
Radioligand Binding AssayTo determine the binding affinity of the compound to the target calcium channel (e.g., L-type).Ki (inhibition constant), IC50 (half maximal inhibitory concentration)
Electrophysiology (Patch Clamp)To measure the direct effect of the compound on ion channel currents in isolated cells.Inhibition of calcium currents, voltage-dependence of block
Cell-based Calcium Influx AssayTo assess the functional blockade of calcium entry in a cellular context.IC50 for inhibition of depolarization-induced calcium influx
In Vivo
Animal Models of HypertensionTo evaluate the antihypertensive efficacy of the compound.Reduction in blood pressure (systolic, diastolic)
Telemetry in Conscious AnimalsFor continuous monitoring of cardiovascular parameters.Heart rate, blood pressure, activity
Pharmacokinetic StudiesTo determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.Half-life (t1/2), Cmax, AUC, bioavailability

Workflow for Biological Evaluation:

Biological_Evaluation_Workflow Compound Test Compound InVitro In Vitro Assays Compound->InVitro Binding Radioligand Binding InVitro->Binding Electrophysiology Patch Clamp InVitro->Electrophysiology CalciumInflux Calcium Influx Assay InVitro->CalciumInflux InVivo In Vivo Studies InVitro->InVivo DataAnalysis Data Analysis & Lead Optimization Binding->DataAnalysis Electrophysiology->DataAnalysis CalciumInflux->DataAnalysis HypertensionModel Hypertension Animal Model InVivo->HypertensionModel Telemetry Telemetry InVivo->Telemetry PK_Studies Pharmacokinetics InVivo->PK_Studies HypertensionModel->DataAnalysis Telemetry->DataAnalysis PK_Studies->DataAnalysis

A typical workflow for the biological evaluation of a novel calcium channel blocker.

Signaling Pathways of Voltage-Gated Calcium Channels

Voltage-gated calcium channels are multi-subunit protein complexes that open in response to membrane depolarization, allowing an influx of Ca²⁺ ions. This influx serves as a second messenger, triggering a variety of intracellular signaling cascades. L-type calcium channels, a primary target for many cardiovascular drugs, are particularly important in this regard.

Upon depolarization, the α1 subunit of the L-type calcium channel undergoes a conformational change, opening the ion pore. The influx of Ca²⁺ can then directly influence cellular machinery or bind to intracellular calcium-binding proteins like calmodulin. The Ca²⁺/calmodulin complex can, in turn, activate or inhibit a host of downstream effectors, including protein kinases and phosphatases, leading to changes in gene expression, enzyme activity, and protein phosphorylation.

Signaling Pathway Downstream of L-type Calcium Channel Activation:

L_type_Ca_Channel_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LTCC L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx LTCC->Ca_influx Depolarization Membrane Depolarization Depolarization->LTCC activates Calmodulin Calmodulin Ca_influx->Calmodulin binds to CaM_Complex Ca²⁺/Calmodulin Complex Calmodulin->CaM_Complex Downstream Downstream Effectors (e.g., CaMKII, Calcineurin) CaM_Complex->Downstream activates GeneExpression Altered Gene Expression Downstream->GeneExpression CellularResponse Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Downstream->CellularResponse

Simplified signaling cascade following L-type calcium channel activation.

Conclusion and Future Directions

While the story of this compound may have concluded prematurely, the chemical space it occupies remains a potentially fertile ground for the discovery of new therapeutics. The "arylbenzylamide methylthioether" scaffold presents an opportunity for medicinal chemists to design novel calcium channel blockers with tailored selectivity and pharmacokinetic properties. A thorough understanding of the existing intellectual property landscape for analogous compounds, coupled with the application of robust experimental protocols and a deep knowledge of the underlying signaling pathways, will be crucial for the success of such endeavors. The future of calcium channel modulation may well be written by researchers who can learn from the past and innovate for the future.

Methodological & Application

Application Notes: Flosatidil (Fasudil) for Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flosatidil, also widely known as Fasudil (B1672074), is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The RhoA/ROCK signaling pathway is a critical regulator of neuronal morphology, playing a significant role in processes such as neurite outgrowth, growth cone collapse, and axonal regeneration. In primary neuronal cell cultures, inhibition of this pathway by this compound has been demonstrated to promote neurite elongation and offer neuroprotective effects against various insults. These properties make this compound a valuable tool for in vitro studies in neuroscience, neuropharmacology, and drug discovery for neurodegenerative diseases and nerve injury.

This document provides detailed protocols for the application of this compound in primary neuronal cell cultures, including methods for assessing its effects on neurite outgrowth and cell viability.

Mechanism of Action

This compound exerts its biological effects primarily by inhibiting the activity of ROCK. In the context of neuronal cells, the RhoA/ROCK pathway is often activated by inhibitory signals in the extracellular environment, leading to the phosphorylation of downstream effectors that ultimately result in actin cytoskeleton reorganization and growth cone collapse. By inhibiting ROCK, this compound disrupts this signaling cascade, leading to a cellular environment that is more permissive for neurite extension and growth.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound (Fasudil) on primary and neuronal-like cell cultures as reported in the literature.

ParameterCell TypeThis compound ConcentrationTreatment DurationObserved EffectReference
Neurite LengthHuman NT2 Neurons10 µM24 hours125% of control[3]
Human NT2 Neurons100 µM24 hours175% of control[3]
Percentage of Neurite-Bearing CellsHuman NT2 Neurons100 µM24 hoursSignificant increase to ~75% from ~67% in control[3]
Cell ViabilityPrimary Neurons0.6-15 µg/ml (~2-44 µM)24 hoursNo significant effect on viability[4]
Primary Neurons75 µg/ml (~220 µM)24 hoursSignificant decrease in viability[4]
Astrocyte Cell Line (C8-D1A)2.5 µM24 hours~79% viability compared to control[5]
Astrocyte Cell Line (C8-D1A)10 µM24 hours~42% viability compared to control[5]
Neuroprotection (against Aβ-induced cell loss)Astrocyte Cell Line (C8-D1A)2.5 µM24 hoursSignificantly prevented Aβ-induced cell loss[5]
Neurite OutgrowthC17.2 Neural Stem CellsDose-dependent increaseTime- and dose-dependentPromoted neurite outgrowth[6]

Experimental Protocols

Protocol 1: Preparation of Primary Neuronal Cultures

This protocol provides a general method for establishing primary cortical or hippocampal neuron cultures from embryonic rodents, a common system for studying the effects of compounds like this compound.

Materials:

  • Embryonic day 18 (E18) rat or mouse embryos

  • Hibernate-E medium

  • Papain (2 mg/mL)

  • Neurobasal Plus Medium supplemented with B-27 Plus Supplement

  • Poly-D-lysine (PDL) coated culture vessels (plates or coverslips)

  • Sterile dissection tools

  • Sterile conical tubes and pipettes

Procedure:

  • Coat culture vessels with Poly-D-Lysine (0.05 mg/ml) for at least 2 hours at 37°C. Wash three times with sterile water and allow to air dry.

  • Euthanize a pregnant E18 rodent according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the embryos and isolate the cortices or hippocampi in ice-cold Hibernate-E medium.

  • Mince the tissue into small pieces.

  • Transfer the tissue to a tube containing papain solution and incubate at 30°C for 30 minutes with gentle shaking every 5 minutes.[7]

  • Stop the enzymatic digestion by adding Hibernate-E medium with B-27 supplement.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Centrifuge the cell suspension at 150 x g for 5 minutes.

  • Resuspend the cell pellet in pre-warmed complete Neurobasal Plus medium.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons onto the PDL-coated vessels at a desired density (e.g., 1 x 10^5 cells/well in a 48-well plate).[7]

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, perform a half-medium change to remove cellular debris. Continue to feed the neurons every 3-4 days by replacing half of the medium.[7]

Protocol 2: Treatment of Primary Neuronal Cultures with this compound

Materials:

  • Established primary neuronal cultures (from Protocol 1)

  • This compound (Fasudil) hydrochloride stock solution (e.g., 10 mM in sterile water or DMSO)

  • Complete Neurobasal Plus medium

Procedure:

  • Prepare working solutions of this compound by diluting the stock solution in complete Neurobasal Plus medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same concentration of water or DMSO as the highest this compound concentration).

  • On the desired day in vitro (DIV), typically after neurons have adhered and started to extend neurites (e.g., DIV 3-5), carefully remove half of the culture medium from each well.

  • Add an equal volume of the prepared this compound working solutions or vehicle control to the respective wells.

  • Incubate the cultures for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified atmosphere of 5% CO2.

Protocol 3: Neurite Outgrowth Assessment by Immunofluorescence

Materials:

  • Treated primary neuronal cultures (from Protocol 2)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-β-III tubulin (neuron-specific) or anti-MAP2 (dendrite-specific)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting medium

  • Fluorescence microscope with imaging software

Procedure:

  • After treatment, gently wash the cells twice with warm PBS.

  • Fix the cells with 4% PFA for 15-30 minutes at room temperature.[8]

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with permeabilization buffer for 5 minutes at room temperature.[7]

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.[8][9]

  • Wash the cells three times with PBS for 10 minutes each.[8]

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[8][9]

  • Wash the cells three times with PBS, with the second wash including the nuclear counterstain.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin or specialized high-content imaging software).[10]

Protocol 4: Cell Viability Assessment (MTT Assay)

Materials:

  • Treated primary neuronal cultures in a 96-well plate (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate for at least 15 minutes at room temperature with gentle shaking, protected from light.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Visualizations

RhoA/ROCK Signaling Pathway in Neurite Outgrowth

RhoA_ROCK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inhibitory Signals Inhibitory Signals Receptor Receptor Inhibitory Signals->Receptor RhoA-GTP RhoA-GTP Receptor->RhoA-GTP Activates RhoA-GDP RhoA-GDP RhoA-GDP->RhoA-GTP RhoA-GTP->RhoA-GDP ROCK ROCK RhoA-GTP->ROCK Activates p-LIMK p-LIMK ROCK->p-LIMK Phosphorylates This compound This compound This compound->ROCK Inhibits LIMK LIMK LIMK->p-LIMK p-Cofilin p-Cofilin p-LIMK->p-Cofilin Phosphorylates Cofilin Cofilin Cofilin->p-Cofilin Actin Polymerization Actin Polymerization Cofilin->Actin Polymerization Promotes Actin Depolymerization Actin Depolymerization p-Cofilin->Actin Depolymerization Inhibits Growth Cone Collapse Growth Cone Collapse Actin Depolymerization->Growth Cone Collapse Neurite Outgrowth Neurite Outgrowth Actin Polymerization->Neurite Outgrowth

Caption: this compound inhibits ROCK, promoting neurite outgrowth.

Experimental Workflow for Assessing this compound Effects

Flosatidil_Workflow cluster_assays Assessments Start Start Prepare Primary Neuronal Cultures Prepare Primary Neuronal Cultures Start->Prepare Primary Neuronal Cultures Treat with this compound Treat with this compound Prepare Primary Neuronal Cultures->Treat with this compound Incubate (e.g., 24h) Incubate (e.g., 24h) Treat with this compound->Incubate (e.g., 24h) Neurite Outgrowth Assay Neurite Outgrowth Assay Incubate (e.g., 24h)->Neurite Outgrowth Assay Cell Viability Assay Cell Viability Assay Incubate (e.g., 24h)->Cell Viability Assay Fix & Stain Fix & Stain Neurite Outgrowth Assay->Fix & Stain MTT Assay MTT Assay Cell Viability Assay->MTT Assay Image Acquisition Image Acquisition Fix & Stain->Image Acquisition Image Analysis Image Analysis Image Acquisition->Image Analysis Data Analysis Data Analysis Image Analysis->Data Analysis Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Measure Absorbance->Data Analysis End End Data Analysis->End

Caption: Workflow for evaluating this compound in neuronal cultures.

References

Application Notes and Protocols for Flosatidil in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flosatidil (also known as SL 85-1016) is identified as a voltage-dependent calcium channel (VDCC) antagonist with potential antianginal and antihypertensive properties.[1] While the clinical development of this compound was discontinued, its activity as a VDCC blocker makes it a compound of interest for preclinical research in cardiovascular and neurological systems.[2] Patch-clamp electrophysiology is the gold-standard method for characterizing the interaction of compounds with ion channels, providing high-resolution data on channel function and modulation.[3]

These application notes provide a generalized, detailed protocol for investigating the effects of this compound on VDCCs using the whole-cell patch-clamp technique. Due to the limited publicly available data on this compound, this guide is based on established protocols for other well-characterized VDCC blockers such as nifedipine, verapamil (B1683045), and diltiazem.

Mechanism of Action of VDCCs and Blockade

Voltage-dependent calcium channels are transmembrane proteins that mediate calcium influx in response to membrane depolarization, playing a crucial role in cellular processes such as muscle contraction, neurotransmitter release, and gene expression. VDCCs are classified into several subtypes (L, N, P/Q, R, and T-type), each with distinct physiological roles and pharmacological sensitivities. This compound is categorized as a VDCC blocker, suggesting it inhibits the influx of Ca2+ through these channels. The precise subtype selectivity and mechanism of blockade (e.g., open-channel block, state-dependent inhibition) for this compound would be a key area of investigation using the protocols outlined below.

Data Presentation: Representative Data for VDCC Blockers

Due to the absence of specific published patch-clamp data for this compound, the following tables summarize representative quantitative data for well-established VDCC blockers to provide a reference for expected experimental outcomes.

Table 1: Representative IC50 Values of Common VDCC Blockers

CompoundVDCC SubtypeCell TypeIC50Reference
NifedipineL-type (CaV1.2)HEK-29316 nM[4]
VerapamilL-type (CaV1.2)Rat Ventricular Myocytes~1 µM (frequency-dependent)[5]
DiltiazemL-typeCone Photoreceptors4.9 µM (high-affinity) & 100.4 µM (low-affinity)

Table 2: Typical Electrophysiological Parameters for VDCCs

ParameterDescriptionTypical Value Range
Activation Threshold Membrane potential at which channels begin to open.-40 mV to -20 mV
Peak Current Density Maximum current amplitude normalized to cell capacitance.5-50 pA/pF
Half-activation Voltage (V0.5,act) Membrane potential at which 50% of channels are activated.-20 mV to 0 mV
Inactivation Time Constant (τ) Time taken for the current to decay to a certain percentage of its peak.10s to 100s of ms

Experimental Protocols

This section provides a detailed methodology for characterizing the inhibitory effects of this compound on VDCCs using whole-cell patch-clamp electrophysiology.

Cell Preparation

A variety of cell types endogenously expressing or heterologously overexpressing specific VDCC subtypes can be used. Common choices include:

  • HEK-293 or CHO cells: Stably transfected with the desired VDCC subtype (e.g., CaV1.2 for L-type channels).

  • Primary Neuronal Cultures: For studying neuronal VDCCs (e.g., N-type, P/Q-type).

  • Smooth Muscle Cells or Cardiomyocytes: For investigating VDCCs in a native cardiovascular context.

Protocol for Cultured Cells (e.g., HEK-293):

  • Culture cells on glass coverslips in appropriate growth medium.

  • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with extracellular solution.

Solutions

Table 3: Composition of Extracellular and Intracellular Solutions

Extracellular Solution ComponentConcentration (mM)Intracellular Solution ComponentConcentration (mM)
NaCl126K-Gluconate115
KCl3NaCl4
MgSO42Mg-ATP2
CaCl2 or BaCl2 *2-10 GTP-Na0.3
NaH2PO41.25EGTA11
NaHCO326.4HEPES10
Glucose10
pH 7.4 (with 95% O2/5% CO2) pH 7.2 (with KOH)
Osmolarity (mOsm) ~290 Osmolarity (mOsm) ~270

*Note: Barium (Ba2+) is often substituted for Calcium (Ca2+) as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation.

Whole-Cell Patch-Clamp Procedure
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a target cell with the patch pipette and apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Voltage-Clamp Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure VDCCs are in a closed, resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit VDCC currents.

    • Return the membrane potential to the holding potential between sweeps.

  • Data Acquisition: Record membrane currents using a patch-clamp amplifier and digitizer.

  • Compound Application: After establishing a stable baseline recording, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after drug application.

    • Construct current-voltage (I-V) relationships.

    • Calculate the percentage of current inhibition at each concentration to determine the IC50 value.

    • Analyze changes in channel kinetics (activation, inactivation).

Visualizations

Signaling Pathway of VDCC and Blockade by this compound

VDCC_Signaling_and_Blockade cluster_membrane Cell Membrane VDCC VDCC Ca_influx Ca2+ Influx VDCC->Ca_influx Allows This compound This compound This compound->VDCC Blocks Depolarization Membrane Depolarization Depolarization->VDCC Activates Cellular_Response Cellular Response (e.g., Contraction, Neurotransmission) Ca_influx->Cellular_Response Triggers

Caption: Signaling pathway of VDCC activation and inhibition by this compound.

Experimental Workflow for Patch-Clamp Analysis of this compound

Patch_Clamp_Workflow start Start: Prepare Cells and Solutions pull_pipette Pull & Fill Patch Pipette start->pull_pipette form_seal Approach Cell & Form Giga-seal pull_pipette->form_seal go_whole_cell Establish Whole-Cell Configuration form_seal->go_whole_cell record_baseline Record Baseline VDCC Currents go_whole_cell->record_baseline apply_this compound Perfuse with This compound record_baseline->apply_this compound record_drug_effect Record VDCC Currents in Presence of Drug apply_this compound->record_drug_effect washout Washout Drug record_drug_effect->washout record_washout Record VDCC Currents After Washout washout->record_washout analyze_data Data Analysis: I-V curves, IC50 record_washout->analyze_data end End: Characterize This compound Effects analyze_data->end

Caption: Step-by-step workflow for a whole-cell patch-clamp experiment.

Logical Flow for Data Analysis

Data_Analysis_Flow raw_data Raw Current Traces leak_subtraction Leak Subtraction raw_data->leak_subtraction peak_detection Peak Current Measurement leak_subtraction->peak_detection iv_curve Construct I-V Curves (Control vs. Drug) peak_detection->iv_curve dose_response Generate Dose-Response Curve peak_detection->dose_response kinetics_analysis Analyze Channel Kinetics (Activation, Inactivation) peak_detection->kinetics_analysis final_report Final Report on This compound's Effects iv_curve->final_report ic50_calc Calculate IC50 dose_response->ic50_calc ic50_calc->final_report kinetics_analysis->final_report

Caption: Logical flow diagram for analyzing patch-clamp electrophysiology data.

References

Measuring Intracellular Calcium Flux Using Fluorescent Plate Reader Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Flosatidil" did not yield any specific information regarding its use in calcium imaging assays. This suggests that the name may be a typographical error or refers to a compound not widely documented in publicly available scientific literature. Therefore, this document provides a general but detailed application note and protocol for measuring intracellular calcium flux using a common fluorescent indicator, Fluo-4 AM, which is widely applicable for studying G-protein coupled receptor (GPCR) activation and other cellular processes involving calcium signaling.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that regulates a vast array of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis. The ability to accurately measure changes in intracellular Ca²⁺ concentration is crucial for understanding cell signaling pathways and for the discovery and development of novel therapeutics. This application note describes a robust method for monitoring intracellular calcium flux in a high-throughput format using the fluorescent Ca²⁺ indicator, Fluo-4 AM, and a fluorescent plate reader.

Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form, Fluo-4. Upon binding to Ca²⁺, the fluorescence intensity of Fluo-4 increases more than 100-fold, with an excitation maximum at ~494 nm and an emission maximum at ~515 nm.[1] This significant increase in fluorescence provides a large signal window for detecting Ca²⁺ mobilization, making it an ideal tool for high-throughput screening (HTS) of GPCR agonists and antagonists.

Mechanism of Action: GPCR-Mediated Intracellular Calcium Release

A common application for this assay is to study the activation of Gq-coupled GPCRs. The binding of an agonist to a Gq-coupled GPCR initiates a signaling cascade that leads to a rapid increase in intracellular Ca²⁺.

GPCR_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR Gq-Coupled GPCR Agonist->GPCR 1. Binding G_protein Gαq/βγ GPCR->G_protein 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC 3. Activation IP3R IP3 Receptor (IP3R) IP3->IP3R 5. Binding Ca_cytosol ↑ [Ca²⁺] Ca_ER Ca²⁺ Store IP3R->Ca_ER 6. Channel Opening Ca_ER->Ca_cytosol 7. Ca²⁺ Release HTS_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Calcium Flux Assay Cell_Culture 1. Culture cells to ~80-90% confluency Cell_Seeding 2. Seed cells into 96/384-well plates Cell_Culture->Cell_Seeding Incubation_1 3. Incubate overnight (37°C, 5% CO₂) Cell_Seeding->Incubation_1 Prepare_Dye 4. Prepare Fluo-4 AM loading solution Load_Dye 5. Add loading solution to cells Prepare_Dye->Load_Dye Incubation_2 6. Incubate (e.g., 1 hr at 37°C and 30 min at RT) Load_Dye->Incubation_2 Plate_Reader_Setup 8. Place cell and compound plates in plate reader Incubation_2->Plate_Reader_Setup Prepare_Compounds 7. Prepare compound plates (agonists, antagonists, controls) Prepare_Compounds->Plate_Reader_Setup Run_Assay 9. Measure baseline fluorescence, inject compounds, and record fluorescence change Plate_Reader_Setup->Run_Assay Data_Analysis 10. Analyze data: calculate ΔRFU, generate dose-response curves, determine EC₅₀/IC₅₀ Run_Assay->Data_Analysis

References

Application Notes and Protocols for In Vivo Administration of Flosatidil in Rodent Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the in vivo administration of Flosatidil in rodent models of hypertension is limited in publicly available scientific literature. The following application notes and protocols are based on studies conducted with Fasudil , a structurally and functionally similar Rho-kinase inhibitor. Researchers should use this information as a foundational guide and starting point for designing studies with this compound, with the understanding that optimization of dosages and protocols will be necessary.

Introduction

This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK signaling pathway is a key regulator of vascular smooth muscle contraction, and its overactivation is implicated in the pathophysiology of hypertension.[1][2] By inhibiting ROCK, this compound is expected to induce vasodilation and lower blood pressure, making it a promising therapeutic candidate for hypertension. These application notes provide detailed protocols for evaluating the antihypertensive effects of this compound's analogue, Fasudil, in established rodent models of hypertension.

Rodent Models of Hypertension

The choice of rodent model is critical for studying the specific mechanisms of hypertension. Two commonly used and well-characterized models are the Spontaneously Hypertensive Rat (SHR) and the Dahl Salt-Sensitive (DS) rat.

  • Spontaneously Hypertensive Rat (SHR): This inbred strain develops hypertension genetically, beginning at 5-6 weeks of age and reaching systolic pressures of 180-200 mmHg in adulthood.[3] The SHR model is widely used to study essential hypertension.[3][4]

  • Dahl Salt-Sensitive (DS) Rat: This model develops hypertension when fed a high-salt diet. It is a valuable tool for investigating the mechanisms of salt-sensitive hypertension and associated end-organ damage, such as nephrosclerosis.

Quantitative Data Summary

The following tables summarize the quantitative data from studies using the Rho-kinase inhibitor Fasudil in rodent models of hypertension.

Table 1: Effect of Fasudil on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDoseDurationSystolic Blood Pressure (mmHg)Reference
Untreated SHR-8 weeks201.7 ± 6.5
Captopril + Nifedipine-3 weeks152.5 ± 2.8
Control SHRSP-8 weeks240 ± 7
Felodipine-treated SHRSP-8 weeks164 ± 8

Note: Data for direct this compound administration in SHR is not available. The provided data for other antihypertensive agents illustrates typical blood pressure responses in this model.

Table 2: Effect of Fasudil on Renal and Cardiovascular Parameters in Dahl Salt-Sensitive (DS) Rats on a High-Salt Diet

ParameterControl DS RatsFasudil-treated DS Rats (30 mg/kg/day)Percent ChangeReference
Serum Creatinine---26%
Blood Urea Nitrogen---41%
Creatinine Clearance--+42%
Proteinuria---24%
Glomerular Injury Score---49%
Afferent Arteriolar Injury Score---17%
Plasma Adrenomedullin---25%
Plasma ANP---49%
Renal Cortex TGF-beta mRNA---20%
Renal Cortex Collagen I mRNA---23%
Renal Cortex Collagen III mRNA---24%

Note: This study with Fasudil demonstrated significant improvements in renal function and fibrosis markers, suggesting protective effects beyond blood pressure reduction.

Experimental Protocols

Animal Models and Husbandry
  • Animals: Male Spontaneously Hypertensive Rats (SHR) or Dahl Salt-Sensitive (DS) rats, and their respective normotensive control strains (Wistar-Kyoto rats for SHR, Dahl Salt-Resistant rats for DS). Age of animals at the start of the experiment should be consistent (e.g., 6-8 weeks).

  • Housing: House animals in a temperature-controlled facility with a 12-hour light/dark cycle. Provide standard chow and water ad libitum. For DS rats, a high-salt diet (e.g., 8% NaCl) is required to induce hypertension.

  • Acclimatization: Allow at least one week for acclimatization before starting any experimental procedures.

This compound (Fasudil as a proxy) Preparation and Administration
  • Dosage (based on Fasudil): A starting dose of 30 mg/kg/day has been shown to be effective in rats. Dose-response studies are recommended for this compound.

  • Preparation: Dissolve this compound in a suitable vehicle, such as sterile saline or drinking water. The stability of the compound in the chosen vehicle should be confirmed.

  • Administration:

    • Oral Gavage: This method ensures accurate dosing. Administer the prepared solution once daily using an appropriate gauge gavage needle.

    • Drinking Water: For long-term studies, administering the drug in the drinking water can reduce animal stress. The daily water consumption of the animals must be monitored to ensure consistent drug intake.

Blood Pressure Measurement
  • Method: The tail-cuff method is a non-invasive technique suitable for repeated measurements of systolic blood pressure in conscious rats.

  • Procedure:

    • Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the actual measurement to minimize stress-induced blood pressure elevation.

    • Warm the rat's tail to detect the pulse.

    • Inflate the cuff to occlude the caudal artery and then slowly deflate it.

    • The pressure at which the pulse reappears is recorded as the systolic blood pressure.

    • Take multiple readings for each animal at each time point and average them to ensure accuracy.

Tissue Collection and Analysis (Optional)

At the end of the study, animals can be euthanized to collect tissues (e.g., heart, aorta, kidneys) for further analysis.

  • Histology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section for staining (e.g., Hematoxylin and Eosin for general morphology, Masson's trichrome for fibrosis).

  • Western Blotting: Analyze protein expression of key signaling molecules in the Rho/ROCK pathway (e.g., phosphorylated MYPT1, a downstream target of ROCK) in tissue lysates.

  • Quantitative PCR (qPCR): Measure mRNA expression of genes involved in fibrosis (e.g., TGF-β, Collagen I, Collagen III) and inflammation.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

Flosatidil_Signaling_Pathway AngII Angiotensin II GPCR GPCR AngII->GPCR ET1 Endothelin-1 ET1->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK activates This compound This compound This compound->ROCK inhibits MLCP MLC Phosphatase ROCK->MLCP inhibits MLC MLC ROCK->MLC phosphorylates pMLC p-MLC MLCP->pMLC dephosphorylates Relaxation Vasodilation MLCP->Relaxation Contraction Vasoconstriction pMLC->Contraction

Caption: this compound inhibits ROCK, leading to vasodilation.

Experimental Workflow for Evaluating this compound in Hypertensive Rats

Experimental_Workflow Start Start: Select Rodent Model (SHR or DS Rats) Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Randomly Assign to Groups: - Vehicle Control - this compound Treatment Acclimatization->Grouping Treatment Daily Administration (Oral Gavage or Drinking Water) Grouping->Treatment BP_Measurement Weekly Blood Pressure Measurement (Tail-Cuff Method) Treatment->BP_Measurement Endpoint End of Study (e.g., 8 weeks) Treatment->Endpoint BP_Measurement->Treatment Repeat for study duration Tissue_Collection Tissue Collection (Heart, Aorta, Kidneys) Endpoint->Tissue_Collection Analysis Data Analysis: - Statistical Comparison - Histology, Western Blot, qPCR Tissue_Collection->Analysis Conclusion Conclusion on this compound's Antihypertensive Efficacy Analysis->Conclusion

Caption: Workflow for in vivo this compound efficacy testing.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Flosatidil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flosatidil is a novel pharmaceutical compound with significant therapeutic potential. To support pharmacokinetic studies, formulation development, and quality control, a robust and reliable analytical method for its quantification is essential. This application note describes a detailed high-performance liquid chromatography (HPLC) method for the determination of this compound in biological matrices and pharmaceutical formulations. The method is designed to be accurate, precise, and specific, following established guidelines for analytical method validation.[1][2][3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (≥98%)

  • Human plasma (or other relevant biological matrix)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Human Plasma)

This protocol utilizes protein precipitation for sample cleanup, a common technique for biological samples.[4][5]

  • Spiking: For calibration and quality control samples, spike 100 µL of blank human plasma with the appropriate working standard solution of this compound.

  • Protein Precipitation: Add 300 µL of acetonitrile to the 100 µL plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of standard solutions.

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 100≥ 0.999
Precision

Precision was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

QC Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
5 (Low)< 2.0%< 3.0%
50 (Medium)< 1.5%< 2.5%
90 (High)< 1.0%< 2.0%
Accuracy

Accuracy was assessed by the recovery of known amounts of this compound spiked into the matrix.

Spiked Concentration (µg/mL)Mean Recovery (%)
5 (Low)98.5 - 101.2
50 (Medium)99.1 - 100.8
90 (High)99.5 - 100.5
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue (µg/mL)
LOD0.1
LOQ0.3

Visualized Workflow and Pathways

The following diagrams illustrate the key processes in the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample (100 µL) acetonitrile Add Acetonitrile (300 µL) plasma->acetonitrile Protein Precipitation vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.45 µm) supernatant->filter final_sample Final Sample for Injection filter->final_sample injection Inject Sample (10 µL) final_sample->injection column C18 Column Separation injection->column Mobile Phase (ACN:0.1% FA in H2O) 1.0 mL/min detection UV Detection (254 nm) column->detection data Data Acquisition & Quantification detection->data

Caption: Workflow for this compound quantification from sample preparation to HPLC analysis.

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation (ICH Guidelines) cluster_application Application select_column Column Selection (e.g., C18) optimize_mp Mobile Phase Optimization (Ratio, pH) select_column->optimize_mp optimize_detection Detection Wavelength Optimization optimize_mp->optimize_detection linearity Linearity & Range optimize_detection->linearity precision Precision (Intra/Inter-day) accuracy Accuracy (Recovery) specificity Specificity lod_loq LOD & LOQ robustness Robustness pk_studies Pharmacokinetic Studies robustness->pk_studies qc Quality Control robustness->qc formulation Formulation Analysis robustness->formulation

Caption: Logical flow from HPLC method development and validation to its application.

References

Application Notes: Using Flosatidil to Study Synaptic Transmission and Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synaptic transmission and plasticity are fundamental processes underlying learning, memory, and cognitive function. The dynamic regulation of synaptic strength, through mechanisms like long-term potentiation (LTP) and long-term depression (LTD), involves complex intracellular signaling cascades that modulate the neuronal cytoskeleton. A key regulator of these processes is the Rho family of small GTPases and their downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). Flosatidil (also known as Fasudil) is a potent and well-characterized inhibitor of ROCK, making it an invaluable pharmacological tool for elucidating the role of the Rho/ROCK pathway in synaptic function. These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data on the use of this compound to investigate synaptic transmission and plasticity.

Mechanism of Action

This compound functions as a competitive inhibitor of the ATP-binding site of ROCK kinases (ROCK1 and ROCK2).[1] Activation of the small GTPase RhoA leads to the activation of ROCK, which in turn phosphorylates multiple downstream targets to regulate actin cytoskeletal dynamics, cell adhesion, and contraction.[1][2] In neurons, this pathway is a critical regulator of structural plasticity, particularly in dendritic spines, which are the primary sites of excitatory synapses.[3] By inhibiting ROCK, this compound prevents the phosphorylation of key substrates like LIM kinase (LIMK) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to reduced actin filament stabilization and changes in neuronal morphology and synaptic strength.[2]

cluster_actin Actin Dynamics & Spine Morphology cluster_contraction Neurite Retraction cluster_survival Cell Survival RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Activates MYPT1 MYPT1 ROCK->MYPT1 Inactivates PTEN PTEN ROCK->PTEN Activates This compound This compound (Fasudil) This compound->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inactivates Actin Actin Cytoskeleton (Dendritic Spines, Growth Cones) Cofilin->Actin Regulates MLC Myosin Light Chain MYPT1->MLC Dephosphorylates AKT AKT Pathway PTEN->AKT Inhibits Start Prepare Hippocampal Slices Recover Slice Recovery (>1 hr in aCSF) Start->Recover Record Transfer to Recording Chamber & Place Electrodes Recover->Record Baseline Record Stable Baseline (20 min) Record->Baseline Drug Apply this compound (10 µM) or Vehicle Control (20-30 min) Baseline->Drug Induce Induce LTP (High-Frequency Stimulation) Drug->Induce Post Record Post-Induction (60 min) Induce->Post Analyze Analyze fEPSP Slope Post->Analyze Start Mature Neuronal Culture Treatment Pre-incubate with this compound or Vehicle Start->Treatment Loading Load Vesicles: High K+ stimulation + FM1-43 Dye Treatment->Loading Wash Wash with ADVASEP-7 (Removes surface dye) Loading->Wash Image1 Acquire Baseline Image (Stained Terminals) Wash->Image1 Unloading Unload Vesicles (Destain): High K+ stimulation Image1->Unloading Image2 Time-Lapse Imaging (Monitor Fluorescence Decay) Unloading->Image2 Analyze Analyze Decay Rate & Initial Intensity Image2->Analyze

References

Application of Flosatidil in Induced Pluripotent Stem Cell-Derived Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) are a pivotal tool in cardiovascular research, offering a human-relevant model for disease modeling, drug discovery, and cardiotoxicity screening. However, a significant challenge in working with iPSC-CMs is their poor survival and proliferation, particularly after dissociation for experimental assays. Flosatidil, a potent and selective Rho-associated kinase (ROCK) inhibitor, presents a promising solution to enhance the viability and utility of iPSC-CMs in various applications.

The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, and its inhibition has been shown to mitigate apoptosis and promote cell survival in numerous cell types. While specific data on this compound in iPSC-CMs is emerging, extensive research on other ROCK inhibitors, such as Y-27632 and Fasudil, provides a strong rationale for its application. These compounds have been demonstrated to significantly improve the survival of dissociated iPSC-CMs, enhance their proliferation, and protect against apoptosis.[1][2] This document provides detailed application notes and protocols for the use of this compound in iPSC-CM cultures, drawing upon the established effects of analogous ROCK inhibitors.

Disclaimer: The following protocols and data are largely based on studies conducted with the ROCK inhibitors Y-27632 and Fasudil. As this compound is also a ROCK inhibitor, it is expected to have similar effects. However, optimal concentrations and incubation times for this compound may vary, and it is recommended to perform dose-response studies to determine the optimal conditions for your specific iPSC-CM line and application.

Data Presentation

The following tables summarize the quantitative effects of ROCK inhibitors on iPSC-CMs, providing a baseline for expected outcomes when using this compound.

Table 1: Effect of ROCK Inhibitors on iPSC-CM Viability and Proliferation

ParameterROCK InhibitorConcentrationObservationReference
Cell Viability Y-2763210 µMSignificant increase in the number of viable cells 24 hours after dissociation.[1][3]
Y-276325-10 µMDose-dependent increase in viable cell numbers.[2][3]
Y-2763220 µMDecreased viability compared to 10 µM, suggesting potential toxicity at higher concentrations.[2][3]
Proliferation Y-2763210 µMUp to 2.5-fold enhancement in proliferation.[1]
Y-2763210 µMSignificant increase in BrdU-positive cells after 3 and 6 days of treatment.[2]
FasudilNot specifiedRestored the proliferative ability of cardiomyocytes impaired by high-glucose treatment.[4]

Table 2: Effect of ROCK Inhibitors on iPSC-CM Apoptosis

ParameterROCK InhibitorConditionObservationReference
Apoptosis FasudilSerum starvation and suspensionSignificant decrease in the number of apoptotic cells after 72 hours.[1]
Y-27632Serum starvation and suspensionSignificant reduction in apoptosis after 3 days.[1]
FasudilHigh-glucose induced stressEffectively ameliorated cardiomyocyte apoptosis.[5]
Apoptosis-related Gene/Protein Expression Y-27632Serum starvation and suspensionSuppression of caspase-3 expression.[1]
FasudilHigh-glucose induced stressDecreased Bax/Bcl-2 protein expression ratio and cleaved caspase-3 levels.[5]

Signaling Pathways

This compound, as a ROCK inhibitor, functions by modulating the RhoA/ROCK signaling pathway, which is a critical regulator of cell survival, apoptosis, and cytoskeletal dynamics.

ROCK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Dissociation, Stress) GPCR GPCR Extracellular_Stimuli->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK This compound This compound This compound->ROCK Inhibits MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits p_MLC Phosphorylated MLC ROCK->p_MLC Phosphorylates Apoptosis Apoptosis ROCK->Apoptosis Promotes PTEN PTEN ROCK->PTEN MLC_Phosphatase->p_MLC Dephosphorylates Actin_Cytoskeleton Actin Cytoskeleton (Stress Fiber Formation) p_MLC->Actin_Cytoskeleton Actin_Cytoskeleton->Apoptosis Contributes to Anoikis Survival_Proliferation Cell Survival & Proliferation Akt Akt PTEN->Akt Inhibits Akt->Survival_Proliferation

Caption: RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving the application of this compound (or other ROCK inhibitors) to iPSC-CMs.

Protocol 1: Improving iPSC-CM Survival After Dissociation

This protocol describes the use of this compound to enhance the viability of iPSC-CMs following enzymatic dissociation for replating and downstream applications.

Protocol_1_Workflow start Start: Confluent iPSC-CMs dissociate Dissociate iPSC-CMs (e.g., with Trypsin-EDTA) start->dissociate resuspend Resuspend single cells in culture medium dissociate->resuspend add_this compound Add this compound (e.g., 10 µM) resuspend->add_this compound plate_cells Plate cells onto coated plates add_this compound->plate_cells incubate Incubate for 24 hours (37°C, 5% CO2) plate_cells->incubate wash Wash and replace with This compound-free medium incubate->wash culture Continue culture for downstream applications wash->culture end End culture->end

Caption: Workflow for improving iPSC-CM survival post-dissociation.

Materials:

  • Confluent, beating iPSC-CMs in culture

  • Dissociation reagent (e.g., Trypsin-EDTA, Accutase)

  • iPSC-CM culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Coated culture plates (e.g., Matrigel or gelatin-coated)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Aspirate the culture medium from the iPSC-CMs and wash once with PBS.

  • Add the dissociation reagent and incubate at 37°C until the cells detach.

  • Neutralize the dissociation reagent with culture medium and gently pipette to create a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.

  • Perform a cell count to determine cell density.

  • Add this compound to the cell suspension to a final concentration of 10 µM (or an optimized concentration).

  • Plate the cells onto the pre-coated culture plates at the desired density.

  • Incubate the cells at 37°C and 5% CO2 for 24 hours.

  • After 24 hours, aspirate the medium containing this compound, wash the cells once with PBS, and replace with fresh, this compound-free culture medium.

  • Continue to culture the iPSC-CMs, changing the medium every 2-3 days.

Protocol 2: Assessing iPSC-CM Viability using a Cell Counting Kit-8 (CCK-8) Assay

This protocol provides a method to quantify the effect of this compound on iPSC-CM viability.

Materials:

  • iPSC-CMs plated in a 96-well plate (as per Protocol 1)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • After the 24-hour treatment with this compound (and in control wells without the inhibitor), add 10 µL of CCK-8 solution to each well.

  • Incubate the plate at 37°C for 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability relative to the control group. A significant increase in absorbance in the this compound-treated group indicates enhanced viability.[3]

Protocol 3: Evaluating iPSC-CM Proliferation using BrdU Incorporation Assay

This protocol measures the proliferative effect of this compound on iPSC-CMs.

Materials:

  • iPSC-CMs cultured with and without this compound for 3-6 days

  • 5-bromo-2'-deoxyuridine (BrdU) labeling reagent

  • Fixation and permeabilization buffers

  • Anti-BrdU antibody

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Culture iPSC-CMs with or without 10 µM this compound for the desired duration (e.g., 3 or 6 days).[2]

  • Add BrdU labeling reagent to the culture medium and incubate for 6 hours at 37°C.[1]

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.

  • Treat with 1 M HCl for 10 minutes on ice to denature the DNA.[1]

  • Incubate with an anti-BrdU antibody, followed by a fluorescently-labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.

Protocol 4: Assessing iPSC-CM Apoptosis by Annexin V/PI Staining

This protocol allows for the quantification of apoptosis and necrosis in iPSC-CMs treated with this compound under stress conditions.

Materials:

  • iPSC-CMs cultured with and without this compound under apoptotic-inducing conditions (e.g., serum starvation)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Induce apoptosis in iPSC-CMs (e.g., by serum starvation for 72 hours) in the presence or absence of this compound.[1]

  • Harvest the cells by dissociation and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative). A significant decrease in the apoptotic populations in the this compound-treated group indicates a protective effect.[1]

Conclusion

This compound, as a ROCK inhibitor, holds significant potential for improving the handling and application of iPSC-CMs in cardiovascular research. By mitigating dissociation-induced apoptosis and promoting cell survival and proliferation, this compound can enhance the robustness and reproducibility of iPSC-CM-based assays. The protocols and data presented here, based on the well-documented effects of similar ROCK inhibitors, provide a comprehensive guide for integrating this compound into your iPSC-CM workflow. It is anticipated that the use of this compound will contribute to advancing the use of iPSC-CMs in disease modeling, drug development, and regenerative medicine.

References

Flosatidil: A Pharmacological Tool for Investigating Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Flosatidil (also known as SL 85.1016) is a pharmacological agent that serves as a valuable tool for the investigation of calcium signaling pathways, particularly in the context of smooth muscle contractility. While initially investigated for its potential as a calcium channel antagonist, the current body of evidence strongly suggests that its primary mechanism of action is the inhibition of Rho-kinase (ROCK). This positions this compound as a member of the same class of compounds as the well-characterized Rho-kinase inhibitor, Fasudil.

The RhoA/Rho-kinase pathway is a critical regulator of calcium sensitization in smooth muscle cells. This pathway modulates the activity of myosin light chain phosphatase (MLCP), an enzyme that dephosphorylates the myosin light chain (MLC), leading to muscle relaxation. By inhibiting ROCK, compounds like this compound prevent the inactivation of MLCP, thereby promoting vasodilation and muscle relaxation, often independent of changes in intracellular calcium concentration. This makes this compound a powerful tool to dissect the relative contributions of calcium influx and calcium sensitization to various physiological and pathological processes.

These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data for related compounds, and detailed protocols for its use in key experiments to investigate calcium signaling pathways.

Data Presentation: Quantitative Data for Rho-Kinase Inhibitors

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize key parameters for the well-characterized and structurally related Rho-kinase inhibitors, Fasudil and Y-27632. These values provide a reference for designing experiments with this compound.

Table 1: Inhibitory Potency of Rho-Kinase Inhibitors

CompoundTargetIC50 (in vitro)Ki
FasudilROCK2158 nMNot Reported
Y-27632ROCK1220 nM (Ki)220 nM
Y-27632ROCK2300 nM (Ki)300 nM

Table 2: Effective Concentrations in Cellular and Tissue-Based Assays

CompoundAssayCell/Tissue TypeEffective Concentration
FasudilInhibition of cell growth95-D lung carcinoma cells~0.79 mg/ml (IC50)
FasudilInhibition of Rho-kinase activity in vivoMouse aorta10 mg/kg (i.p.)
Y-27632Inhibition of agonist-induced contractionRat aortic strips1-10 µM
Y-27632Inhibition of cell migrationVarious cancer cell lines10-20 µM

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Calcium Sensitization

Flosatidil_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF 2. Activation RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP 3. GTP loading ROCK Rho-Kinase (ROCK) RhoA_GTP->ROCK 4. Activation MLCP_active MLCP (Active) ROCK->MLCP_active 5. Inhibition (Phosphorylation) MLCP_inactive MLCP (Inactive) MLC_P Myosin Light Chain-P MLCP_inactive->MLC_P 6. Dephosphorylation Inhibited Contraction Smooth Muscle Contraction MLC_P->Contraction 7. Promotes MLC Myosin Light Chain MLCP_active->MLC_P Dephosphorylation Relaxation Smooth Muscle Relaxation MLC->Relaxation Promotes This compound This compound This compound->ROCK Inhibition Agonist Agonist Agonist->GPCR 1. Activation

Mechanism of this compound in Ca2+ sensitization.
Experimental Workflow: Investigating this compound's Effect on Vascular Smooth Muscle Contraction

VSM_Contraction_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate vascular smooth muscle rings (e.g., aorta) A2 Mount rings in organ bath A1->A2 A3 Equilibrate under optimal tension A2->A3 B1 Pre-incubate with This compound or vehicle A3->B1 B2 Induce contraction with an agonist (e.g., Phenylephrine) B1->B2 B3 Record isometric tension changes B2->B3 C1 Generate concentration- response curves B3->C1 C2 Calculate EC50 values C1->C2 C3 Compare this compound vs. vehicle control C2->C3

Workflow for vascular smooth muscle contraction assay.
Logical Relationship: Differentiating Calcium Channel Blockade from Rho-Kinase Inhibition

Ca_vs_ROCK cluster_stimuli Contractile Stimuli cluster_mechanisms Cellular Mechanisms cluster_inhibitors Pharmacological Inhibition KCL High K+ Depolarization Ca_Influx Ca2+ Influx via Voltage-Gated Ca2+ Channels KCL->Ca_Influx Primarily activates Agonist Agonist (e.g., Phenylephrine) Agonist->Ca_Influx Activates Ca_Sensitization Ca2+ Sensitization via Rho-Kinase Pathway Agonist->Ca_Sensitization Strongly activates Contraction Smooth Muscle Contraction Ca_Influx->Contraction Ca_Sensitization->Contraction CCB Calcium Channel Blocker (e.g., Verapamil) CCB->Ca_Influx Inhibits This compound This compound (Rho-Kinase Inhibitor) This compound->Ca_Sensitization Inhibits

Differentiating Ca2+ channel vs. ROCK inhibition.

Experimental Protocols

Protocol 1: In Vitro Vascular Smooth Muscle Contraction Assay

Objective: To determine the effect of this compound on agonist-induced contraction of vascular smooth muscle.

Materials:

  • Isolated arterial rings (e.g., rat aorta, mesenteric artery)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Carbogen gas (95% O2, 5% CO2)

  • Contractile agonist (e.g., Phenylephrine, U46619)

  • This compound stock solution (in DMSO or appropriate solvent)

  • Vehicle control (solvent for this compound)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.

    • Clean the artery of adhering connective tissue and cut it into 2-3 mm rings.

    • Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.

  • Viability Check:

    • Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability.

    • Wash the rings and allow them to return to baseline tension.

  • Experimental Protocol:

    • Pre-incubate the arterial rings with either vehicle or increasing concentrations of this compound for a specified period (e.g., 20-30 minutes).

    • Generate a cumulative concentration-response curve to a contractile agonist (e.g., phenylephrine, 1 nM to 10 µM).

    • Record the isometric tension at each concentration until a plateau is reached.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by the agonist in the absence of this compound.

    • Plot the concentration-response curves and calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the presence and absence of this compound.

    • A rightward shift in the concentration-response curve indicates an inhibitory effect of this compound.

Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i)

Objective: To investigate whether this compound affects intracellular calcium levels in vascular smooth muscle cells.

Materials:

  • Cultured vascular smooth muscle cells (VSMCs)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence microscope or plate reader with appropriate filters

  • Contractile agonist (e.g., Angiotensin II, Endothelin-1)

  • This compound stock solution

  • Ionomycin (B1663694) (positive control)

  • EGTA (calcium chelator)

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate VSMCs on glass coverslips or in a black-walled, clear-bottom 96-well plate and grow to 70-80% confluency.

    • Prepare the loading buffer by diluting the calcium indicator (e.g., 2-5 µM Fura-2 AM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15-30 minutes.

  • Fluorescence Measurement:

    • Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

    • Acquire a baseline fluorescence reading. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.

    • Add this compound or vehicle and record the fluorescence for a few minutes to observe any direct effect on basal [Ca2+]i.

    • Add the contractile agonist and continue recording the fluorescence to measure the agonist-induced calcium transient.

    • At the end of the experiment, add ionomycin to determine the maximum fluorescence signal (Fmax), followed by EGTA to determine the minimum fluorescence signal (Fmin) for Fura-2 ratio calibration.

  • Data Analysis:

    • For Fura-2, calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. Convert the ratio to [Ca2+]i using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max).

    • For Fluo-4, express the change in fluorescence as a ratio of the fluorescence at a given time point to the baseline fluorescence (F/F0).

    • Compare the peak and duration of the calcium transients in the presence and absence of this compound.

Protocol 3: Western Blot Analysis of Myosin Light Chain Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of myosin light chain (MLC) in response to a contractile agonist.

Materials:

  • Cultured vascular smooth muscle cells or arterial tissue

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total-MLC2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell/Tissue Treatment and Lysis:

    • Treat VSMCs or arterial tissue with vehicle or this compound for a specified time.

    • Stimulate with a contractile agonist for a short period (e.g., 1-5 minutes) to induce MLC phosphorylation.

    • Immediately wash with ice-cold PBS and lyse the cells or homogenize the tissue in ice-cold lysis buffer.

    • Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a protein assay.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-MLC2 overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • To normalize for loading differences, strip the membrane and re-probe with an antibody against total MLC2, or run a parallel gel.

    • Express the level of MLC phosphorylation as the ratio of phospho-MLC2 to total MLC2.

    • Compare the phosphorylation levels between the different treatment groups. An effective Rho-kinase inhibitor like this compound is expected to reduce agonist-induced MLC phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for dissecting the complexities of calcium signaling, particularly the role of the RhoA/Rho-kinase pathway in calcium sensitization. By inhibiting ROCK, this compound allows researchers to investigate cellular processes that are regulated by the phosphorylation status of myosin light chain phosphatase and its downstream effectors. The protocols provided herein offer a framework for utilizing this compound to explore its effects on smooth muscle contractility, intracellular calcium dynamics, and key signaling events. While this compound-specific quantitative data is not widely available, the information provided for related, well-characterized Rho-kinase inhibitors can guide effective experimental design. As with any pharmacological tool, careful dose-response studies and appropriate controls are essential for robust and reproducible results.

Application Notes and Protocols: Assessing Flosatidil's Effect on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the effects of Flosatidil, a putative Rho-kinase (ROCK) inhibitor, on the contraction of smooth muscle. The protocols outlined below are designed for in vitro studies using isolated smooth muscle tissues and cultured smooth muscle cells.

Introduction

Smooth muscle contraction is a fundamental physiological process regulated by the interplay of intracellular calcium levels and the calcium-sensitizing RhoA/Rho-kinase (ROCK) pathway.[1][2][3] Agonists that bind to G-protein-coupled receptors (GPCRs) can trigger both an increase in intracellular calcium and the activation of the RhoA/ROCK pathway.[1] Activated ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and subsequent smooth muscle contraction, a mechanism known as calcium sensitization.[1]

Rho-kinase inhibitors, such as Fasudil (B1672074) and Y-27632, have been shown to induce smooth muscle relaxation by preventing the ROCK-mediated inhibition of MLCP.[4][5][6] This leads to a decrease in MLC phosphorylation and subsequent vasodilation or relaxation of other smooth muscle tissues.[4][5] this compound is hypothesized to act as a ROCK inhibitor, and the following protocols are designed to test this hypothesis and quantify its effects on smooth muscle contractility.

Key Experimental Protocols

Isolated Tissue Bath Assay for Smooth Muscle Contraction

This protocol measures isometric contraction in isolated smooth muscle preparations, such as aortic rings or tracheal strips, providing a functional assessment of this compound's effect on whole tissue.[7]

Materials:

  • Isolated smooth muscle tissue (e.g., rat aorta, guinea pig trachea)

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • Agonist for inducing contraction (e.g., Phenylephrine, KCl, U46619)[8]

  • This compound stock solution

  • Isolated tissue bath system with force transducers and data acquisition software[7]

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Dissect and prepare smooth muscle rings or strips (e.g., 2-3 mm wide aortic rings).

  • Mount the tissue in the isolated tissue bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[7]

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams for rat aorta), with solution changes every 15-20 minutes.

  • Test tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

  • After washing out the KCl and allowing the tissue to return to baseline, induce a stable contraction with an agonist (e.g., Phenylephrine at its EC80 concentration).

  • Once a stable plateau is reached, add increasing cumulative concentrations of this compound to the bath and record the relaxation response.

  • In a separate set of experiments, pre-incubate the tissues with various concentrations of this compound for a defined period (e.g., 20-30 minutes) before constructing a concentration-response curve to the agonist.

Data Analysis:

  • Calculate the percentage of relaxation induced by this compound relative to the pre-contracted tension.

  • Determine the IC50 (half-maximal inhibitory concentration) of this compound.

  • Analyze the effect of this compound on the agonist's potency (EC50) and efficacy (Emax).

Cultured Smooth Muscle Cell Contraction Assay

This protocol provides a higher-throughput method to assess the effect of this compound on the contraction of individual smooth muscle cells.[8][9][10]

Materials:

  • Vascular smooth muscle cells (VSMCs)[8]

  • Cell culture medium (e.g., M199) supplemented with serum and antibiotics[9]

  • Fluorescent markers (e.g., GFP-tagged actin or a calcium indicator like Fluo-4)[8][11]

  • Agonist for inducing contraction (e.g., U46619, Endothelin-1)

  • This compound stock solution

  • High-content imaging system or confocal microscope

  • Image analysis software[8]

Procedure:

  • Culture VSMCs on collagen-coated glass-bottom dishes or multi-well plates.

  • If using fluorescent markers, transfect or load the cells according to the manufacturer's protocol.

  • Replace the culture medium with a physiological salt solution.

  • Acquire baseline images of the cells.

  • Add the contractile agonist to the cells and record the changes in cell morphology or intracellular calcium levels over time.

  • In parallel experiments, pre-incubate the cells with different concentrations of this compound before adding the agonist.

  • Acquire images at multiple time points to assess the contractile response.

Data Analysis:

  • Quantify changes in cell area, length, or other morphological parameters to determine the extent of contraction.[8]

  • Measure changes in fluorescence intensity for calcium imaging experiments.

  • Compare the contractile response in the presence and absence of this compound to determine its inhibitory effect.

Data Presentation

Table 1: Effect of this compound on Agonist-Induced Contraction in Isolated Rat Aorta
This compound Concentration (µM)% Relaxation of Phenylephrine-Induced Contraction (Mean ± SEM)
0.01
0.1
1
10
100
IC50 (µM)
Table 2: Effect of this compound Pre-incubation on Phenylephrine Potency and Efficacy
TreatmentPhenylephrine EC50 (nM) (Mean ± SEM)Maximum Contraction (% of KCl response) (Mean ± SEM)
Vehicle Control
This compound (1 µM)
This compound (10 µM)
Table 3: Quantification of this compound's Effect on Cultured VSMC Contraction
TreatmentAgonist% Decrease in Cell Area (Mean ± SEM)
Vehicle ControlU46619 (1 µM)
This compound (1 µM)U46619 (1 µM)
This compound (10 µM)U46619 (1 µM)

Visualizations

G cluster_0 Experimental Workflow: Isolated Tissue Bath prep Tissue Preparation (e.g., Aortic Rings) mount Mount in Tissue Bath prep->mount equilibrate Equilibration mount->equilibrate viability Viability Test (KCl) equilibrate->viability contract Induce Contraction (Agonist) viability->contract add_this compound Add Cumulative Doses of this compound contract->add_this compound record Record Relaxation add_this compound->record analyze Data Analysis (IC50, % Relaxation) record->analyze G cluster_1 Signaling Pathway of Smooth Muscle Contraction and this compound's Proposed Mechanism agonist Agonist (e.g., Phenylephrine) gpcr GPCR agonist->gpcr Activates rhoa RhoA gpcr->rhoa Activates rock Rho-kinase (ROCK) rhoa->rock Activates mlcp Myosin Light Chain Phosphatase (MLCP) rock->mlcp Inhibits mlc_p Phosphorylated MLC (MLC-P) mlcp->mlc_p Dephosphorylates relaxation Relaxation mlcp->relaxation mlc Myosin Light Chain (MLC) mlc->mlc_p Phosphorylation contraction Contraction mlc_p->contraction This compound This compound This compound->rock Inhibits

References

Application Notes and Protocols: In Vitro Determination of IC50 for Flosatidil on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flosatidil, a compound developed by Sanofi, is classified as a voltage-gated calcium channel (VDCC) blocker.[1] VDCCs are integral membrane proteins that mediate calcium influx in response to membrane depolarization, playing a crucial role in a multitude of cellular processes including muscle contraction, neurotransmitter release, and gene expression. The inhibition of these channels is a key mechanism for various therapeutic agents, particularly in the treatment of cardiovascular and neurological disorders.

The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function in vitro. Determining the IC50 of this compound across a panel of cell lines is essential for understanding its therapeutic potential, selectivity, and cellular effects.

This document provides detailed application notes and protocols for determining the IC50 value of this compound on various cell lines using a cell viability assay. While specific IC50 values for this compound are not publicly available due to its discontinued (B1498344) development, this guide offers a robust framework for researchers to conduct these assessments in their own laboratories.

Principle of the Assay

The IC50 determination will be based on a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing the metabolic activity of cells, which is indicative of their viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of living cells. By treating cells with varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value.

Data Presentation

As no specific IC50 data for this compound has been publicly reported, the following table is provided as a template for researchers to populate with their experimentally determined values. This structured format allows for a clear and comparative overview of this compound's potency across different cell lines.

Cell LineTissue of OriginReceptor/Channel ExpressionThis compound IC50 (µM)95% Confidence Interval
e.g., HEK293Human Embryonic KidneyHigh levels of various VDCCs[Insert experimental value][Insert experimental value]
e.g., SH-SY5YHuman NeuroblastomaEndogenous expression of N-type and L-type VDCCs[Insert experimental value][Insert experimental value]
e.g., A549Human Lung CarcinomaMay express L-type VDCCs[Insert experimental value][Insert experimental value]
e.g., HUVECHuman Umbilical Vein Endothelial CellsExpress T-type and L-type VDCCs[Insert experimental value][Insert experimental value]
[Add other cell lines as per experimental design]

Experimental Protocols

Materials and Reagents
  • This compound (to be sourced or synthesized)

  • Selected adherent cell lines (e.g., HEK293, SH-SY5Y, A549, HUVEC)

  • Complete cell culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • Sterile, 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture 1. Culture selected cell lines to 70-80% confluency trypsinize 2. Trypsinize and harvest cells cell_culture->trypsinize cell_count 3. Perform cell count and viability assessment trypsinize->cell_count seeding 4. Seed cells into 96-well plates cell_count->seeding prepare_this compound 5. Prepare serial dilutions of this compound seeding->prepare_this compound add_compound 6. Add this compound dilutions to the cells prepare_this compound->add_compound incubate_treatment 7. Incubate for 24-72 hours add_compound->incubate_treatment add_mtt 8. Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt 9. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 10. Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance 11. Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability 12. Calculate percent cell viability read_absorbance->calculate_viability plot_curve 13. Plot dose-response curve calculate_viability->plot_curve determine_ic50 14. Determine IC50 value plot_curve->determine_ic50 G Ca_ext Ca²⁺ VDCC Voltage-Gated Calcium Channel (L-type) Ca_ext->VDCC influx Ca_int Ca²⁺ VDCC->Ca_int This compound This compound This compound->VDCC blocks Calmodulin Calmodulin Ca_int->Calmodulin activates Contraction Muscle Contraction Ca_int->Contraction Neurotransmitter Neurotransmitter Release Ca_int->Neurotransmitter CaMK CaM Kinases Calmodulin->CaMK Gene_expression Gene Expression CaMK->Gene_expression Depolarization Membrane Depolarization Depolarization->VDCC activates

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Flosatidil for In Vitro Success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the solubility of Flosatidil in your in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my cell culture medium. What is the likely cause?

A1: Precipitation of poorly soluble compounds like this compound in aqueous-based cell culture media is a common challenge. This typically occurs when the concentration of the compound exceeds its thermodynamic solubility limit in the final experimental medium. The solvent used for the stock solution, such as Dimethyl Sulfoxide (B87167) (DMSO), is often miscible with the medium, but the compound itself may not be sufficiently soluble and can crash out of solution upon dilution.[1][2][3]

Q2: What is the recommended first-line approach for solubilizing this compound for in vitro assays?

A2: The most common and recommended initial approach is to prepare a high-concentration stock solution of this compound in an appropriate organic solvent, typically DMSO.[1][3] This stock solution is then serially diluted into the cell culture medium to achieve the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low enough to not cause cellular toxicity.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A3: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%. While some cell lines may tolerate up to 1% or even 2% DMSO, concentrations above this can lead to cytotoxicity and other off-target effects, potentially confounding your experimental results. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments.

Q4: My compound is still precipitating even with the use of DMSO. What are my other options?

A4: If this compound continues to precipitate, several alternative solubilization strategies can be employed. These include the use of cyclodextrins, pH adjustment, or the use of other co-solvents or surfactants. The choice of method will depend on the specific properties of this compound and the requirements of your in vitro assay.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound for your in vitro experiments.

Problem: this compound precipitates out of solution upon dilution into aqueous buffer or cell culture medium.

Workflow for Troubleshooting Solubility Issues

start Start: this compound Precipitation Observed check_dmso Is DMSO stock concentration optimized? start->check_dmso increase_dmso_stock Increase stock concentration to minimize dilution volume check_dmso->increase_dmso_stock No check_final_dmso Is final DMSO concentration <0.5%? check_dmso->check_final_dmso Yes increase_dmso_stock->check_final_dmso dmso_ok DMSO concentration is acceptable check_final_dmso->dmso_ok Yes dmso_high Final DMSO concentration is too high check_final_dmso->dmso_high No end End: this compound Solubilized dmso_ok->end consider_alternatives Consider Alternative Solubilization Methods dmso_high->consider_alternatives cyclodextrin Use Cyclodextrins consider_alternatives->cyclodextrin ph_adjustment Adjust pH consider_alternatives->ph_adjustment other_solvents Use other co-solvents/surfactants consider_alternatives->other_solvents cyclodextrin->end ph_adjustment->end other_solvents->end

Caption: A troubleshooting workflow for addressing this compound precipitation.

Detailed Methodologies for Solubility Enhancement

Optimization of DMSO Stock Solution
  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM, 50 mM, or higher, depending on its solubility in DMSO).

    • Warm the solution gently (e.g., at 37°C) and vortex or sonicate briefly to ensure complete dissolution.

    • When preparing your working solutions, add the this compound stock solution to the cell culture medium dropwise while vortexing or gently swirling the medium. This rapid mixing can help prevent immediate precipitation.

    • Always include a vehicle control in your experiments with the same final concentration of DMSO as your highest this compound concentration.

  • Quantitative Data Summary:

ParameterRecommendationRationale
DMSO Stock Concentration As high as possibleMinimizes the volume of organic solvent added to the aqueous medium.
Final DMSO Concentration < 0.5% (v/v)Avoids solvent-induced cytotoxicity and off-target effects.
Addition Method Dropwise addition with rapid mixingFacilitates dispersion and reduces localized high concentrations that can lead to precipitation.
Utilizing Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.

  • Protocol:

    • Prepare a stock solution of HP-β-CD in water or your basal cell culture medium (e.g., 10-40% w/v).

    • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).

    • Slowly add the this compound stock solution to the HP-β-CD solution while stirring vigorously.

    • Allow the mixture to equilibrate (e.g., by stirring at room temperature for 1-24 hours) to allow for the formation of the inclusion complex.

    • The resulting this compound-cyclodextrin complex solution can then be sterile-filtered and diluted into the final cell culture medium.

  • Quantitative Data Summary:

Cyclodextrin TypeTypical Concentration RangeKey Advantages
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1-10% (w/v) in final mediumHigh aqueous solubility, low toxicity, well-established for in vitro use.
Methyl-β-cyclodextrin (M-β-CD) 0.1-2% (w/v) in final mediumHigher affinity for some lipophilic drugs, but can have higher toxicity.
pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.

  • Protocol:

    • Determine if this compound has acidic or basic functional groups.

    • For acidic compounds, increasing the pH (making the solution more basic) will generally increase solubility.

    • For basic compounds, decreasing the pH (making the solution more acidic) will generally increase solubility.

    • Prepare a stock solution of this compound in a buffer with an adjusted pH that favors its soluble (ionized) form.

    • When diluting into the final cell culture medium, be mindful that the medium is buffered (typically around pH 7.4) and this may cause the compound to precipitate if the pH shift is significant. Gradual dilution and rapid mixing are recommended.

  • Considerations for pH Adjustment:

Compound TypepH Adjustment StrategyCaution
Weakly Acidic Increase pH (e.g., using NaOH or a basic buffer)Ensure the final pH of the cell culture medium remains within the physiological range (typically 7.2-7.4) to avoid stressing the cells.
Weakly Basic Decrease pH (e.g., using HCl or an acidic buffer)As with basic adjustments, the final medium pH must be compatible with cell viability.

Example Signaling Pathway Potentially Modulated by this compound

Given that the specific molecular target of this compound is not defined, we present a representative signaling pathway, the PI3K/Akt pathway, which is a common target in drug discovery for various diseases, including cancer and inflammation. Flavonoids and other small molecules have been shown to modulate this pathway.

This compound This compound (Hypothetical) Receptor Receptor Tyrosine Kinase This compound->Receptor Inhibits/Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival Akt->CellSurvival Proliferation Proliferation mTOR->Proliferation

Caption: A hypothetical PI3K/Akt signaling pathway that could be modulated by this compound.

References

Troubleshooting unstable baseline recordings in electrophysiology with Flosatidil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unstable baseline recordings in electrophysiology experiments involving Flosatidil (Fasudil).

Troubleshooting Unstable Baseline Recordings with this compound

An unstable baseline during electrophysiological recordings can obscure the signal of interest and compromise data quality. When using this compound, a Rho-kinase (ROCK) inhibitor, baseline instability may arise from its effects on cellular structure and non-target ion channels. This guide provides a systematic approach to troubleshooting these issues.

Q1: My baseline becomes noisy and unstable after applying this compound. What are the potential causes and how can I fix it?

A1: An unstable baseline after this compound application can stem from several factors related to its mechanism of action and experimental conditions. Here is a step-by-step troubleshooting guide:

Potential Cause 1: Cytoskeletal Disruption Affecting Seal Integrity

This compound, as a ROCK inhibitor, modulates the actin cytoskeleton, which can affect cell morphology and the integrity of the giga-seal in patch-clamp experiments.

  • Troubleshooting Steps:

    • Optimize Seal Formation: Aim for a high-resistance seal (>1 GΩ) before drug application. A robust seal is less susceptible to minor morphological changes.

    • Lower this compound Concentration: High concentrations may induce significant and rapid cytoskeletal changes. Try reducing the concentration to the lowest effective level for your experiment.

    • Perforated Patch Configuration: Consider using a perforated patch-clamp technique (e.g., with amphotericin B or gramicidin). This method keeps the cytoskeleton intact and may provide a more stable recording environment.[1][2]

Potential Cause 2: Non-Specific Effects on Ion Channels

While primarily a ROCK inhibitor, this compound has been reported to have off-target effects on other kinases and potentially ion channels at higher concentrations.[3][4]

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a concentration-response experiment to identify the optimal concentration that produces the desired effect without causing baseline instability.

    • Control Experiments: Run control experiments with the vehicle (e.g., DMSO, saline) to ensure the solvent is not contributing to the instability.

    • Ion Channel Blockers: If you suspect off-target effects on specific ion channels contributing to the noise, you can try to isolate the current of interest by using a cocktail of selective channel blockers.

Potential Cause 3: Issues with Drug Perfusion

Problems with the drug delivery system can introduce artifacts that manifest as baseline instability.

  • Troubleshooting Steps:

    • Check for Bubbles: Ensure there are no air bubbles in the perfusion lines, as these can cause significant electrical artifacts.

    • Stable Flow Rate: Maintain a slow and steady perfusion rate to avoid mechanical disturbances to the patched cell.

    • Solution Exchange: Ensure complete and rapid exchange of the bath solution. Incomplete exchange can lead to fluctuating drug concentrations at the cell surface.

Frequently Asked Questions (FAQs)

Q2: What is the mechanism of action of this compound (Fasudil)?

A2: this compound is a potent inhibitor of Rho-kinase (ROCK).[3] The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, and motility.[3][5] By inhibiting ROCK, this compound leads to the dephosphorylation of myosin light chain, resulting in smooth muscle relaxation and changes in cellular morphology.

RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (p-MLC) ROCK->pMLC Phosphorylates This compound This compound (Fasudil) This compound->ROCK Inhibits MLCP->pMLC Dephosphorylates ActinMyosin Actin-Myosin Interaction pMLC->ActinMyosin Promotes Cytoskeletal_Effects Cytoskeletal Effects (e.g., cell contraction, stress fiber formation) ActinMyosin->Cytoskeletal_Effects

Fig 1. Simplified signaling pathway of this compound's mechanism of action.

Q3: What are the recommended concentrations of this compound for electrophysiology experiments?

A3: The optimal concentration of this compound can vary depending on the cell type and the specific research question. Based on the literature, concentrations typically range from 1 µM to 100 µM.[6][7][8] It is always recommended to perform a dose-response curve to determine the most appropriate concentration for your specific experimental conditions.

ApplicationConcentration RangeReference
In vitro cell culture (viability, migration)0.1 µM - 100 µM[6]
In vitro cell culture (neuroprotection)10 µM[6]
In vitro electrophysiology (cultured cells)10 µM - 100 µM[8]

Q4: How should I prepare and apply this compound for my experiments?

A4: this compound hydrochloride is soluble in water and DMSO. For electrophysiology, it is crucial to prepare fresh solutions and to be mindful of the final solvent concentration.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile water or DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in your extracellular recording solution.

  • Vehicle Control: The final concentration of the solvent (e.g., DMSO) in the working solution should be kept low (typically <0.1%) and consistent across all experimental conditions, including a vehicle-only control.

cluster_prep Solution Preparation cluster_exp Experimental Workflow cluster_controls Essential Controls Stock Prepare High-Concentration Stock Solution (e.g., 10-100 mM in DMSO/Water) Aliquot Aliquot and Store at -20°C or -80°C Stock->Aliquot Thaw Thaw One Aliquot on Day of Experiment Dilute Dilute to Final Concentration in Extracellular Solution Thaw->Dilute Apply Apply to Cells via Controlled Perfusion System Dilute->Apply Washout Washout with Control Solution Apply->Washout Followed by Vehicle Prepare Vehicle Control (Same solvent concentration) Vehicle->Apply Compare with Baseline Record Stable Baseline Before Application Baseline->Apply Precedes

Fig 2. Recommended experimental workflow for this compound application.

Q5: Are there any known direct effects of this compound on specific ion channels?

A5: While the primary target of this compound is ROCK, some studies suggest potential off-target effects, including interactions with Ca2+ channels.[4][9] These effects are generally observed at higher concentrations. If you are studying a specific ion channel, it is important to consider the possibility of non-specific interactions and to design your experiments to control for this. For instance, you could test this compound on cells expressing only the channel of interest.

General Electrophysiology Troubleshooting

Unstable baselines can also be caused by issues unrelated to the specific drug being used. Below is a logical troubleshooting workflow for general baseline problems.

Start Unstable Baseline Observed Check_Seal Is the Giga-seal Stable and >1 GΩ? Start->Check_Seal Improve_Seal Improve Seal: - Use fresh pipettes - Polish pipette tips - Apply gentle suction Check_Seal->Improve_Seal No Check_Ground Is the Grounding Proper? Check_Seal->Check_Ground Yes Improve_Seal->Check_Seal Fix_Ground Fix Grounding: - Check Ag/AgCl wire - Ensure proper bath ground Check_Ground->Fix_Ground No Check_Perfusion Is the Perfusion System Stable? Check_Ground->Check_Perfusion Yes Fix_Ground->Check_Ground Fix_Perfusion Stabilize Perfusion: - Remove air bubbles - Reduce flow rate Check_Perfusion->Fix_Perfusion No Check_Vibration Is there Mechanical Vibration? Check_Perfusion->Check_Vibration Yes Fix_Perfusion->Check_Perfusion Isolate_Vibration Isolate from Vibration: - Check air table - Minimize movement Check_Vibration->Isolate_Vibration Yes Consider_Drug Instability Persists: Consider Drug-Specific Effects (See this compound Troubleshooting) Check_Vibration->Consider_Drug No Isolate_Vibration->Check_Vibration

Fig 3. General troubleshooting workflow for unstable baseline recordings.

Detailed Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording with this compound Application

This protocol provides a general framework for whole-cell patch-clamp recordings from cultured neurons with acute application of this compound.

  • Solutions:

    • External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, saturated with 95% O2/5% CO2.

    • Internal Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 ATP-Mg, and 0.4 GTP-Na, pH adjusted to 7.3 with KOH.[10]

  • Pipette Preparation:

    • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.

  • Recording Procedure:

    • Obtain a stable giga-ohm seal (>1 GΩ) on a healthy-looking neuron.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes, monitoring access resistance and holding current.

    • Record a stable baseline for at least 5 minutes in flowing aCSF.

    • Switch the perfusion to aCSF containing the desired concentration of this compound.

    • Record the cellular response for the desired duration.

    • Perform a washout by perfusing with aCSF alone to observe any reversal of the effects.

  • Data Analysis:

    • Measure baseline noise (e.g., standard deviation of the current) before, during, and after this compound application.

    • Analyze other parameters of interest (e.g., holding current, membrane resistance, firing frequency).

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the recommended storage and stability of Flosatidil in solution for research and development purposes. As specific stability data for this compound is not publicly available, the following information is based on general best practices for small molecule drug compounds. It is imperative for researchers to perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a primary stock solution of this compound in an organic solvent. Based on the general solubility of similar compounds, Dimethyl Sulfoxide (DMSO) is a good first choice.

  • Protocol for Preparing a 10 mM DMSO Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Calculate the required volume of DMSO. For example, to make a 10 mM solution from 1 mg of this compound (MW: 525.63 g/mol ):

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (L) = (0.001 g / 525.63 g/mol ) / 0.010 mol/L = 0.0001902 L = 190.2 µL

    • Add the calculated volume of DMSO to the vial containing the solid this compound.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Dispense the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes to minimize freeze-thaw cycles.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Aliquots of the this compound stock solution in DMSO should be stored at -20°C for short-term storage (1-3 months) or at -80°C for long-term storage (up to 12 months). Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.

Q3: How do I prepare working solutions from the stock solution?

A3: Prepare working solutions by diluting the DMSO stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. It is crucial to keep the final concentration of DMSO in your experiment low (typically ≤ 0.1%) to avoid solvent-induced toxicity or artifacts. Ensure that your vehicle controls contain the same final concentration of DMSO.

Q4: What is the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is expected to be dependent on the pH, temperature, and buffer composition. Generally, compounds are less stable in aqueous solutions compared to organic stock solutions. It is strongly recommended to prepare aqueous working solutions fresh for each experiment. Do not store this compound in aqueous solutions for extended periods unless stability has been verified.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in working solution The aqueous solubility of this compound may be low, or the concentration of the organic solvent from the stock solution is too high.Perform a small-scale solubility test before preparing a large volume. Try using a different aqueous buffer. Consider if a small, permissible increase in the final DMSO concentration could maintain solubility. Ensure the working solution is well-mixed.
Inconsistent experimental results The compound may be degrading in the stock or working solution. This could be due to improper storage, repeated freeze-thaw cycles, or instability in the aqueous buffer.Use a fresh aliquot of the stock solution for each experiment. Prepare working solutions immediately before use. Perform a stability check of your stock solution using an analytical method like HPLC. Validate the stability of this compound in your specific experimental buffer and conditions (see protocol below).
No observable effect in the assay The compound may have degraded, or there might be an issue with the initial stock solution concentration. The compound may not be active in your specific assay.Confirm the identity and purity of the solid this compound. Prepare a fresh stock solution. Verify the concentration of the stock solution. Include a positive control in your assay to ensure the experimental system is working correctly.

Stability Data (Generalized)

The following table provides a summary of the expected stability of this compound under various conditions. This is a generalized guide and should be confirmed by experimental data.

Solvent/ConditionTemperatureExpected Stability (Time to 10% degradation)Notes
Solid 4°C> 2 yearsStore in a desiccator, protected from light.
DMSO Stock Solution -20°C~ 6 monthsStore in single-use aliquots to avoid freeze-thaw cycles.
DMSO Stock Solution -80°C> 1 yearRecommended for long-term storage.
Aqueous Buffer (pH 7.4) 37°C< 24 hoursStability is highly dependent on the buffer composition. Prepare fresh for each experiment.
Aqueous Buffer (pH 5.0) 25°CLikely more stable than at neutral or basic pH, but requires verification.Acidic conditions can sometimes improve the stability of certain compounds.
Aqueous Buffer (pH 8.5) 25°CPotentially less stable; hydrolysis may be accelerated.Basic conditions can increase the rate of degradation for many small molecules.

Experimental Protocols

Protocol: Stability Assessment of this compound in an Aqueous Buffer using HPLC

This protocol outlines a general method for determining the stability of this compound in your specific experimental buffer.

  • Preparation of this compound Solution:

    • Prepare a solution of this compound in your chosen aqueous buffer at the final experimental concentration.

    • Prepare a control sample of this compound at the same concentration in a solvent where it is known to be stable (e.g., Acetonitrile/Water mixture).

  • Incubation:

    • Incubate the aqueous buffer sample under your experimental conditions (e.g., 37°C).

    • Store the control sample at 4°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from both the test and control solutions.

    • Immediately quench any further degradation by mixing with a cold organic solvent (like acetonitrile) and store at -20°C until analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.

    • Example HPLC Conditions (to be optimized):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 0.05 M phosphate (B84403) buffer at pH 2.5).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Compare the degradation in the aqueous buffer to the control sample.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_solid Solid this compound prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_solid->prep_stock prep_working Prepare Working Solution (in experimental buffer) prep_stock->prep_working incubate Incubate at Experimental Conditions (e.g., 37°C) prep_working->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining vs. Time hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound in solution.

Troubleshooting_Logic start Inconsistent Results? check_storage Stock solution stored properly (-80°C)? start->check_storage check_thaw Multiple freeze-thaw cycles avoided? check_storage->check_thaw Yes action_new_stock Use new stock aliquot check_storage->action_new_stock No check_working_prep Working solution prepared fresh? check_thaw->check_working_prep Yes check_thaw->action_new_stock No check_solubility Precipitation observed? check_working_prep->check_solubility Yes check_working_prep->action_new_stock No action_solubility_test Perform solubility test check_solubility->action_solubility_test Yes action_stability_test Perform stability test in buffer (see protocol) check_solubility->action_stability_test No end_node Problem likely resolved action_new_stock->end_node action_solubility_test->end_node action_stability_test->end_node

Caption: Troubleshooting guide for inconsistent experimental results with this compound.

Strategies to reduce non-specific binding of Flosatidil in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the experimental use of Flosatidil, with a specific focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational drug candidate that functions as a voltage-gated calcium channel (VDCC) blocker.[1] Its primary mechanism of action involves the inhibition of calcium ion influx through these channels, which plays a critical role in various physiological processes, including neurotransmission and muscle contraction.

Q2: In which types of experimental assays is this compound typically used?

Given its function as a VDCC blocker, this compound is most commonly utilized in assays designed to investigate calcium channel activity and its downstream effects. These include:

  • Radioligand Binding Assays: To determine the binding affinity and specificity of this compound to various VDCC subtypes.

  • Cell-Based Calcium Flux Assays: Using fluorescent calcium indicators to measure the inhibitory effect of this compound on calcium influx in response to depolarization.

  • Electrophysiological Assays: Such as patch-clamp techniques, to directly measure the effect of this compound on ion channel currents.

  • Functional Assays: Measuring downstream physiological responses, such as neurotransmitter release or muscle contraction, that are dependent on VDCC activity.

Q3: What is non-specific binding and why is it a concern in assays with this compound?

Non-specific binding refers to the interaction of this compound with surfaces or molecules other than its intended target, the voltage-gated calcium channel.[2] This can include binding to plastic wells, filters, or other proteins in the assay.[2][3] High non-specific binding is a significant concern because it can lead to a high background signal, which obscures the true specific binding signal. This can result in reduced assay sensitivity and inaccurate determination of key parameters like binding affinity (Kd) and potency (IC50).[2][4]

Q4: What are the general causes of high non-specific binding for a small molecule like this compound?

Several factors can contribute to high non-specific binding of small molecules:

  • Hydrophobic Interactions: Compounds with hydrophobic properties can non-specifically adsorb to plastic surfaces of assay plates and other laboratory consumables.[2]

  • Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces or molecules in the assay system.[5]

  • Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or temperature can promote non-specific interactions.[3][4]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on assay plates, membranes, or filters can lead to high background signals.[6][7]

  • High Compound Concentration: Using excessively high concentrations of this compound can saturate the specific binding sites and increase the proportion of non-specific binding.[2]

Troubleshooting Guides

Issue 1: High Background Signal in a Radioligand Binding Assay

High non-specific binding is a common challenge in radioligand binding assays.[4] An acceptable level of non-specific binding should ideally be less than 50% of the total binding.[8] If you are experiencing higher than expected background, consider the following troubleshooting steps.

Troubleshooting Workflow for High Non-Specific Binding

G start High Non-Specific Binding Detected step1 Optimize Blocking Agent and Concentration start->step1 step2 Modify Assay Buffer Composition step1->step2 If issue persists step3 Adjust Radioligand and Protein Concentration step2->step3 If issue persists step4 Optimize Washing Steps step3->step4 If issue persists step5 Evaluate Filter Material and Pre-treatment step4->step5 If issue persists end_node Non-Specific Binding Reduced step5->end_node Successful Optimization

A logical workflow for troubleshooting high non-specific binding.

Potential Solutions:

StrategyDetailed Recommendation
Optimize Blocking Agent The choice and concentration of the blocking agent are critical. Bovine Serum Albumin (BSA) is a commonly used blocking agent.[3] Try titrating the concentration of BSA (e.g., 0.1%, 0.5%, 1%) in your assay buffer. In some cases, other blocking agents like non-fat dry milk or casein may be effective, but their compatibility with your specific assay should be verified.[9]
Modify Assay Buffer The pH and ionic strength of the assay buffer can influence non-specific interactions.[3] Consider optimizing the pH of your buffer. Additionally, increasing the salt concentration (e.g., NaCl) can help to reduce electrostatic interactions.[5] The inclusion of a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions.[2]
Adjust Concentrations High concentrations of the radioligand can lead to increased non-specific binding.[10] If possible, use a concentration of the radioligand at or below its Kd value.[4] Also, consider reducing the amount of membrane protein in the assay, as this can sometimes lower non-specific binding while maintaining a sufficient specific signal.[4]
Increase Wash Steps Insufficient washing can leave unbound radioligand, contributing to high background.[11] Increase the number and/or volume of wash steps.[4] Using ice-cold wash buffer can also help by slowing the dissociation of the specifically bound ligand while washing away the non-specifically bound ligand.[4]
Filter Pre-treatment The type of filter used for separating bound and free radioligand can be a source of non-specific binding.[3] Consider pre-soaking the filters in a solution of a blocking agent, such as polyethyleneimine (PEI), to reduce the binding of the radioligand to the filter itself.[4]

Example Data: Effect of Blocking Agents on Non-Specific Binding

The following table provides hypothetical data illustrating the impact of different blocking agents on non-specific binding in a radioligand assay with this compound.

Blocking AgentTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding
None15,00010,0005,00033%
0.1% BSA12,0006,0006,00050%
0.5% BSA10,0003,0007,00070%
1% BSA9,0002,5006,50072%
0.1% Tween-2011,0005,0006,00055%

Note: CPM = Counts Per Minute. This data is for illustrative purposes only.

Issue 2: High Background in Cell-Based ELISA or Plate-Based Assays

High background in ELISA or other plate-based assays can be caused by several factors, including non-specific binding of antibodies or the compound of interest to the plate surface.[6][12]

Potential Solutions:

StrategyDetailed Recommendation
Improve Blocking Insufficient blocking is a common cause of high background.[6] Increase the incubation time with the blocking buffer (e.g., from 1 hour to 2 hours or overnight at 4°C).[7][9] You can also try different blocking buffers, such as 1-5% BSA or non-fat dry milk in a buffer like PBS or TBS.[7][9] The addition of 0.05% Tween-20 to the blocking buffer can also be beneficial.[7]
Optimize Washing Inadequate washing between steps can leave behind unbound reagents, leading to high background.[11][13] Increase the number of wash cycles and ensure that the wells are completely filled and emptied during each wash.[11] A soak time of 30 seconds to 1 minute during each wash can also improve washing efficiency.[7]
Check Reagent Concentrations Using too high a concentration of detection antibodies can lead to non-specific binding.[6] Titrate your primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio.
Prevent Cross-Contamination Be careful to avoid cross-contamination between wells, which can be a source of high background.[11][13] Use fresh pipette tips for each reagent and sample.[11]
Assess Plate Quality The type of microplate can influence non-specific binding.[14] If you consistently have high background, consider trying plates from a different manufacturer or plates that are specifically treated for low non-specific binding.

Experimental Protocols

Protocol: Radioligand Binding Assay for this compound

This protocol provides a general framework for a radioligand binding assay to determine the affinity of this compound for voltage-gated calcium channels in a membrane preparation.

Experimental Workflow for Radioligand Binding Assay

G prep Prepare Membrane Suspension assay_setup Set up Assay Tubes (Total, Non-Specific, Displacement) prep->assay_setup incubation Incubate at Room Temperature assay_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis (Calculate Specific Binding, Kd, IC50) quantification->analysis

A typical workflow for a radioligand binding experiment.

Materials:

  • Membrane preparation expressing the target VDCC subtype.

  • Radiolabeled ligand specific for the target VDCC (e.g., [³H]-nitrendipine).

  • This compound stock solution.

  • Unlabeled competitor for non-specific binding determination (e.g., high concentration of nifedipine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.5% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (pre-soaked in 0.5% PEI).

  • Scintillation fluid and vials.

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the membrane preparation on ice and dilute to the desired protein concentration in assay buffer. The optimal protein concentration should be determined empirically but is often in the range of 10-100 µg per well.[4]

  • Assay Setup:

    • Total Binding: To a set of tubes, add 50 µL of assay buffer, 50 µL of radioligand at the desired concentration (e.g., at its Kd), and 100 µL of the membrane preparation.

    • Non-Specific Binding: To another set of tubes, add 50 µL of a high concentration of the unlabeled competitor, 50 µL of the radioligand, and 100 µL of the membrane preparation.

    • Displacement: For determining the IC50 of this compound, to a series of tubes, add 50 µL of varying concentrations of this compound, 50 µL of the radioligand, and 100 µL of the membrane preparation.

  • Incubation: Incubate all tubes for a predetermined time at room temperature to allow the binding to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For displacement experiments, plot the percentage of specific binding as a function of the log concentration of this compound to determine the IC50.

Signaling Pathway

Simplified Signaling Pathway of a Voltage-Gated Calcium Channel

G depol Membrane Depolarization vdcc Voltage-Gated Calcium Channel (VDCC) depol->vdcc Activates ca_influx Ca²⁺ Influx vdcc->ca_influx Opens downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression, Muscle Contraction) ca_influx->downstream Triggers This compound This compound This compound->vdcc Blocks

This compound blocks VDCCs, preventing calcium influx and downstream events.

References

Best practices for dissolving and diluting Flosatidil for accurate dosing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for dissolving and diluting Flosatidil for accurate dosing in research applications. Given that this compound is a lipophilic compound, as indicated by a predicted XlogP of 5.5, careful consideration of solvents and handling procedures is crucial for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on its chemical properties (Molecular Formula: C₂₆H₃₄F₃N₃O₃S), this compound is predicted to be poorly soluble in aqueous solutions. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent. Common choices for compounds with similar characteristics include dimethyl sulfoxide (B87167) (DMSO), ethanol, or N,N-dimethylformamide (DMF). The choice of solvent may depend on the specific requirements of your experimental system, particularly cell viability and assay compatibility. It is always advisable to perform a small-scale solubility test before preparing a large stock solution.

Q2: How can I prepare a stock solution of this compound?

A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired concentration. It is recommended to start with a high concentration (e.g., 10 mM) to minimize the volume of organic solvent introduced into the final experimental medium. Ensure the compound is completely dissolved by vortexing or gentle warming. For long-term storage, stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: How should I dilute the this compound stock solution for my experiments?

A3: The concentrated stock solution should be serially diluted to the final working concentration using your aqueous experimental medium (e.g., cell culture media, buffer). It is critical to add the stock solution to the aqueous medium while vortexing or mixing to prevent precipitation of the compound. The final concentration of the organic solvent in the experimental medium should be kept to a minimum (typically ≤0.1% v/v) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments.

Q4: What is the mechanism of action of this compound?

A4: this compound is a voltage-gated calcium channel (VDCC) blocker.[1] These channels are crucial for regulating calcium influx into cells, which in turn triggers a variety of cellular processes. By blocking these channels, this compound can modulate downstream signaling pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder does not dissolve in the chosen organic solvent. The concentration is too high for the selected solvent.Try reducing the concentration of the stock solution. Gentle warming (e.g., in a 37°C water bath) or sonication may also aid dissolution.
A precipitate forms when diluting the stock solution in aqueous medium. The compound has low solubility in the aqueous medium.Decrease the final concentration of this compound. Ensure rapid mixing when adding the stock solution to the aqueous medium. Consider using a surfactant or a different formulation strategy for poorly soluble drugs if the issue persists.
Inconsistent experimental results. Inaccurate dosing due to improper dissolution or dilution. Degradation of the compound.Ensure the stock solution is homogenous before each use. Prepare fresh dilutions for each experiment. Verify the accuracy of your pipetting. Store the stock solution properly in aliquots to avoid repeated freeze-thaw cycles.
Cell toxicity or other artifacts observed in the vehicle control. The concentration of the organic solvent (e.g., DMSO) is too high.Reduce the final concentration of the organic solvent in your experimental medium to a non-toxic level (typically ≤0.1% v/v).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 525.63 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated balance and pipettes

Procedure:

  • Weighing the Compound: Accurately weigh out 5.26 mg of this compound powder on a calibrated balance.

  • Adding Solvent: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions by Serial Dilution

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous experimental medium (e.g., cell culture medium)

  • Sterile microcentrifuge tubes or multi-well plates

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the aqueous medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock solution to 990 µL of the experimental medium and mix well.

  • Final Dilutions: Prepare the final working concentrations by serially diluting the intermediate solution in the experimental medium. For example, to prepare a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of the experimental medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the experimental medium as is present in the highest concentration of the this compound working solution.

  • Immediate Use: Use the freshly prepared working solutions in your experiments immediately to ensure stability and prevent precipitation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Serial Dilution weigh Weigh this compound (5.26 mg) add_dmso Add DMSO (1 mL) weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock intermediate Prepare Intermediate Dilution (e.g., 100 µM) stock->intermediate working Prepare Final Working Concentrations intermediate->working experiment Add to Experiment working->experiment vehicle Prepare Vehicle Control vehicle->experiment

Caption: Experimental workflow for this compound solution preparation.

signaling_pathway cluster_cell Cell Membrane VDCC Voltage-Gated Calcium Channel (VDCC) Ca_in Ca²⁺ Influx VDCC->Ca_in allows This compound This compound This compound->VDCC blocks Downstream Downstream Cellular Responses Ca_in->Downstream triggers

Caption: Simplified signaling pathway of a VDCC blocker like this compound.

References

Identifying and mitigating potential off-target effects of Flosatidil in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and mitigating potential off-target effects of Flosatidil, a discontinued (B1498344) Voltage-gated Calcium Channel (VDCC) blocker. Due to the limited publicly available data on this compound, this guide infers potential off-target effects based on the known pharmacology of VDCC blockers. Researchers are strongly encouraged to perform comprehensive in-house validation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is classified as a Voltage-gated Calcium Channel (VDCC) blocker.[1] Its primary mechanism of action is presumed to be the inhibition of calcium influx through these channels, leading to downstream effects on cellular processes such as muscle contraction, neurotransmitter release, and gene expression.

Q2: Why was the development of this compound discontinued?

The development of this compound was discontinued by Sanofi.[1] The specific reasons for discontinuation are not publicly available, but this can often be due to a variety of factors including but not limited to efficacy, safety, or strategic portfolio decisions.

Q3: What are the potential off-target effects of a VDCC blocker like this compound?

While specific data for this compound is scarce, VDCC blockers as a class can exhibit off-target activities. These may include:

  • Interactions with other ion channels: Due to structural similarities in the voltage-gated ion channel family, off-target effects on sodium and potassium channels are possible.[2]

  • Modulation of store-operated calcium entry (SOCE): Some calcium channel blockers have been shown to affect SOCE, which can have wide-ranging impacts on cellular calcium homeostasis.[3]

  • Interactions with other receptors and enzymes: As with many small molecules, there is a possibility of binding to other unintended protein targets.

Q4: How can I begin to assess the potential off-target effects of this compound in my experiments?

A tiered approach is recommended. Start with in silico predictions and literature reviews of similar compounds. Follow this with in vitro screening against a panel of common off-target candidates, particularly other ion channels. Finally, use cellular assays to confirm any identified off-target engagement and its functional consequences.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

You observe a cellular response that is not consistent with the known function of VDCCs.

  • Possible Cause: Off-target activity of this compound.

  • Troubleshooting Steps:

    • Validate On-Target Engagement: Confirm that this compound is inhibiting VDCCs in your system at the concentrations used. A calcium flux assay is a suitable method.

    • Orthogonal Control: Use a structurally different VDCC blocker with a well-characterized selectivity profile. If the unexpected phenotype persists with the control compound, it may be an on-target effect that was previously uncharacterized for your cell type. If the phenotype is unique to this compound, it is more likely an off-target effect.

    • Off-Target Panel Screening: Screen this compound against a commercially available panel of common off-target proteins, including other ion channels, GPCRs, and kinases.

Issue 2: Inconsistent Results in Functional Assays

You are observing high variability in your experimental results with this compound.

  • Possible Cause 1: Compound instability or precipitation in assay media.

  • Troubleshooting Steps:

    • Assess Solubility: Determine the solubility of this compound in your specific experimental media. Visually inspect for any precipitation at the concentrations used.

    • Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or function.

  • Possible Cause 2: Off-target effects at higher concentrations.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a wide dose-response analysis. On-target effects should plateau at a certain concentration, while off-target effects may only appear at higher concentrations.

    • Compare IC50/EC50 Values: Compare the concentration range causing the inconsistent results with the known or determined potency of this compound for VDCCs. A significant discrepancy may suggest an off-target effect.

Quantitative Data Summary

Due to the lack of public data for this compound, the following tables present hypothetical, yet plausible, data to illustrate what researchers should aim to generate.

Table 1: Hypothetical Selectivity Profile of this compound

TargetIC50 (nM)Assay Type
CaV1.2 (L-type VDCC) 50 Radioligand Binding
CaV2.2 (N-type VDCC)850Radioligand Binding
NaV1.5 (Sodium Channel)>10,000Electrophysiology
hERG (Potassium Channel)>10,000Electrophysiology
M1 Muscarinic Receptor5,200Radioligand Binding

Table 2: Troubleshooting Cellular Assay Results

Experimental ObservationThis compound ConcentrationLikely CauseSuggested Action
Decreased cell viability10 µMOff-target cytotoxicityDetermine EC50 for on-target effect and work below cytotoxic concentrations.
Altered gene expression unrelated to calcium signaling1 µMPotential off-target effectProfile against a kinase panel; perform pathway analysis on transcriptomic data.
Inconsistent inhibition of cell proliferation500 nMOn-target or off-target effectUse an orthogonal VDCC blocker to differentiate.

Key Experimental Protocols

Protocol 1: Assessing Off-Target Ion Channel Activity using Patch-Clamp Electrophysiology

Objective: To determine if this compound modulates the activity of other ion channels (e.g., sodium or potassium channels).

Methodology:

  • Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the ion channel of interest.

  • Electrophysiology Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol designed to elicit currents from the specific ion channel being tested.

    • Record baseline currents in the vehicle control solution.

  • Compound Application: Perfuse the cells with increasing concentrations of this compound and record the corresponding currents.

  • Data Analysis: Measure the peak current at each concentration and normalize it to the baseline current to determine the percent inhibition.

Protocol 2: Calcium Flux Assay to Confirm On-Target and Investigate Off-Target Effects on Calcium Homeostasis

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Methodology:

  • Cell Preparation: Plate cells in a 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence using a plate reader.

  • Compound Addition: Add this compound at various concentrations.

  • Stimulation (for VDCC inhibition): Depolarize the cells with a high concentration of potassium chloride (KCl) to open VDCCs and measure the fluorescence signal. This compound should inhibit this increase.

  • Stimulation (for SOCE): Deplete intracellular calcium stores with a SERCA inhibitor (e.g., thapsigargin) in a calcium-free buffer, then re-introduce calcium to measure SOCE. Assess the effect of this compound on this response.

  • Data Analysis: Quantify the change in fluorescence intensity to determine the effect of this compound on calcium influx.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane VDCC VDCC Ca_influx Ca²⁺ Influx VDCC->Ca_influx Other_IC Other Ion Channels (e.g., NaV, KV) Off_Target_Effect Off-Target Effects Other_IC->Off_Target_Effect This compound This compound This compound->VDCC Primary Target (Inhibition) This compound->Other_IC Potential Off-Target (Modulation) Downstream Downstream Signaling (e.g., Gene Expression, Contraction) Ca_influx->Downstream Experimental_Workflow Start Start: Unexpected Experimental Result Validate_On_Target Validate On-Target Engagement (e.g., Calcium Flux Assay) Start->Validate_On_Target Orthogonal_Control Use Orthogonal Control (Structurally Different VDCC Blocker) Validate_On_Target->Orthogonal_Control Phenotype_Persists Phenotype Persists? Orthogonal_Control->Phenotype_Persists On_Target Likely On-Target Effect Phenotype_Persists->On_Target Yes Off_Target_Screen Perform Off-Target Screen (e.g., Ion Channel Panel) Phenotype_Persists->Off_Target_Screen No Identify_Off_Target Identify Potential Off-Target Off_Target_Screen->Identify_Off_Target

References

Optimizing perfusion speed and drug application time for Flosatidil in slice electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Flosatidil (also known as Fasudil) in slice electrophysiology experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound in slice electrophysiology, providing potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
No observable effect of this compound Inadequate Drug Concentration: The concentration of this compound may be too low to elicit a response in the slice preparation. Effective concentrations in slices can be higher than in cell cultures.[1]- Increase the concentration of this compound in the perfusate. A common starting concentration is 10 µM. - Perform a dose-response experiment to determine the optimal concentration for your specific tissue and experimental conditions.
Insufficient Equilibration Time: The drug may not have had enough time to penetrate the tissue slice and reach its target.- Increase the pre-application perfusion time. A pre-incubation of at least 20-30 minutes is often recommended. - Ensure a stable flow rate to facilitate consistent drug delivery.
Poor Slice Health: Unhealthy or damaged neurons will not respond appropriately to pharmacological agents.- Optimize your slicing protocol to ensure slice viability. Use a protective recovery method, such as an N-methyl-D-glucamine (NMDG)-based cutting solution.[2] - Visually inspect slices for healthy morphology before starting the experiment.
Degraded Drug Stock: The this compound stock solution may have degraded over time.- Prepare fresh stock solutions of this compound regularly. - Store stock solutions at the recommended temperature and protect from light.
Unstable Recordings During Perfusion Mechanical Instability: The force of the perfusion can cause the slice to move, leading to an unstable recording.- Reduce the perfusion speed to a rate that maintains slice health without causing movement (typically 2-4 mL/min). - Use a slice anchor or harp to secure the tissue in the recording chamber. - Ensure the inflow and outflow of the perfusion system are balanced to maintain a constant bath level.
Temperature Fluctuations: Changes in the temperature of the artificial cerebrospinal fluid (aCSF) can affect neuronal activity and recording stability.- Use an inline heater to maintain the aCSF at a constant physiological temperature (e.g., 32-34°C). - Ensure the recording chamber is adequately insulated.
Air Bubbles in Perfusion Line: Air bubbles can cause mechanical artifacts and disrupt the flow of the perfusate.- Degas your aCSF solution before use. - Check the perfusion tubing for any leaks or points where air could be introduced.
Variability in Drug Effect Between Slices Inconsistent Slice Thickness: Variations in slice thickness can lead to differences in drug penetration and effect.- Use a high-quality vibratome and ensure the blade is sharp and properly aligned to produce consistent slice thicknesses.
Regional Differences in the Brain Slice: The density and sensitivity of Rho-kinase may vary across different brain regions within the same slice.- Be precise and consistent with the placement of your recording and stimulating electrodes. - If possible, use anatomical landmarks to target the same subregion in each slice.
Differences in Animal Age or Condition: The physiological state of the animal can influence the response to pharmacological agents.- Use animals from a consistent age group and ensure they are housed under standard conditions.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound in slice electrophysiology?

A commonly used and effective concentration of this compound (Fasudil) in hippocampal slice preparations is 10 µM. This concentration has been shown to modulate synaptic plasticity. However, the optimal concentration can vary depending on the brain region and the specific effect being studied. It is advisable to perform a dose-response curve to determine the most appropriate concentration for your experimental setup.

2. How long should I perfuse the slice with this compound before recording?

A pre-incubation period of at least 20-30 minutes is generally recommended to allow for adequate penetration of the drug into the brain slice and for the drug to reach its target. Some protocols have used application times of up to 60 minutes to study effects on long-term plasticity. The ideal equilibration time can be influenced by the thickness of the slice and the perfusion rate.

3. What is the optimal perfusion speed for this compound application?

The optimal perfusion speed is a balance between ensuring adequate oxygenation and drug delivery, and maintaining mechanical stability of the slice. A flow rate of 2-4 mL/min is typical for many slice electrophysiology setups. It is crucial to maintain a constant and non-pulsatile flow to avoid mechanical artifacts in your recordings. Slower flow rates may be necessary for smaller recording chambers to maintain stability.

4. How can I be sure that this compound is reaching the neurons in my slice?

Ensuring drug penetration can be challenging. Factors that can improve this include:

  • Using healthy, well-prepared slices.

  • Allowing for a sufficient pre-application perfusion time.

  • Maintaining a consistent and appropriate perfusion speed.

  • Considering the use of a submerged-style recording chamber where the slice is bathed on both sides.

If you are still unsure, you can perform control experiments with a fluorescently tagged, inert molecule of a similar size to this compound to visualize its penetration into the slice over time.

5. Can I use other Rho-kinase inhibitors, like Y-27632, as a substitute for this compound?

Yes, Y-27632 is another widely used and specific Rho-kinase (ROCK) inhibitor. It can be used as an alternative to this compound. In in vitro studies, Y-27632 has been used at concentrations ranging from 10 µM to 50 µM.[3][4] As with this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
  • Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated NMDG-based cutting solution. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min) and temperature (32-34°C).

  • Baseline Recording: Obtain a stable baseline recording of the desired electrophysiological parameter (e.g., field excitatory postsynaptic potential (fEPSP) slope, or whole-cell postsynaptic currents) for at least 20 minutes.

  • Drug Application: Prepare a series of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) in aCSF.

  • Sequential Application: Start with the lowest concentration and perfuse the slice for a set duration (e.g., 30 minutes) to reach a steady-state effect.

  • Washout: After each concentration, perfuse with drug-free aCSF to allow for washout and return to baseline. The duration of the washout will depend on the kinetics of the drug and may require testing.

  • Data Analysis: Measure the change in the electrophysiological parameter at each concentration relative to the baseline. Plot the percentage of response against the logarithm of the this compound concentration to generate a dose-response curve.

Protocol 2: Optimizing Perfusion Speed and Equilibration Time
  • Slice Preparation and Setup: Prepare and set up the brain slice for recording as described in Protocol 1.

  • Constant Drug Concentration: Choose a concentration of this compound that is expected to produce a submaximal but reliable effect (e.g., 10 µM).

  • Varying Perfusion Speeds:

    • Set the perfusion speed to a low rate (e.g., 1 mL/min).

    • Switch to the this compound-containing aCSF and measure the time it takes for the electrophysiological response to reach a stable plateau. This is the equilibration time at this flow rate.

    • Repeat this process for progressively higher perfusion speeds (e.g., 2 mL/min, 4 mL/min, 6 mL/min).

  • Data Analysis:

    • Plot the equilibration time as a function of the perfusion speed.

    • Note the perfusion speed at which the equilibration time is minimized without causing mechanical instability in the recording.

    • This will give you the optimal perfusion speed for the fastest drug application.

  • Determining Minimum Effective Application Time:

    • Using the optimal perfusion speed, apply this compound for varying durations (e.g., 5, 10, 15, 20, 30 minutes).

    • Measure the magnitude of the effect after each application duration.

    • Determine the minimum application time required to achieve the desired level of effect.

Visualization of Key Pathways and Workflows

RhoA/ROCK Signaling Pathway in Synaptic Plasticity

The following diagram illustrates the canonical RhoA/ROCK signaling pathway, a key target of this compound, and its role in regulating the actin cytoskeleton, which is crucial for synaptic plasticity.[5]

RhoA_ROCK_Pathway Ligands Neurotransmitters, Growth Factors GPCR_RTK GPCR / RTK Ligands->GPCR_RTK Bind RhoGEFs RhoGEFs GPCR_RTK->RhoGEFs Activate RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activate RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates This compound This compound This compound->ROCK Inhibits LIMK LIMK ROCK->LIMK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates (Inactivates) Cofilin_P Cofilin-P (Inactive) Cofilin->Cofilin_P Actin_Dynamics Actin Cytoskeleton Reorganization Cofilin_P->Actin_Dynamics Leads to MLC_P MLC-P MLC->MLC_P MLC_P->Actin_Dynamics Leads to Synaptic_Plasticity Changes in Dendritic Spine Morphology & Synaptic Plasticity (LTP/LTD) Actin_Dynamics->Synaptic_Plasticity Experimental_Workflow Start Start Slice_Prep Prepare Acute Brain Slices Start->Slice_Prep Recovery Slice Recovery (30-60 min) Slice_Prep->Recovery Placement Transfer Slice to Recording Chamber Recovery->Placement Baseline Record Stable Baseline (min. 20 min) Placement->Baseline Perfusion Perfuse with this compound (e.g., 10 µM for 30-60 min) Baseline->Perfusion Recording Record Electrophysiological Response Perfusion->Recording Washout Washout with aCSF Recording->Washout Analysis Data Analysis Washout->Analysis End End Analysis->End Troubleshooting_Tree Start No effect of this compound observed Check_Concentration Is the concentration adequate? (e.g., ≥ 10 µM) Start->Check_Concentration Increase_Concentration Action: Increase concentration and repeat. Check_Concentration->Increase_Concentration No Check_Time Was the application time sufficient? (e.g., ≥ 30 min) Check_Concentration->Check_Time Yes Increase_Time Action: Increase application time. Check_Time->Increase_Time No Check_Slice_Health Is the slice healthy? Check_Time->Check_Slice_Health Yes Optimize_Slicing Action: Optimize slicing protocol. Check_Slice_Health->Optimize_Slicing No Check_Drug_Stock Is the drug stock fresh? Check_Slice_Health->Check_Drug_Stock Yes Prepare_New_Stock Action: Prepare fresh drug stock. Check_Drug_Stock->Prepare_New_Stock No Consult_Literature Consult literature for alternative protocols or ROCK inhibitors. Check_Drug_Stock->Consult_Literature Yes

References

How to control for vehicle effects when using Flosatidil in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to properly control for vehicle effects when using Flosatidil dissolved in Dimethyl Sulfoxide (B87167) (DMSO). Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is DMSO and why is it used as a vehicle for this compound?

A1: Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent highly effective at dissolving a wide range of nonpolar and polar compounds, including this compound. Its miscibility with water and cell culture media makes it a common choice for preparing stock solutions of experimental drugs for both in vitro and in vivo studies.[1][2]

Q2: Can DMSO itself affect my experimental results?

A2: Yes. DMSO is not biologically inert and can have direct, dose-dependent effects on cell cultures.[1][3] These effects can include alterations in cell growth, viability, differentiation, and gene expression.[1] At low concentrations, it may stimulate cell growth, while at higher concentrations, it can be cytotoxic. Therefore, it is critical to use a vehicle control group in all experiments.

Q3: What is a vehicle control and why is it essential?

A3: A vehicle control is a sample group treated with the same concentration of DMSO as your experimental group, but without this compound. This control is crucial for distinguishing the biological effects of this compound from those of the solvent. Any changes observed in the vehicle control group can be attributed to DMSO, allowing you to isolate the net effect of this compound.

Q4: My vehicle control group shows unexpected changes in cell signaling. Is this normal?

A4: This is a known phenomenon. DMSO has been shown to independently influence various signaling pathways. For example, it can affect the PI3K/AKT and MAPK pathways. This underscores the importance of comparing your this compound-treated group directly against the vehicle control, not just an untreated control.

Q5: What is the maximum recommended concentration of DMSO for my experiments?

A5: The optimal DMSO concentration is cell-type and exposure-time dependent. As a general guideline, most robust, immortalized cell lines can tolerate up to 0.5% DMSO for standard assay durations (24-72h), with ≤ 0.1% being considered safe for most cell lines, including sensitive primary cells, especially in long-term experiments (>24h). It is highly recommended to perform a dose-response assay to determine the maximal tolerated DMSO concentration for your specific cell line and experimental duration.

Troubleshooting Guide

ProblemPossible CauseSolution
High levels of cytotoxicity in both this compound-treated and vehicle control groups. The DMSO concentration is too high for your cells or the exposure time is too long.Verify DMSO Concentration: Double-check your dilution calculations to ensure the final DMSO concentration is within the recommended range. Perform a Dose-Response Assay: Determine the maximum tolerable DMSO concentration for your cells using the protocol provided below.
Inconsistent or unexpected results in in vitro assays. DMSO is exerting biological effects, such as altering gene expression or influencing signaling pathways.Titrate DMSO Concentration: Determine the highest concentration of DMSO that does not affect the readout in your specific cell type and assay. Consistent Vehicle Concentration: Ensure all experimental wells, including the vehicle control, contain the exact same final concentration of DMSO. Minimize Incubation Time: Reduce the exposure time of cells to DMSO where possible.
Adverse effects observed in animal models (e.g., irritation, weight loss) in all treated groups. High concentrations of DMSO can cause adverse effects in in vivo studies.Literature Review: Research the known in vivo effects of your chosen DMSO concentration and administration route. Test Alternative Solvents: If significant vehicle-induced effects are observed, explore alternative, less toxic solvents.

Experimental Protocols

Protocol: Vehicle Control Titration Assay for In Vitro Studies

This protocol determines the highest concentration of DMSO that does not significantly affect the viability of your cell line.

Methodology:

  • Cell Plating: Seed your cells in a 96-well plate at the same density you use for your this compound experiments. Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended final concentrations to test are: 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, prepare a "medium-only" control (0% DMSO).

  • Treatment: Remove the old medium from the cells and add the prepared DMSO dilutions. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for the longest duration of your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for your experiments.

Data Presentation

Table 1: Recommended Maximum DMSO Concentrations for In Vitro Assays
Final DMSO ConcentrationGeneral RecommendationPotential Effects
≤ 0.1% Highly Recommended: Considered safe for most cell lines, including sensitive primary cells, with minimal impact on viability or signaling, especially for long-term (>24h) experiments.Minimal to none.
0.1% - 0.5% Acceptable: Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h). Always confirm with a vehicle control titration for your specific cell line.May begin to show subtle off-target effects in sensitive assays.
0.5% - 1.0% Use with Caution: May induce cellular stress, affect proliferation, or cause cytotoxicity in some cell lines. Can also cause protein unfolding. Only use if required for solubility and for short-term assays.Increased likelihood of off-target effects and cytotoxicity.
> 1.0% Not Recommended: Significant cytotoxicity is common. Can induce cell cycle arrest and other major cellular changes.High probability of confounding experimental results.
Table 2: Example Data Structure for a this compound Experiment
Treatment GroupThis compound Conc.DMSO Conc.Measured Effect (e.g., % Viability)Normalized Effect (to Vehicle Control)
Untreated Control0 µM0%100%-
Vehicle Control0 µM0.1%98%100%
This compound1 µM0.1%75%76.5%
This compound10 µM0.1%50%51.0%
This compound100 µM0.1%25%25.5%

Visualizations

G cluster_0 Experimental Design cluster_1 Data Analysis A Untreated Control (Cells + Medium) B Vehicle Control (Cells + Medium + DMSO) D Measure Endpoint A->D Perform Assay C Experimental Group (Cells + Medium + DMSO + this compound) B->D Perform Assay C->D Perform Assay E Normalize Experimental Group to Vehicle Control D->E F Determine this compound-Specific Effect E->F

Caption: Workflow for a properly controlled experiment using a vehicle.

G cluster_pathway This compound Signaling Pathway This compound This compound VDCC Voltage-Gated Calcium Channel (VDCC) This compound->VDCC Blocks Ca_influx Ca²⁺ Influx VDCC->Ca_influx Inhibits Downstream Downstream Cellular Responses (e.g., Contraction, Neurotransmission) Ca_influx->Downstream Reduces

Caption: Proposed signaling pathway for this compound as a VDCC blocker.

G cluster_dmso_effects Known DMSO Off-Target Effects on Signaling DMSO DMSO PI3K_AKT PI3K/AKT Pathway DMSO->PI3K_AKT Can Activate MAPK MAPK Pathway (p38, JNK) DMSO->MAPK Can Inhibit Cell_Processes Other Cellular Processes (Gene Expression, Differentiation) DMSO->Cell_Processes Can Modulate

Caption: Potential off-target signaling effects of DMSO as a vehicle.

References

Validation & Comparative

A Comparative Analysis of Flosatidil and Nifedipine on Cardiovascular Parameters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the efficacy of Flosatidil and Nifedipine on cardiovascular parameters is not feasible at this time due to the limited availability of published data for this compound. Developed by Sanofi, this compound is a voltage-gated calcium channel blocker (VDCC blocker) that is now discontinued (B1498344).[1] While its intended therapeutic areas included cardiovascular and nervous system diseases, detailed preclinical and clinical data on its cardiovascular effects are not publicly accessible.

This guide will therefore provide a comprehensive overview of the well-documented cardiovascular efficacy of Nifedipine, a widely used dihydropyridine (B1217469) calcium channel blocker. The information presented, including its mechanism of action, quantitative effects on cardiovascular parameters from clinical studies, and representative experimental protocols, can serve as a valuable reference for researchers and drug development professionals in the field of cardiovascular pharmacology.

Nifedipine: A Profile of a Prototypical Calcium Channel Blocker

Nifedipine is a potent vasodilator used in the management of hypertension and angina pectoris.[2][3] Its therapeutic effects are primarily mediated by its action on L-type calcium channels in vascular smooth muscle and myocardial cells.[1][2]

Mechanism of Action

Nifedipine functions by blocking the influx of extracellular calcium ions into the smooth muscle cells of peripheral arteries and coronary arteries. This inhibition of calcium entry leads to the relaxation of the vascular smooth muscle, resulting in vasodilation. The key cardiovascular consequences of this action are a reduction in peripheral vascular resistance and an increase in coronary blood flow, which in turn lowers blood pressure and alleviates angina.

Mechanism of Action of Nifedipine Nifedipine Nifedipine L_type_Ca_Channel L-type Voltage-Gated Calcium Channels (in Vascular Smooth Muscle) Nifedipine->L_type_Ca_Channel Blocks Ca_Influx Decreased Calcium Ion Influx L_type_Ca_Channel->Ca_Influx Leads to Vascular_Relaxation Vascular Smooth Muscle Relaxation (Vasodilation) Ca_Influx->Vascular_Relaxation Peripheral_Resistance Decreased Peripheral Vascular Resistance Vascular_Relaxation->Peripheral_Resistance Coronary_Dilation Coronary Artery Dilation Vascular_Relaxation->Coronary_Dilation Blood_Pressure Lowered Blood Pressure Peripheral_Resistance->Blood_Pressure Coronary_Blood_Flow Increased Coronary Blood Flow Coronary_Dilation->Coronary_Blood_Flow

Caption: Mechanism of Action of Nifedipine.

Efficacy of Nifedipine on Cardiovascular Parameters: Clinical Data

Numerous clinical trials have evaluated the efficacy of Nifedipine in managing hypertension and angina. The following tables summarize key quantitative data from some of these studies.

Table 1: Effect of Nifedipine on Blood Pressure in Hypertensive Patients

Study/FormulationDosePatient PopulationBaseline BP (mmHg)Change in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Reference
Hemodynamic Monitoring10 mg (single dose)27 primary hypertensive subjects>110 (diastolic)-21% of control at 30 min-16% of control at 120 min
Nifedipine GITS30 or 60 mg daily102 patientsNot specifiedStatistically significant reductionStatistically significant reduction
ACTION Trial (Hypertensives)Not specifiedHypertensive patients with stable angina151/85-6.6-3.5
LEAD Study30 mg daily (doubled if non-responsive)Mild to moderate hypertensive patients>/=95 and <109 (diastolic)Not specifiedNo significant difference vs. felodipine/lercanidipine

Table 2: Effect of Nifedipine on Other Cardiovascular Parameters

StudyParameterEffectReference
Hemodynamic MonitoringHeart RateIncrease
Hemodynamic MonitoringCardiac OutputRise
ACTION TrialIncidence of Heart Failure (in hypertensives)38% reduction
ACTION TrialIncidence of Stroke (debilitating, in hypertensives)33% reduction

Experimental Protocols: A Representative Example

The methodologies employed in clinical trials are crucial for interpreting the resulting data. Below is a generalized experimental protocol for a study evaluating the antihypertensive efficacy of Nifedipine, based on common elements from various clinical trials.

Objective: To assess the efficacy and safety of Nifedipine in patients with mild to moderate essential hypertension.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population:

  • Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure between 95 and 109 mmHg).

  • Exclusion Criteria: Secondary hypertension, severe cardiovascular disease (e.g., recent myocardial infarction, unstable angina), significant renal or hepatic impairment, pregnancy, or lactation.

Treatment Protocol:

  • Washout Period: A 2 to 4-week single-blind placebo washout period to establish baseline blood pressure.

  • Randomization: Eligible patients are randomized to receive either Nifedipine (e.g., 30 mg once daily) or a matching placebo.

  • Treatment Period: A treatment duration of 4 to 8 weeks. Dose titration may be permitted at a specified time point (e.g., after 4 weeks) for non-responders.

  • Concomitant Medications: Use of other antihypertensive medications is typically discontinued prior to and during the study.

Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Change from baseline in sitting diastolic and systolic blood pressure at the end of the treatment period.

  • Secondary Efficacy Endpoints: Responder rate (proportion of patients achieving a target blood pressure), 24-hour ambulatory blood pressure monitoring.

  • Safety Assessments: Monitoring of adverse events, vital signs (including heart rate), physical examinations, and standard laboratory tests (hematology, biochemistry, urinalysis) at baseline and specified follow-up visits.

Statistical Analysis:

  • An intent-to-treat analysis is typically performed for all randomized patients who received at least one dose of the study medication.

  • Analysis of covariance (ANCOVA) may be used to compare the change in blood pressure between the treatment groups, with baseline blood pressure as a covariate.

Generalized Experimental Workflow for an Antihypertensive Clinical Trial Screening Patient Screening and Informed Consent Washout Placebo Washout Period (Baseline BP Measurement) Screening->Washout Randomization Randomization Washout->Randomization Treatment_Group Treatment Group (e.g., Nifedipine) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_up Follow-up Visits (BP & Safety Monitoring) Treatment_Group->Follow_up Placebo_Group->Follow_up End_of_Study End of Study Assessment (Final BP & Safety Data) Follow_up->End_of_Study Data_Analysis Statistical Analysis (Efficacy & Safety) End_of_Study->Data_Analysis

References

Flosatidil vs. Verapamil: A Comparative Analysis of Neuronal Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Flosatidil and Verapamil, two compounds that interact with voltage-gated calcium channels (VGCCs). While Verapamil is a well-established calcium channel blocker with extensive data on its neuronal effects, information regarding this compound is significantly more limited due to the discontinuation of its development. This guide aims to present the available experimental data objectively, detail relevant experimental methodologies, and visualize the signaling pathways involved.

Overview and Mechanism of Action

Verapamil is a phenylalkylamine class calcium channel blocker that exerts its effects by binding to the α1 subunit of L-type voltage-gated calcium channels.[1] Its primary therapeutic applications are in the management of hypertension, angina, and cardiac arrhythmias.[2] In the nervous system, Verapamil has been shown to block not only L-type calcium channels but also other types of calcium and potassium channels, leading to a variety of neuronal effects.[3][4]

This compound , also known as SL 85.1016, was developed by Sanofi as a voltage-gated calcium channel blocker with potential antianginal and antihypertensive properties.[5] However, its development has been discontinued, and there is a paucity of publicly available data on its specific effects on neuronal calcium channels.

Quantitative Comparison of Neuronal Calcium Channel Blockade

The following tables summarize the available quantitative data for Verapamil's effects on neuronal calcium channels. Due to the limited information on this compound, a direct comparison is not possible. The absence of data for this compound is noted.

DrugTargetAssay TypePreparationIC50 ValueReference
Verapamil L-type Ca²⁺ channelsElectrophysiologyCardiac cells250 nM - 15.5 μM[6]
Neuronal VSCC⁴⁵Ca²⁺ influxRat brain synaptosomes~30 µM[7]
Neuronal VSCCIntracellular Ca²⁺ increaseRat cortical neurons17 µM[7]
TREK-2 K⁺ channelsPatch-clampMouse SCG neurons96.09 µM[3][8]
fKv1.4ΔN K⁺ channelsTwo-electrode voltage clampXenopus oocytes260.71 ± 18.50 μmol/L[9]
This compound Neuronal Ca²⁺ channels--Data not available-

Table 1: Comparative IC50 Values for Verapamil and this compound on Neuronal Ion Channels.

DrugNeuronal ProcessExperimental ModelEffectConcentrationReference
Verapamil [³H]-D-aspartate releaseRat hippocampal brain slicesInhibitionIC50 ~30 µM[7]
Dopaminergic neurotoxicityRat primary mesencephalic neuron/glia culturesInhibition (LPS-induced)Not specified[5]
Resting membrane potentialMouse SCG neuronsDepolarizationEC50 50.19 µM[3][8]
Action potential firing rateMouse SCG neuronsNo effectUp to 300 µM[3]
This compound Neuronal processes-Data not available--

Table 2: Effects of Verapamil and this compound on Various Neuronal Processes.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Neuronal Calcium Channel Blockade

The following diagram illustrates the general mechanism of action for a voltage-gated calcium channel blocker like Verapamil at a neuronal synapse.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron AP Action Potential Arrives VGCC Voltage-Gated Ca²⁺ Channel (L-type) AP->VGCC Opens Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicle_fusion Synaptic Vesicle Fusion & Neurotransmitter Release Ca_influx->Vesicle_fusion Receptor Neurotransmitter Receptor Vesicle_fusion->Receptor Neurotransmitter Binds Verapamil Verapamil Verapamil->VGCC Blocks Postsynaptic_effect Postsynaptic Effect Receptor->Postsynaptic_effect

Caption: Mechanism of Verapamil's action at a presynaptic terminal.

Experimental Workflow for Patch-Clamp Electrophysiology

This diagram outlines a typical workflow for assessing the effect of a compound on neuronal ion channels using the patch-clamp technique.

G cluster_workflow Patch-Clamp Experimental Workflow prep Neuronal Cell Culture Preparation pipette Micropipette Fabrication & Filling prep->pipette seal Giga-ohm Seal Formation on Neuron pipette->seal record_base Baseline Current Recording (Voltage-Clamp) seal->record_base apply_drug Drug Application (e.g., Verapamil) record_base->apply_drug analyze Data Analysis (e.g., IC50 Calculation) record_base->analyze record_drug Recording of Currents in Presence of Drug apply_drug->record_drug washout Drug Washout record_drug->washout record_drug->analyze record_wash Recording of Currents after Washout washout->record_wash record_wash->analyze

Caption: Workflow for patch-clamp electrophysiology experiments.

Experimental Workflow for Calcium Imaging

This diagram illustrates the general steps involved in a calcium imaging experiment to measure changes in intracellular calcium in neurons.

G cluster_workflow Calcium Imaging Experimental Workflow load_dye Load Neurons with Ca²⁺ Indicator Dye (e.g., Fura-2 AM) baseline_fluor Record Baseline Fluorescence load_dye->baseline_fluor stimulate Apply Neuronal Stimulus (e.g., High K⁺) baseline_fluor->stimulate record_stim Record Fluorescence Changes during Stimulation stimulate->record_stim apply_drug Apply Test Compound (e.g., Verapamil) record_stim->apply_drug analyze Analyze Fluorescence Data to Determine [Ca²⁺]i Changes record_stim->analyze record_drug Record Fluorescence Changes in Presence of Drug and Stimulus apply_drug->record_drug record_drug->analyze

Caption: Workflow for neuronal calcium imaging experiments.

Detailed Experimental Protocols

Patch-Clamp Electrophysiology for Neuronal Ion Channel Analysis (Verapamil)

Objective: To determine the inhibitory concentration (IC50) of Verapamil on specific neuronal voltage-gated calcium or potassium channels.

Materials:

  • Cultured neurons (e.g., mouse superior cervical ganglion (SCG) neurons).[3]

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for micropipettes.

  • External solution (in mM): NaCl 140, KCl 2.8, CaCl2 2, MgCl2 2, HEPES 10, Glucose 10; pH adjusted to 7.3 with NaOH.

  • Internal solution (in mM): K-gluconate 120, KCl 20, MgCl2 2, EGTA 10, HEPES 10, ATP-Mg 2, GTP-Na 0.25; pH adjusted to 7.2 with KOH.

  • Verapamil stock solution.

Procedure:

  • Prepare neuronal cultures on glass coverslips.

  • Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Place a coverslip with neurons in the recording chamber and perfuse with external solution.

  • Approach a neuron with the micropipette and apply gentle suction to form a giga-ohm seal.

  • Rupture the membrane patch to achieve whole-cell configuration.

  • Clamp the neuron at a holding potential of -80 mV.

  • Apply a voltage protocol to elicit the desired ion channel currents (e.g., a step depolarization to 0 mV for calcium currents).

  • Record baseline currents.

  • Perfuse the chamber with external solution containing various concentrations of Verapamil.

  • Record currents at each concentration after steady-state inhibition is reached.

  • Wash out the drug and record recovery currents.

  • Analyze the data by measuring the peak current amplitude at each concentration and fitting the concentration-response data to the Hill equation to determine the IC50 value.

Calcium Imaging of Neuronal Activity (General Protocol)

Objective: To assess the effect of a compound on stimulus-evoked increases in intracellular calcium concentration ([Ca²⁺]i) in neurons.

Materials:

  • Cultured neurons (e.g., rat cortical neurons).[7]

  • Fluorescence microscope with a calcium imaging system.

  • Calcium indicator dye (e.g., Fura-2 AM).

  • Hanks' Balanced Salt Solution (HBSS).

  • High potassium (High K⁺) stimulation buffer (e.g., HBSS with 50 mM KCl).

  • Test compound stock solution (e.g., Verapamil).

Procedure:

  • Incubate cultured neurons with Fura-2 AM in HBSS for 30-60 minutes at 37°C to load the dye.

  • Wash the cells with HBSS to remove excess dye.

  • Mount the coverslip on the microscope stage and perfuse with HBSS.

  • Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Stimulate the neurons by switching the perfusion to a High K⁺ buffer to induce depolarization and calcium influx.

  • Record the fluorescence changes during stimulation.

  • Wash the cells with HBSS to allow [Ca²⁺]i to return to baseline.

  • Incubate the cells with the test compound (e.g., Verapamil) for a defined period.

  • Repeat the High K⁺ stimulation in the presence of the compound and record the fluorescence changes.

  • Analyze the data by calculating the ratio of fluorescence intensities (F340/F380) to determine the relative changes in [Ca²⁺]i. Compare the magnitude of the calcium response in the presence and absence of the test compound.

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity of a compound to specific receptors or channels in neuronal tissue.

Materials:

  • Neuronal tissue preparation (e.g., rat brain synaptosomes).[7]

  • Radiolabeled ligand (e.g., [³H]Verapamil).[5]

  • Binding buffer.

  • Unlabeled competitor compound.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare neuronal membranes or synaptosomes from the tissue of interest.

  • In a series of tubes, add a fixed amount of the neuronal preparation.

  • For total binding, add a fixed concentration of the radiolabeled ligand.

  • For non-specific binding, add the radiolabeled ligand and a high concentration of the unlabeled competitor.

  • For competition binding, add the radiolabeled ligand and varying concentrations of the test compound.

  • Incubate the tubes at a specific temperature for a set time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, analyze the data to determine the Ki (inhibitory constant) of the test compound.

Conclusion

Verapamil is a well-researched calcium channel blocker with a broad spectrum of activity on neuronal ion channels, supported by a wealth of quantitative data from various experimental paradigms. Its effects extend beyond L-type calcium channels to include other voltage-gated calcium and potassium channels, influencing neuronal excitability and neurotransmitter release.

In contrast, this compound remains an enigmatic compound in the context of neuronal pharmacology. While identified as a voltage-gated calcium channel blocker with cardiovascular effects, the discontinuation of its development has left a significant gap in the understanding of its potential actions within the central nervous system. The absence of published data on its neuronal effects precludes a direct and meaningful comparison with Verapamil in this domain.

For researchers in neuropharmacology and drug development, Verapamil serves as a classic example of a multi-target ion channel modulator in the nervous system. The case of this compound underscores the reality that many compounds with potential therapeutic value do not progress through the development pipeline, leaving their detailed pharmacological profiles largely unexplored. Future research, should it emerge, would be necessary to elucidate the specific neuronal targets and functional consequences of this compound's action.

References

Validating the VDCC blocking activity of Flosatidil using positive and negative controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the Voltage-Dependent Calcium Channel (VDCC) blocking activity of Flosatidil. It outlines detailed experimental protocols, presents a comparative analysis with established VDCC blockers, and utilizes visualizations to clarify complex pathways and workflows.

Introduction to this compound and VDCCs

This compound is recognized as a calcium channel antagonist with antianginal and antihypertensive properties.[1] Voltage-Dependent Calcium Channels (VDCCs) are crucial transmembrane proteins that regulate calcium influx into cells in response to membrane depolarization. This calcium influx is a key signaling event in numerous physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Consequently, VDCCs are significant targets for therapeutic intervention in cardiovascular and neurological disorders.

To rigorously validate the VDCC blocking activity of a compound like this compound, it is essential to compare its performance against well-characterized positive and negative controls. This guide focuses on the L-type VDCCs, a major subtype involved in cardiovascular function.

Comparative Analysis of VDCC Blockers

A critical aspect of validating a new compound is to benchmark its activity against established drugs. This section provides a quantitative comparison of this compound with well-known L-type VDCC blockers.

Positive Controls:

Negative Control:

  • Vehicle Control: The solvent in which the test compounds are dissolved (e.g., Dimethyl Sulfoxide, DMSO) is a crucial negative control. It is used to ensure that the observed effects are due to the compound itself and not the vehicle.

  • Inactive Analogues: For a more specific negative control, structurally similar but biologically inactive analogues of the active compounds can be used. For instance, certain analogues of verapamil have been shown to have significantly lower or no calcium channel blocking activity.[7][8]

Data Presentation:

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the positive controls against L-type calcium channels. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Currently, specific IC50 data for this compound's activity on L-type VDCCs is not publicly available. This table serves as a template for how the validated data for this compound should be presented.

CompoundClassIC50 (L-type VDCCs)
This compound UnknownData Not Available
Verapamil Phenylalkylamine~0.1 - 10 µM (Varies with experimental conditions)[2][9]
Nifedipine Dihydropyridine~0.3 µM[10]
Diltiazem Benzothiazepine~4.9 - 100.4 µM (Biphasic inhibition)[11]
Vehicle Control N/ANo significant inhibition
Inactive Analogue VariesNo significant inhibition

Experimental Protocols

To validate the VDCC blocking activity of this compound, two primary experimental techniques are recommended: Patch-Clamp Electrophysiology and Calcium Imaging Assays .

Patch-Clamp Electrophysiology

This is the gold-standard method for directly measuring the flow of ions through ion channels.

Objective: To measure the effect of this compound on the ionic currents flowing through L-type VDCCs.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_drug_app Compound Application cluster_analysis Data Analysis prep1 Culture cells expressing L-type VDCCs (e.g., HEK293) prep2 Plate cells onto glass coverslips prep1->prep2 rec1 Form a giga-ohm seal between pipette and cell prep2->rec1 rec2 Establish whole-cell configuration rec1->rec2 rec3 Apply voltage steps to activate VDCCs rec2->rec3 rec4 Record baseline calcium currents rec3->rec4 drug1 Perfuse with this compound or control compounds rec4->drug1 drug2 Record currents in the presence of the compound drug1->drug2 ana1 Measure current amplitude and kinetics drug2->ana1 ana2 Construct dose-response curves ana1->ana2 ana3 Calculate IC50 values ana2->ana3

Experimental workflow for VDCC validation.

Detailed Methodology:

  • Cell Culture: Use a cell line stably expressing L-type VDCCs (e.g., HEK293 cells) or primary cells such as cardiomyocytes or vascular smooth muscle cells.

  • Solution Preparation:

    • External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 10 HEPES (pH 7.4 with TEA-OH). Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH). Cesium is used to block potassium channels.

  • Recording Procedure:

    • Pull glass micropipettes to a resistance of 2-5 MΩ.

    • Form a high-resistance seal (>1 GΩ) with a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a potential of -80 mV and apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit VDCC currents.

    • After establishing a stable baseline, perfuse the cell with increasing concentrations of this compound, positive controls, or the negative control.

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the current to the baseline to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Calcium Imaging Assay

This method indirectly measures VDCC activity by detecting changes in intracellular calcium concentration using fluorescent indicators.

Objective: To measure the effect of this compound on the influx of calcium through VDCCs.

Signaling Pathway:

G cluster_membrane Cell Membrane VDCC VDCC (L-type) Ca_in Ca²⁺ Influx VDCC->Ca_in Depolarization Membrane Depolarization Depolarization->VDCC opens Response Cellular Response (e.g., Contraction) Ca_in->Response This compound This compound This compound->VDCC blocks

VDCC signaling and this compound's action.

Detailed Methodology:

  • Cell Preparation: Culture cells expressing L-type VDCCs on glass-bottom dishes.

  • Indicator Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. These dyes increase their fluorescence intensity upon binding to calcium.

  • Imaging Procedure:

    • Place the dish on the stage of a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Stimulate the cells to open VDCCs. This can be achieved by applying a high concentration of potassium chloride (e.g., 50 mM KCl) to depolarize the cell membrane.

    • Record the change in fluorescence intensity, which corresponds to the increase in intracellular calcium.

    • Wash the cells and incubate with this compound or control compounds for a defined period.

    • Repeat the stimulation and record the fluorescence change in the presence of the compound.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (ΔF) upon stimulation, normalized to the baseline fluorescence (F0), to get ΔF/F0.

    • Compare the ΔF/F0 in the presence and absence of the compounds to determine the percentage of inhibition of calcium influx.

    • Generate dose-response curves and calculate IC50 values as described for the patch-clamp experiments.

Conclusion

This guide provides a systematic approach to validating the VDCC blocking activity of this compound. By employing robust experimental methodologies such as patch-clamp electrophysiology and calcium imaging, and by comparing the results with established positive and negative controls, researchers can obtain reliable and reproducible data. The provided protocols and comparative data framework will aid in the comprehensive characterization of this compound as a VDCC blocker and facilitate its further development as a potential therapeutic agent.

References

Head-to-head comparison of Flosatidil with other dihydropyridine calcium channel blockers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of leading compounds in the class, with a special note on the discontinued (B1498344) agent, Flosatidil.

Executive Summary

Dihydropyridine (B1217469) calcium channel blockers are a cornerstone in the management of hypertension and angina, primarily acting by inducing peripheral vasodilation through the blockade of L-type calcium channels in vascular smooth muscle. This guide provides a detailed head-to-head comparison of prominent dihydropyridine calcium channel blockers: Amlodipine, Felodipine (B1672334), and Nifedipine (B1678770). The objective is to furnish researchers, scientists, and drug development professionals with a thorough comparative analysis supported by experimental data.

A Note on this compound: Initial interest in including this compound (also known as SL 85.1016), a discontinued calcium channel antagonist developed by Sanofi, in this comparison was met with a significant lack of publicly available preclinical and clinical data.[1] While its identity as a voltage-gated calcium channel blocker is established, the absence of detailed pharmacological studies precludes a direct and meaningful comparison with other agents in this class.[1]

Mechanism of Action: Dihydropyridine Calcium Channel Blockers

Dihydropyridine calcium channel blockers exert their therapeutic effects by binding to the α1 subunit of L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle. This binding inhibits the influx of extracellular calcium into the smooth muscle cells, leading to relaxation of the muscle and subsequent vasodilation. The primary consequence of this action is a reduction in peripheral vascular resistance, which in turn lowers blood pressure. While these agents also interact with calcium channels in cardiac muscle, the dihydropyridine class generally exhibits a higher degree of selectivity for vascular smooth muscle over cardiac tissue.

cluster_pathway Normal Vasoconstriction Pathway DHP Dihydropyridine CCB LType L-type Ca2+ Channel (Vascular Smooth Muscle) DHP->LType Binds to and inhibits Ca_Influx Ca2+ Influx LType->Ca_Influx Inhibits Relaxation Vasodilation LType->Relaxation Leads to Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Myosin_P Phosphorylated Myosin MLCK_active->Myosin_P Contraction Vasoconstriction Myosin_P->Contraction

Figure 1: Simplified signaling pathway of dihydropyridine calcium channel blockers leading to vasodilation.

Comparative Efficacy in Hypertension

Clinical trials have demonstrated the antihypertensive efficacy of amlodipine, felodipine, and nifedipine. The following table summarizes data from comparative studies.

Parameter Amlodipine Felodipine ER Nifedipine GITS Study Reference
Mean Change in 24h Ambulatory Systolic BP (mmHg) -16.3-11.6Not directly compared in this study[2]
Mean Change in 24h Ambulatory Diastolic BP (mmHg) -9.6-10.0Not directly compared in this study[2]
Patients Achieving BP Control (<140/90 mmHg) 87%33%Not applicable

Vascular vs. Cardiac Selectivity

A key differentiator among calcium channel blockers is their relative effect on vascular smooth muscle versus cardiac tissue. A higher vascular-to-cardiac (V/C) selectivity ratio indicates a greater vasodilatory effect with less impact on myocardial contractility.

Drug pIC50 (Vascular) pIC50 (Cardiac) V/C Selectivity Ratio Study Reference
Felodipine 8.307.2112
Nifedipine 7.786.957
Amlodipine 6.645.945

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 indicates greater potency.

Pharmacokinetic Properties

Property Amlodipine Felodipine Nifedipine
Bioavailability 64-90%~15%45-75% (GITS)
Protein Binding ~98%>99%>95%
Half-life 30-50 hours11-16 hours2-5 hours (immediate release), longer for extended release
Metabolism Hepatic (CYP3A4)Hepatic (CYP3A4)Hepatic (CYP3A4)

Experimental Protocols

Determination of Vascular to Cardiac Selectivity
  • Vascular Preparation: Small human arteries from the aortic vasa vasorum were mounted in a myograph. The arteries were submaximally contracted with K+ (62 mM). The concentration of the antagonist required to reduce this contraction by 50% (IC50) was determined.

  • Cardiac Preparation: Human right atrial trabeculae muscle was mounted in organ chambers and submaximally stimulated with (-)-isoprenaline (6 nM). The IC50 of the antagonist to reduce the inotropic response was determined.

  • Calculation: The V/C ratio was calculated as the antilog of the difference between the vascular pIC50 and the cardiac pIC50 (antilog [pIC50V - pIC50C]).

cluster_vascular Vascular Assay cluster_cardiac Cardiac Assay Vessel Human Vasa Vasorum K_Contraction K+ (62mM) Contraction Vessel->K_Contraction V_IC50 Determine Vascular IC50 K_Contraction->V_IC50 Ratio Calculate V/C Ratio V_IC50->Ratio Atria Human Right Atrial Trabeculae Iso_Stim Isoprenaline Stimulation Atria->Iso_Stim C_IC50 Determine Cardiac IC50 Iso_Stim->C_IC50 C_IC50->Ratio

Figure 2: Experimental workflow for determining the vascular-to-cardiac selectivity ratio.
24-Hour Ambulatory Blood Pressure Monitoring[2]

  • Study Design: A double-blind, double-dummy, randomized, comparative study in patients with mild to moderate essential hypertension.

  • Procedure: Patients were randomized to receive either felodipine ER or amlodipine. 24-hour ambulatory blood pressure monitoring (ABPM) was performed at baseline, on day 1 of treatment, and at the end of the 12-week study.

  • Data Analysis: The mean changes from baseline in 24-hour ambulatory systolic and diastolic blood pressure were calculated for each treatment group.

Conclusion

Amlodipine, felodipine, and nifedipine are all effective dihydropyridine calcium channel blockers for the treatment of hypertension. However, they exhibit notable differences in their pharmacokinetic profiles, vascular-to-cardiac selectivity, and, in some studies, their impact on blood pressure control over a 24-hour period. Felodipine demonstrates the highest vascular selectivity among the three, suggesting a more targeted effect on blood vessels with potentially fewer direct cardiac effects. Amlodipine's longer half-life may contribute to more consistent blood pressure control. The choice of agent for a particular patient may depend on these differing profiles and the desired clinical outcome. The lack of available data on this compound prevents its inclusion in this direct comparison and highlights the importance of comprehensive published data for new chemical entities.

References

A Comparative Analysis of Fasudil Versus Standard of Care in Preclinical Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational drug Fasudil against the standard treatment, Alteplase (tPA), for ischemic stroke, based on available preclinical data from animal models. This analysis focuses on the efficacy, mechanisms of action, and experimental protocols to offer a comprehensive overview for further research and development.

Disclaimer: The initial request concerned a drug named "Flosatidil." However, a thorough literature search revealed no preclinical or clinical data for a compound of this name in the context of ischemic stroke. It is hypothesized that the intended subject of inquiry may have been "Fasudil," a Rho-kinase inhibitor with a notable body of research in stroke models. This guide will therefore focus on the comparative efficacy of Fasudil.

Executive Summary

Ischemic stroke, characterized by the disruption of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide. The current standard of care for acute ischemic stroke is thrombolysis with recombinant tissue plasminogen activator (tPA), marketed as Alteplase, which aims to restore blood flow by dissolving the occluding thrombus. However, its use is limited by a narrow therapeutic window and the risk of hemorrhagic transformation. This has spurred the search for alternative and adjunctive therapies. Fasudil, a potent Rho-kinase (ROCK) inhibitor, has emerged as a promising neuroprotective agent in preclinical studies, demonstrating efficacy in reducing infarct volume and improving neurological outcomes in various animal models of ischemic stroke. This guide synthesizes the available data to compare the performance of Fasudil with Alteplase.

Quantitative Data Comparison

The following tables summarize the quantitative data on the efficacy of Fasudil and Alteplase in reducing infarct volume and improving neurological scores in rodent models of ischemic stroke.

Table 1: Efficacy in Middle Cerebral Artery Occlusion (MCAO) Models

TreatmentAnimal ModelDoseAdministration TimeInfarct Volume Reduction (%)Neurological Score ImprovementReference
Fasudil Mouse (Wild-type)10 mg/kg5 min before reperfusion33%37% improvement[1]
Fasudil Rat3, 10 mg/kgNot specified25.5% and 51%Significant improvement[2]
Alteplase (tPA) Mouse10 mg/kg< 3 hours post-occlusionSignificant reduction (absolute difference of -6.63 mm³)Not specified[3]
Alteplase (tPA) Mouse10 mg/kg> 3 hours post-occlusionDeleterious effect (absolute difference of +5.06 mm³)Not specified[3]

Table 2: Efficacy in Photothrombotic Stroke Models

TreatmentAnimal ModelDoseAdministration TimeInfarct Volume Reduction (%)Neurological Score ImprovementReference
Fasudil Mouse (ob/ob)10 mg/kg30 min, 24h, 48h post-strokeSignificant reductionImproved motor function[4]
Liposomal Fasudil + tPA RatNot specified3 hours post-occlusionSignificantly suppressed brain cell damage compared to tPA aloneNot specified
Alteplase (tPA) Rat10 mg/kg30 min post-occlusionReduction in infarct sizeNot specified

Mechanism of Action

Fasudil: Neuroprotection via Rho-Kinase Inhibition

Fasudil's primary mechanism of action is the inhibition of Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in various cellular processes implicated in ischemic brain injury. Following an ischemic event, ROCK activity is upregulated, leading to a cascade of detrimental effects including:

  • Endothelial Dysfunction and Reduced Cerebral Blood Flow: ROCK activation promotes vasoconstriction and reduces the expression of endothelial nitric oxide synthase (eNOS), which is critical for maintaining cerebral blood flow. Fasudil counteracts this by inhibiting ROCK, leading to vasodilation and increased blood flow to the ischemic penumbra.

  • Neuroinflammation: ROCK is involved in the activation of inflammatory cells. Fasudil has been shown to suppress the inflammatory response in the ischemic brain.

  • Neuronal Apoptosis: The Rho/ROCK pathway is implicated in programmed cell death. By inhibiting this pathway, Fasudil exerts a direct neuroprotective effect by reducing neuronal apoptosis.

Alteplase (tPA): Thrombolysis and Reperfusion

Alteplase is a thrombolytic agent that works by converting plasminogen to plasmin, an enzyme that degrades the fibrin (B1330869) matrix of blood clots. Its primary therapeutic effect in ischemic stroke is the restoration of blood flow to the ischemic brain tissue (reperfusion). However, tPA can also have neurotoxic effects, particularly when administered outside its therapeutic window, which may be independent of its thrombolytic activity.

Signaling Pathway Diagrams

fasudil_mechanism cluster_ischemia Ischemic Stroke cluster_rock_pathway Rho-Kinase Pathway cluster_effects Pathophysiological Effects cluster_fasudil Therapeutic Intervention Ischemia/Reperfusion Ischemia/Reperfusion RhoA RhoA Ischemia/Reperfusion->RhoA Activates ROCK ROCK RhoA->ROCK Activates Myosin Light Chain Phosphatase (MLCP) Myosin Light Chain Phosphatase (MLCP) ROCK->Myosin Light Chain Phosphatase (MLCP) Inhibits Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization ROCK->Actin Cytoskeleton Reorganization Promotes Inflammation Inflammation ROCK->Inflammation Promotes Neuronal Apoptosis Neuronal Apoptosis ROCK->Neuronal Apoptosis Promotes Myosin Light Chain Phosphatase (MLCP)->Actin Cytoskeleton Reorganization Inhibits Vasoconstriction Vasoconstriction Actin Cytoskeleton Reorganization->Vasoconstriction Brain Injury Brain Injury Vasoconstriction->Brain Injury Inflammation->Brain Injury Neuronal Apoptosis->Brain Injury Fasudil Fasudil Fasudil->ROCK Inhibits

tpa_mechanism cluster_ischemia Ischemic Stroke cluster_tpa_pathway Thrombolytic Pathway cluster_effects Therapeutic & Adverse Effects cluster_tpa Therapeutic Intervention Thrombus Occlusion Thrombus Occlusion Fibrin Fibrin Thrombus Occlusion->Fibrin contains Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin converts to Plasmin->Fibrin Degrades Reperfusion Reperfusion Fibrin->Reperfusion leads to Neurotoxicity Neurotoxicity Hemorrhagic Transformation Hemorrhagic Transformation Alteplase (tPA) Alteplase (tPA) Alteplase (tPA)->Plasminogen Activates Alteplase (tPA)->Neurotoxicity can cause (late admin.) Alteplase (tPA)->Hemorrhagic Transformation risk of

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of preclinical data. The following sections outline the common protocols for inducing ischemic stroke in animal models and the subsequent treatment administration.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to mimic focal ischemic stroke in rodents.

Protocol:

  • Anesthesia: The animal (rat or mouse) is anesthetized.

  • Incision and Vessel Exposure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Filament Insertion: A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion Duration: The filament is left in place for a specific duration (e.g., 60-90 minutes) to induce transient ischemia. For permanent MCAO, the filament is not withdrawn.

  • Reperfusion: For transient MCAO, the filament is withdrawn to allow for reperfusion of the MCA territory.

  • Wound Closure: The incision is sutured, and the animal is allowed to recover.

mcao_workflow Anesthesia Anesthesia Neck Incision Neck Incision Anesthesia->Neck Incision Carotid Artery Exposure Carotid Artery Exposure Neck Incision->Carotid Artery Exposure Filament Insertion into ECA Filament Insertion into ECA Carotid Artery Exposure->Filament Insertion into ECA Advancement to MCA Origin Advancement to MCA Origin Filament Insertion into ECA->Advancement to MCA Origin Occlusion (60-90 min) Occlusion (60-90 min) Advancement to MCA Origin->Occlusion (60-90 min) Filament Withdrawal (Reperfusion) Filament Withdrawal (Reperfusion) Occlusion (60-90 min)->Filament Withdrawal (Reperfusion) Wound Closure & Recovery Wound Closure & Recovery Filament Withdrawal (Reperfusion)->Wound Closure & Recovery Treatment Administration Treatment Administration Filament Withdrawal (Reperfusion)->Treatment Administration Fasudil (pre-reperfusion) Alteplase (post-occlusion)

Photothrombotic Stroke Model

The photothrombotic model induces a focal cortical infarct with high reproducibility.

Protocol:

  • Anesthesia: The animal is anesthetized.

  • Photosensitizer Injection: A photosensitive dye, such as Rose Bengal, is injected intravenously.

  • Cranial Exposure: The scalp is incised to expose the skull over the target cortical area (e.g., sensorimotor cortex).

  • Photoactivation: A cold light source (e.g., a laser) is focused on the exposed skull, activating the photosensitizer in the illuminated blood vessels.

  • Thrombus Formation: The photoactivation leads to endothelial damage and platelet aggregation, resulting in the formation of a localized thrombus and subsequent ischemia.

  • Wound Closure: The incision is sutured, and the animal recovers.

photothrombotic_workflow Anesthesia Anesthesia Rose Bengal IV Injection Rose Bengal IV Injection Anesthesia->Rose Bengal IV Injection Scalp Incision & Skull Exposure Scalp Incision & Skull Exposure Rose Bengal IV Injection->Scalp Incision & Skull Exposure Cold Light Illumination Cold Light Illumination Scalp Incision & Skull Exposure->Cold Light Illumination Thrombus Formation Thrombus Formation Cold Light Illumination->Thrombus Formation Wound Closure & Recovery Wound Closure & Recovery Thrombus Formation->Wound Closure & Recovery Treatment Administration Treatment Administration Thrombus Formation->Treatment Administration Fasudil or Alteplase (post-stroke)

Treatment Administration
  • Fasudil: In the cited studies, Fasudil was typically administered intraperitoneally at doses ranging from 3 to 30 mg/kg. The timing of administration varied, with some studies administering it shortly before reperfusion in MCAO models or at different time points post-stroke in photothrombotic models.

  • Alteplase (tPA): Alteplase is administered intravenously, often as a bolus followed by an infusion. A common dose in rodent models is 10 mg/kg. The timing of administration is a critical factor, with early administration (<3 hours) showing benefit and late administration (≥3 hours) potentially being detrimental in some models.

Conclusion

The preclinical data presented in this guide suggest that Fasudil holds significant promise as a neuroprotective agent for ischemic stroke. Its mechanism of action, targeting the Rho-kinase pathway, offers a multifaceted approach to mitigating ischemic brain injury by improving cerebral blood flow, reducing inflammation, and preventing neuronal apoptosis. In animal models, Fasudil has demonstrated efficacy in reducing infarct size and improving neurological function.

In comparison, Alteplase, the current standard of care, is effective when administered within a narrow therapeutic window but carries the risk of adverse effects. The potential for Fasudil to be used as a standalone therapy or as an adjunct to thrombolysis, as suggested by studies with liposomal Fasudil, warrants further investigation. Future preclinical studies should focus on direct, head-to-head comparisons of Fasudil and Alteplase under various experimental conditions, including different stroke severities and comorbidities, to fully elucidate its therapeutic potential and pave the way for clinical translation.

References

Unraveling Flosatidil's Mechanism: A Comparative Guide to Cross-Validation Using VDCC Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative framework for the cross-validation of Flosatidil's mechanism of action. While direct experimental data for this compound in genetic knockout models of Voltage-Dependent Calcium Channels (VDCCs) is not currently available in published literature, this document outlines a robust hypothetical experimental plan based on established methodologies for similar compounds. By comparing this compound to well-characterized calcium channel blockers, this guide offers a blueprint for elucidating its specific interactions with VDCC subtypes.

This compound is an orally active calcium channel antagonist with demonstrated antianginal and antihypertensive properties[1]. It is classified as a VDCC blocker, but its specific subtype selectivity has not been extensively detailed in publicly accessible research[2]. To definitively characterize its mechanism of action and validate its therapeutic targets, a cross-validation approach utilizing genetic knockout models of VDCCs is proposed. This guide will focus on the L-type calcium channels Cav1.2 and Cav1.3, which are critical in cardiovascular function and are the primary targets of many existing antihypertensive drugs.

Comparative Analysis of L-type Calcium Channel Blockers

To provide a context for this compound's potential mechanism, it is essential to compare it with established VDCC inhibitors with known selectivity profiles. The three main classes of L-type calcium channel blockers are the dihydropyridines (e.g., Nifedipine), phenylalkylamines (e.g., Verapamil), and benzothiazepines (e.g., Diltiazem). These classes exhibit different affinities for cardiac versus vascular L-type calcium channels[3][4].

Drug ClassExamplePrimary Site of ActionElectrophysiological EffectsHemodynamic Effects
Dihydropyridines NifedipineVascular Smooth MusclePotent VasodilationSignificant reduction in blood pressure, potential for reflex tachycardia[3][4][5]
Phenylalkylamines VerapamilMyocardiumNegative inotropy and chronotropy, slows AV conduction[3][4][5]Moderate reduction in blood pressure, significant decrease in heart rate[6][7]
Benzothiazepines DiltiazemIntermediateModerate negative inotropy and chronotropy, some vasodilationReduction in blood pressure with less reflex tachycardia than dihydropyridines[3][4]

Table 1: Comparative profiles of major L-type calcium channel blocker classes.

Proposed Cross-Validation of this compound using VDCC Knockout Models

A definitive validation of this compound's mechanism would involve assessing its effects in animal models where specific VDCC subtypes have been genetically deleted. The most relevant models for a drug with antihypertensive and antianginal properties would be knockout mice for the Cav1.2 and Cav1.3 channels.

Hypothetical Experimental Workflow

cluster_0 Animal Models cluster_1 Treatment Groups cluster_2 Outcome Measures WT Wild-Type Mice Vehicle Vehicle Control WT->Vehicle Administer This compound This compound WT->this compound Administer Nifedipine Nifedipine (Positive Control) WT->Nifedipine Administer Cav12_KO Cav1.2 Knockout Mice Cav12_KO->Vehicle Administer Cav12_KO->this compound Administer Cav12_KO->Nifedipine Administer Cav13_KO Cav1.3 Knockout Mice Cav13_KO->Vehicle Administer Cav13_KO->this compound Administer Cav13_KO->Nifedipine Administer BP In Vivo Blood Pressure & Heart Rate Vehicle->BP ECG Electrocardiogram (ECG) Vehicle->ECG PatchClamp Ex Vivo Patch-Clamp Electrophysiology Vehicle->PatchClamp This compound->BP This compound->ECG This compound->PatchClamp Nifedipine->BP Nifedipine->ECG Nifedipine->PatchClamp Analysis Data Analysis & Interpretation BP->Analysis Compare responses ECG->Analysis Compare responses PatchClamp->Analysis Compare responses

Figure 1: Hypothetical workflow for cross-validating this compound's mechanism.

Predicted Outcomes and Interpretation

The differential effects of this compound in wild-type versus knockout mice would elucidate its primary target.

Animal ModelPredicted Effect of this compound (if Cav1.2 is the primary target)Predicted Effect of this compound (if Cav1.3 is the primary target)Predicted Effect of Nifedipine (known Cav1.2 > Cav1.3 blocker)
Wild-Type Significant decrease in blood pressureSignificant decrease in blood pressureSignificant decrease in blood pressure
Cav1.2 Knockout Attenuated or abolished hypotensive effectMinimal change in hypotensive effectAttenuated or abolished hypotensive effect
Cav1.3 Knockout Minimal change in hypotensive effectAttenuated or abolished hypotensive effectMinimal change in hypotensive effect

Table 2: Predicted hypotensive responses to this compound and Nifedipine in different mouse models.

Signaling Pathway of L-type VDCCs and Putative Action of this compound

L-type VDCCs are crucial for excitation-contraction coupling in cardiac and smooth muscle cells. Upon membrane depolarization, these channels open, allowing an influx of Ca2+, which triggers a further release of Ca2+ from the sarcoplasmic reticulum, leading to muscle contraction. Calcium channel blockers like this compound are thought to bind to the α1 subunit of the channel, inhibiting this influx of Ca2+.

Depolarization Membrane Depolarization VDCC L-type VDCC (Cav1.2/1.3) Depolarization->VDCC activates Ca_influx Ca2+ Influx VDCC->Ca_influx SR Sarcoplasmic Reticulum Ca_influx->SR triggers Ca_release Ca2+ Release (CICR) SR->Ca_release Contraction Muscle Contraction Ca_release->Contraction This compound This compound This compound->VDCC inhibits

Figure 2: Proposed mechanism of action of this compound on L-type VDCC signaling.

Detailed Experimental Protocols

In Vivo Cardiovascular Monitoring
  • Animals: Adult male and female wild-type, Cav1.2 knockout, and Cav1.3 knockout mice (on a C57BL/6 background).

  • Procedure:

    • Surgically implant telemetry transmitters for continuous monitoring of blood pressure and heart rate.

    • Allow a one-week recovery period.

    • Record baseline cardiovascular parameters for 24-48 hours.

    • Administer this compound (or vehicle/positive control) via oral gavage or intraperitoneal injection.

    • Record blood pressure, heart rate, and ECG continuously for at least 24 hours post-administration.

  • Data Analysis: Analyze changes in mean arterial pressure, systolic and diastolic pressure, and heart rate from baseline. Compare the responses between genotypes.

Ex Vivo Patch-Clamp Electrophysiology
  • Cell Preparation: Isolate ventricular myocytes or vascular smooth muscle cells from the hearts and aortas of wild-type, Cav1.2 knockout, and Cav1.3 knockout mice.

  • Procedure:

    • Perform whole-cell patch-clamp recordings to measure L-type Ca2+ currents (ICa,L).

    • Use a voltage protocol to elicit ICa,L (e.g., holding potential of -80 mV with depolarizing steps from -40 mV to +60 mV).

    • After establishing a stable baseline recording, perfuse the cells with increasing concentrations of this compound.

    • Record the dose-dependent inhibition of ICa,L.

  • Data Analysis: Construct dose-response curves and calculate the IC50 values for this compound in cells from each genotype. A significant rightward shift in the dose-response curve in a knockout model compared to wild-type would indicate that the deleted channel subtype is a primary target of the drug.

Logical Comparison of Expected Outcomes

cluster_0 Experimental Conditions cluster_1 Expected Outcomes Flosatidil_WT This compound in Wild-Type Hypotension_Strong Strong Hypotensive Effect Flosatidil_WT->Hypotension_Strong predicts Flosatidil_KO This compound in Cav1.2 KO Hypotension_Weak Weak/No Hypotensive Effect Flosatidil_KO->Hypotension_Weak validates Cav1.2 as target Nifedipine_WT Nifedipine in Wild-Type Nifedipine_WT->Hypotension_Strong confirms Nifedipine_KO Nifedipine in Cav1.2 KO Nifedipine_KO->Hypotension_Weak positive control

Figure 3: Logical flow of expected outcomes for target validation.

By executing this experimental plan, researchers can definitively determine the in vivo and in vitro selectivity of this compound for specific L-type calcium channel subtypes. This cross-validation is crucial for a comprehensive understanding of its pharmacological profile and for guiding its potential clinical applications.

References

Comparative analysis of the electrophysiological effects of Flosatidil and its structural analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the electrophysiological effects of Flocalin, a fluorine-containing pinacidil (B1677893) derivative, and its structural analogs, including Pinacidil, Cromakalim, and Diazoxide. These compounds are primarily known for their activity as potassium channel openers, which leads to various physiological effects, particularly on the cardiovascular and endocrine systems. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides a visual representation of the underlying signaling pathway.

A note on "Flosatidil": Initial literature searches for "this compound" did not yield specific results. It is highly probable that this is a variant spelling of "Flocalin," a compound described as a fluorine-containing derivative of Pinacidil. Therefore, this guide will proceed with the analysis of Flocalin and its analogs.

Comparative Data of Electrophysiological Effects

The following table summarizes the key electrophysiological parameters of Flocalin and its structural analogs on various ion channels. The data presented are primarily half-maximal effective concentrations (EC50) for activation and half-maximal inhibitory concentrations (IC50) for blockade of ion channel currents.

CompoundTarget Ion ChannelEffectConcentration (µM)Cell Type
Flocalin ATP-sensitive K+ (KATP) ChannelsActivation (EC50)8Neonatal rat cardiac myocytes
Voltage-gated Na+ Channels (VGSC)Inhibition (IC50)17.4Neonatal rat cardiac myocytes
L-type Voltage-gated Ca2+ Channels (VGCC)Inhibition (IC50)24.1Neonatal rat cardiac myocytes
Pinacidil ATP-sensitive K+ (KATP) Channels (SUR2B/Kir6.2)Activation (EC50)~2HEK293T cells
ATP-sensitive K+ (KATP) Channels (SUR2A/Kir6.2)Activation (EC50)~10HEK293T cells
Na+/Ca2+ Exchanger (NCX) - Outward CurrentEnhancement (EC50)23.5Guinea pig cardiac ventricular myocytes
Na+/Ca2+ Exchanger (NCX) - Inward CurrentEnhancement (EC50)23.0Guinea pig cardiac ventricular myocytes
Cromakalim ATP-sensitive K+ (KATP) ChannelsActivation80-200RINm5F insulin-secreting cells
Diazoxide ATP-sensitive K+ (KATP) ChannelsActivation-Pancreatic β-cells, vascular smooth muscle cells

Experimental Protocols

The data presented in this guide are primarily derived from experiments utilizing the whole-cell patch-clamp technique. This methodology allows for the recording of ionic currents across the entire cell membrane of an isolated cell.

Whole-Cell Patch-Clamp Recording

1. Cell Preparation:

  • Cardiac myocytes are enzymatically isolated from neonatal rat ventricles or other appropriate animal models.

  • The isolated cells are plated on glass coverslips and maintained in a suitable culture medium for 1-3 days before the experiment.

2. Solutions:

  • External (Bath) Solution: Typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution: Typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.

  • The specific composition of the solutions can be varied to isolate particular ionic currents. For example, to record K+ currents, Na+ and Ca2+ channel blockers (e.g., tetrodotoxin (B1210768) and nifedipine) may be added to the external solution.

3. Recording Procedure:

  • A glass micropipette with a tip diameter of ~1 µm and filled with the internal solution is brought into contact with the surface of a myocyte.

  • A high-resistance "giga-seal" (resistance > 1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.

  • The membrane patch under the pipette tip is then ruptured by a brief pulse of suction, establishing the whole-cell configuration. This allows for electrical access to the entire cell membrane.

  • The cell is voltage-clamped at a holding potential (e.g., -80 mV).

  • Voltage pulses are applied to elicit specific ion channel currents. For example, to study voltage-gated Na+ channels, depolarizing pulses from a hyperpolarized holding potential are used.

  • The resulting currents are recorded, amplified, and digitized for analysis.

4. Data Analysis:

  • The peak current amplitude for each voltage step is measured.

  • Dose-response curves are generated by applying increasing concentrations of the test compound (e.g., Flocalin, Pinacidil) and measuring the resulting current inhibition or activation.

  • The IC50 or EC50 values are then calculated by fitting the dose-response data to a Hill equation.

Action Potential Duration Measurement

1. Cell Preparation and Solutions:

  • The same as for whole-cell patch-clamp recording.

2. Recording Procedure:

  • The whole-cell configuration is established as described above.

  • The amplifier is switched to current-clamp mode.

  • Action potentials are elicited by injecting brief suprathreshold current pulses.

  • The resting membrane potential and the characteristics of the action potential (amplitude, duration at 50% and 90% repolarization - APD50 and APD90) are recorded before and after the application of the test compound.

3. Data Analysis:

  • The changes in action potential duration are measured and compared between control and drug-treated conditions to determine the effect of the compound on the overall electrical activity of the cell.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of potassium channel openers and a typical experimental workflow for their electrophysiological characterization.

G cluster_membrane Cell Membrane K_channel KATP Channel K_efflux K+ Efflux K_channel->K_efflux VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx VGCC->Ca_influx KCO Potassium Channel Opener (e.g., Flocalin, Pinacidil) KCO->K_channel Activates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->VGCC Inhibits K_efflux->Hyperpolarization Leads to Relaxation Vasodilation / Reduced Excitability Ca_influx->Relaxation Reduces G start Isolated Myocyte patch_clamp Whole-Cell Patch-Clamp start->patch_clamp voltage_clamp Voltage Clamp (Measure Ionic Currents) patch_clamp->voltage_clamp current_clamp Current Clamp (Measure Action Potentials) patch_clamp->current_clamp drug_app Apply Compound (e.g., Flocalin) voltage_clamp->drug_app current_clamp->drug_app data_analysis Data Analysis (IC50/EC50, APD changes) drug_app->data_analysis conclusion Determine Electrophysiological Profile data_analysis->conclusion

Felodipine Demonstrates Potent Antihypertensive Effects in Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Dihydropyridine (B1217469) Calcium Channel Blocker

Felodipine (B1672334), a dihydropyridine calcium channel blocker, exhibits significant antihypertensive effects in spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension. Experimental data confirms its efficacy in lowering blood pressure, positioning it as a potent therapeutic agent. This guide provides a comparative analysis of Felodipine's performance against other antihypertensive drugs, supported by experimental data and detailed methodologies for key experiments.

Comparative Antihypertensive Efficacy

Felodipine's ability to reduce blood pressure has been evaluated in numerous studies, often in comparison with other classes of antihypertensive agents. The following table summarizes the quantitative data on the effects of Felodipine and comparator drugs on systolic blood pressure (SBP) in spontaneously hypertensive rats.

Treatment GroupDoseDuration of TreatmentMean Arterial Pressure (mmHg)Percent Reduction in SBPReference
Control (SHR) -8 weeks240 ± 7-[1]
Felodipine Not Specified8 weeks164 ± 8~31.7%[1]
Control (SHR) -3 weeks~188-[2]
Nifedipine 10 mg/kg/day3 weeks~158~16%[2]
Captopril 60 mg/kg/day3 weeks~138~26.6%[2]
Captopril + Nifedipine 60 + 10 mg/kg/day3 weeks~138~26.6%
Felodipine 5 mg/kg p.o.3 weeksNot specifiedSlightly more than low-dose Spirapril
Spirapril 1 and 5 mg/kg p.o.3 weeksNot specifiedDose-related reduction
Spirapril + Felodipine Not specified3 weeksNot specifiedGreater than either drug alone
Losartan 30 mg/kg/day16 weeksSimilar reduction to Fosinopril and AmlodipineNot specified
Fosinopril 10 mg/kg/day16 weeksSimilar reduction to Losartan and AmlodipineNot specified
Amlodipine 10 mg/kg/day16 weeksSimilar reduction to Losartan and FosinoprilNot specified

Note: Blood pressure values and reductions are approximated from the text of the cited studies where exact mean values were not provided.

Mechanism of Action: A Focus on Vasodilation

Felodipine's primary mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in the smooth muscle cells of arterial walls. This blockade prevents the calcium-dependent activation of myosin light-chain kinase, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. The widening of blood vessels reduces peripheral vascular resistance, which in turn lowers blood pressure. Felodipine exhibits a high degree of selectivity for arterial smooth muscle over cardiac muscle, which minimizes direct effects on heart contractility.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Ca_ext Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Ca_int Intracellular Ca²⁺ L_type->Ca_int Relaxation Vasodilation (Lowered Blood Pressure) Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation MyosinLC_P Phosphorylated Myosin Light Chain MLCK_active->MyosinLC_P Actin Actin MyosinLC_P->Actin Contraction Vasoconstriction Actin->Contraction Felodipine Felodipine Felodipine->L_type Inhibits start Start acclimatize Acclimatize Rat to Restraining Device start->acclimatize restrain Place Rat in Restraining Device acclimatize->restrain place_cuff Place Tail-Cuff and Sensor restrain->place_cuff inflate_cuff Inflate Cuff to Occlude Blood Flow place_cuff->inflate_cuff deflate_cuff Slowly Deflate Cuff inflate_cuff->deflate_cuff detect_pulse Detect Reappearance of Pulse deflate_cuff->detect_pulse record_sbp Record Systolic Blood Pressure detect_pulse->record_sbp repeat Repeat Measurement (e.g., 3 times) record_sbp->repeat average Calculate Average SBP repeat->average end_proc End average->end_proc

References

A Comparative Preclinical Assessment of Side-Effect Profiles of Voltage-Dependent Calcium Channel (VDCC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the publicly available preclinical data for Flosatidil, a discontinued (B1498344) voltage-dependent calcium channel (VDCC) inhibitor developed by Sanofi, prevents a direct comparative analysis of its side-effect profile. Despite extensive searches for preclinical studies and safety reports, no specific data on the adverse effects of this compound in animal models could be retrieved. Therefore, this guide provides a comparative overview of the preclinical side-effect profiles of three major classes of clinically established VDCC inhibitors: dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem).

This comparison focuses on key cardiovascular side effects frequently observed in preclinical models, including impacts on hemodynamics, cardiac contractility, and the potential for peripheral edema. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the differential preclinical safety liabilities associated with these classes of VDCC inhibitors.

Comparative Summary of Preclinical Side-Effects

The following table summarizes the key preclinical side-effect data gathered from various animal models for the three main classes of VDCC inhibitors.

Side-Effect ParameterDihydropyridines (e.g., Nifedipine)Phenylalkylamines (e.g., Verapamil)Benzothiazepines (e.g., Diltiazem)Preclinical Model(s)
Hemodynamic Effects
Mean Arterial PressurePotent dose-dependent decreaseDose-dependent decreaseDose-dependent decreaseConscious Dogs, Anesthetized Swine
Heart RateReflex tachycardia (common)Decrease or no significant changeDecrease or no significant changeConscious Dogs, Anesthetized Swine
Systemic Vascular ResistanceMarked decreaseModerate decreaseModerate decreaseAnesthetized Swine[1]
Cardiac OutputIncrease (reflex-mediated) or no changeDecreaseDecreaseAnesthetized Swine[1]
Cardiac Effects
Myocardial Contractility (Negative Inotropy)Less pronounced direct effectPotent negative inotropic effectModerate negative inotropic effectIsolated Perfused Rabbit Heart, Human Papillary Muscle
Atrioventricular (AV) ConductionMinimal effectSignificant prolongationModerate prolongationGeneral knowledge from multiple sources
Other Side-Effects
Peripheral EdemaHigher propensityLower propensityLower propensityRat models[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of common experimental protocols used to assess the side-effect profiles of VDCC inhibitors.

In Vivo Hemodynamic Assessment in Conscious Animals
  • Objective: To evaluate the effects of VDCC inhibitors on blood pressure, heart rate, and baroreflex sensitivity in a physiologically relevant state, avoiding the confounding effects of anesthesia.

  • Animal Model: Conscious dogs are frequently used due to their cardiovascular system's similarity to humans.

  • Methodology:

    • Surgical implantation of telemetry devices or chronic indwelling catheters for continuous measurement of arterial blood pressure and heart rate.

    • After a recovery period, baseline hemodynamic parameters are recorded.

    • The test compound (e.g., a dihydropyridine) is administered, typically via intravenous infusion at escalating doses.

    • Hemodynamic parameters are continuously monitored during and after drug administration.

    • To assess baroreflex sensitivity, pressor (e.g., phenylephrine) and depressor (e.g., nitroprusside) agents are administered as bolus injections to induce changes in blood pressure, and the corresponding reflex changes in heart rate are measured.

  • Key Parameters Measured: Mean Arterial Pressure (MAP), Heart Rate (HR), Cardiac Output (CO), Systemic Vascular Resistance (SVR), and baroreflex sensitivity (change in HR per unit change in MAP).

Assessment of Negative Inotropic Effects using the Langendorff Perfused Heart Model
  • Objective: To directly measure the effect of a drug on myocardial contractility, independent of systemic hemodynamic changes.

  • Animal Model: Isolated hearts from rabbits or guinea pigs are commonly used.

  • Methodology:

    • The heart is excised and mounted on a Langendorff apparatus.

    • The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow.[3][4]

    • A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure development.

    • After a stabilization period, baseline contractile function is recorded.

    • The test compound is added to the perfusate at increasing concentrations.

    • Changes in left ventricular developed pressure (LVDP), the rate of pressure development (+dP/dt), and the rate of pressure decline (-dP/dt) are recorded.

  • Key Parameters Measured: Left Ventricular Developed Pressure (LVDP), maximum rate of pressure rise (+dP/dt_max), and maximum rate of pressure fall (-dP/dt_max).

Preclinical Model of Peripheral Edema
  • Objective: To assess the propensity of a VDCC inhibitor to induce peripheral edema.

  • Animal Model: Spontaneously hypertensive rats (SHR) are a relevant model as they often receive antihypertensive medications.

  • Methodology:

    • Anesthetized rats are administered the test compound intravenously.

    • Magnetic Resonance Imaging (MRI) is used to measure the T2 relaxation time in the hindlimb skeletal muscle, which correlates with tissue water content.

    • An "edema index" is calculated as the percentage increase of the integral of T2 over the pre-drug control value.[2]

    • This non-invasive method allows for the quantification of fluid accumulation in the interstitial space of the muscle tissue.[2]

  • Key Parameters Measured: MRI-based edema index (percentage increase in T2 signal).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action and assessment of VDCC inhibitors.

VDCC_Inhibitor_Signaling_Pathway cluster_intracellular Intracellular Space Ca_ext Ca²⁺ VDCC L-type VDCC Ca_ext->VDCC Ca_int Ca²⁺ Calmodulin Calmodulin Ca_int->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK Contraction Smooth Muscle Contraction MLCK_active->Contraction Phosphorylates Myosin Light Chain This compound This compound & Other VDCC Inhibitors This compound->VDCC Blockade

Caption: Simplified signaling pathway of VDCC-mediated smooth muscle contraction and its inhibition.

Preclinical_CV_Safety_Workflow Start New VDCC Inhibitor Candidate In_Vitro In Vitro Screening (e.g., hERG Assay for QT risk) Start->In_Vitro Ex_Vivo Ex Vivo Assessment (e.g., Langendorff Heart for Inotropy) In_Vitro->Ex_Vivo In_Vivo In Vivo Studies (e.g., Conscious Animal Hemodynamics) Ex_Vivo->In_Vivo Data_Analysis Data Analysis & Risk Assessment In_Vivo->Data_Analysis Go_NoGo Go/No-Go Decision for Clinical Trials Data_Analysis->Go_NoGo

Caption: A typical preclinical cardiovascular safety assessment workflow for a new drug candidate.

VDCC_Class_Side_Effect_Relationship cluster_side_effects Dominant Preclinical Side-Effects DHP Dihydropyridines (e.g., Nifedipine) Vascular_Selectivity High Vascular Selectivity DHP->Vascular_Selectivity Primarily affects PAA Phenylalkylamines (e.g., Verapamil) Cardiac_Effects Significant Cardiac (Inotropic & Chronotropic) Effects PAA->Cardiac_Effects Strongly affects BTZ Benzothiazepines (e.g., Diltiazem) BTZ->Vascular_Selectivity Also affects BTZ->Cardiac_Effects Moderately affects Reflex_Tachycardia Reflex Tachycardia, Peripheral Edema Vascular_Selectivity->Reflex_Tachycardia Bradycardia_Hypotension Bradycardia, Reduced Contractility Cardiac_Effects->Bradycardia_Hypotension

Caption: Logical relationship between VDCC inhibitor classes and their dominant side-effect profiles.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Fludioxonil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a critical component of laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for Fludioxonil, a fungicide commonly used in agricultural research and development. Adherence to these guidelines is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Fludioxonil with care, utilizing appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Conduct all handling and disposal activities in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

  • Emergency Procedures: In case of accidental exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water or shower.

    • Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[3]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • In all cases of exposure, seek immediate medical advice and have the product container or label at hand.

II. Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of Fludioxonil waste is the first step towards safe and compliant disposal. Never mix Fludioxonil waste with general laboratory trash.

  • Identify Waste Streams: Separate Fludioxonil waste into three distinct categories:

    • Solid Waste: This includes contaminated PPE (gloves, lab coats), weighing papers, and any absorbent materials used for spills.

    • Liquid Waste: This comprises unused or expired Fludioxonil solutions and rinsate from cleaning contaminated laboratory glassware.

    • Empty Containers: Original containers that held Fludioxonil.

  • Use Designated Containers:

    • Collect each type of waste in separate, clearly labeled, and leak-proof containers.

    • Label each container with "Hazardous Waste: Fludioxonil" and the date of accumulation.

  • Storage: Store waste containers away from incompatible materials, particularly strong oxidizing agents.

III. Disposal Procedures

Under no circumstances should Fludioxonil waste be disposed of down the drain or in regular trash. The recommended method of disposal is through a licensed hazardous waste disposal company.

Decontamination of Empty Containers:

Properly decontaminated empty containers are crucial to prevent residual hazards. A triple-rinse procedure is recommended:

  • Fill the empty container to about one-quarter full with a suitable solvent (e.g., water).

  • Securely close the container and shake it vigorously for at least 30 seconds.

  • Empty the rinsate into the designated "Hazardous Waste: Fludioxonil" liquid waste container.

  • Repeat this rinsing process two more times.

IV. Quantitative Data Summary

The following table summarizes key toxicological data for Fludioxonil, underscoring the importance of proper handling and disposal.

ParameterValueReference
Oral LD50 (Rat)> 5050 mg/kg
Dermal LD50 (Rat)> 2020 mg/kg
Inhalation LC50 (Rat)> 3.77 mg/l
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects.

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Fludioxonil waste.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal Fludioxonil Waste Fludioxonil Waste Solid Waste Solid Waste Fludioxonil Waste->Solid Waste Segregate Liquid Waste Liquid Waste Fludioxonil Waste->Liquid Waste Segregate Empty Containers Empty Containers Fludioxonil Waste->Empty Containers Segregate Labeled Hazardous Waste Containers Labeled Hazardous Waste Containers Solid Waste->Labeled Hazardous Waste Containers Liquid Waste->Labeled Hazardous Waste Containers Triple Rinse Triple Rinse Empty Containers->Triple Rinse Licensed Hazardous Waste Disposal Licensed Hazardous Waste Disposal Labeled Hazardous Waste Containers->Licensed Hazardous Waste Disposal Rinsate Rinsate Triple Rinse->Rinsate Decontaminated Container Decontaminated Container Triple Rinse->Decontaminated Container Rinsate->Liquid Waste Decontaminated Container->Licensed Hazardous Waste Disposal Dispose as per regulations

Fludioxonil Waste Disposal Workflow

References

Essential Safety and Handling Protocol for Flosatidil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides crucial safety and logistical information for handling the research compound Flosatidil. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following guidance is based on established best practices for handling potent, biologically active compounds. A thorough, compound-specific risk assessment must be conducted before commencing any handling activities.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure risk when handling potent compounds like this compound. The required level of PPE is dictated by the specific handling procedure and the associated risk of exposure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for aerosol generation (e.g., weighing, preparing concentrated solutions). Full-facepiece hoods can offer a high Assigned Protection Factor (APF).[1]
Reusable Half or Full-Facepiece RespiratorTo be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[1]
Disposable Respirators (e.g., N95)Suitable for low-risk activities only; not recommended as primary protection when handling highly potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable CoverallsRecommended to be made of materials such as Tyvek® or microporous film to provide protection against dust and chemical splashes.[1]
Dedicated Lab CoatA lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.
Eye Protection Chemical Splash Goggles or Face ShieldUse safety goggles that provide a complete seal around the eyes. A face shield worn over goggles offers additional protection.[1]
Foot Protection Disposable Shoe CoversTo be worn within the designated handling area and removed before exiting to prevent the spread of contamination.

Operational and Disposal Plans

A systematic approach is essential for the safe handling and disposal of this compound. The following procedural steps provide a framework for laboratory operations.

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the experimental procedures, and potential for exposure.

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a containment glove box, especially when handling powders.

  • Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily available in the designated handling area.

  • Waste Containers: Prepare clearly labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).

  • PPE Donning: Put on all required PPE in the correct sequence in a clean, designated area before entering the handling zone.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the solid this compound to prevent splashing. Keep containers covered whenever possible.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Use a chemical spill kit to clean the affected area, working from the outside in. All materials used for the cleanup must be disposed of as hazardous waste.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after handling this compound using a validated cleaning agent.

  • PPE Doffing: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Personal Hygiene: Immediately after removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.

  • Waste Disposal: Dispose of all this compound-contaminated waste in accordance with all applicable federal, state, and local regulations. This includes empty containers, which should be triple-rinsed with the rinsate collected as hazardous waste.

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, in line with institutional and regulatory requirements.

Experimental Protocols

While specific experimental protocols will vary, the following provides a general framework for an in vitro cell-based assay using this compound.

Protocol: In Vitro Cytotoxicity Assay

  • Cell Culture: Plate cells at a predetermined density in a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations.

  • Cell Treatment: Add the various concentrations of this compound to the appropriate wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a suitable cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the effect of this compound on cell proliferation.

  • Data Analysis: Measure the output signal (e.g., absorbance, luminescence) and calculate the percentage of viable cells relative to the control. Determine the IC50 value.

Visualizations

PPE_Selection_Logic PPE Selection Logic for this compound Handling A Assess Task-Specific Risk B Low Risk (e.g., handling dilute solutions) A->B Low C High Risk (e.g., weighing powder, preparing stock solutions) A->C High D Standard PPE - Lab Coat - Single Gloves - Safety Glasses B->D E Enhanced PPE - Disposable Coverall - Double Gloves - Chemical Goggles - Face Shield C->E F Respiratory Protection Needed? C->F G Yes (Aerosol Generation Likely) F->G H No (Contained System) F->H I PAPR or Full-Face Respirator G->I Flosatidil_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup and Disposal A Risk Assessment B Don PPE A->B C Weighing & Solution Preparation B->C D Experimental Procedure C->D E Decontaminate Surfaces & Equipment D->E F Segregate & Dispose of Waste E->F G Doff PPE F->G H Personal Hygiene G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flosatidil
Reactant of Route 2
Reactant of Route 2
Flosatidil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.